molecular formula C6H8N2O3S B1346913 3,4-Diaminobenzenesulfonic acid CAS No. 7474-78-4

3,4-Diaminobenzenesulfonic acid

Cat. No.: B1346913
CAS No.: 7474-78-4
M. Wt: 188.21 g/mol
InChI Key: FKSRSWQTEJTBMI-UHFFFAOYSA-N
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Description

3,4-Diaminobenzenesulfonic acid is a useful research compound. Its molecular formula is C6H8N2O3S and its molecular weight is 188.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401086. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,4-diaminobenzenesulfonic acid
Source PubChem
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InChI

InChI=1S/C6H8N2O3S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,7-8H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSRSWQTEJTBMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064715
Record name Benzenesulfonic acid, 3,4-diamino-
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Molecular Weight

188.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7474-78-4
Record name 3,4-Diaminobenzenesulfonic acid
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Record name Benzenesulfonic acid, 3,4-diamino-
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Record name 3,4-Diaminobenzenesulfonic acid
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Record name Benzenesulfonic acid, 3,4-diamino-
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Record name Benzenesulfonic acid, 3,4-diamino-
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Record name 3,4-diaminobenzenesulphonic acid
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Record name 3,4-Diaminobenzenesulfonic acid
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Foundational & Exploratory

An In-depth Technical Guide to 3,4-Diaminobenzenesulfonic Acid (CAS: 7474-78-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diaminobenzenesulfonic acid, also known as orthamic acid, is an aromatic sulfonic acid compound of significant interest in synthetic organic chemistry. Its unique trifunctional structure, featuring two adjacent amino groups and a sulfonic acid moiety on a benzene (B151609) ring, makes it a versatile building block for the synthesis of a variety of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, safety, and, most notably, its application as a key intermediate in the development of pharmacologically active compounds and other commercially important chemicals.

The primary utility of this compound in the pharmaceutical and life sciences sectors lies in its role as a precursor to the benzimidazole (B57391) scaffold.[1] Benzimidazoles are considered "privileged structures" in medicinal chemistry, forming the core of numerous drugs with a wide spectrum of therapeutic activities, including antiulcer, antiviral, and anticancer agents.[1][2] This document details the synthesis of this key precursor and its subsequent conversion into valuable downstream products.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized below. It is typically a solid, soluble in water, a key feature imparted by the polar sulfonic acid group.[3]

Physical and Chemical Properties
PropertyValueReference(s)
CAS Number 7474-78-4[4]
Molecular Formula C₆H₈N₂O₃S[4]
Molecular Weight 188.21 g/mol [5]
Appearance White to light yellow or dark brown solid/crystalline powder[3]
Melting Point 305-308 °C[2]
Boiling Point 178-179 °C at 3 mmHg[6]
Solubility Soluble in water[3]
pKa -0.52 ± 0.50 (Predicted)[4]
Spectroscopic Data

Detailed spectroscopic data for this compound is not extensively available in public spectral databases. However, the following information has been reported:

  • ¹H NMR Spectroscopy: This technique has been used to confirm the isomeric purity of the compound after synthesis, ensuring the absence of the 2,3-diaminobenzenesulfonic acid isomer.[4][7]

  • Infrared (IR) Spectroscopy: A patent for the synthesis of this compound reports the following characteristic IR peaks (ν in cm⁻¹): 3454 (w), 3364 (w), 2873 (s, br), 2638 (s), 1639 (s), 1556 (m), 1502 (s), 1316 (w), 1230 (s), 1207 (s), 1168 (m), 1145 (s), 1106 (s), 1021 (s), 819 (w).

Synthesis and Experimental Protocols

This compound is most commonly synthesized via the direct sulfonation of 1,2-diaminobenzene (o-phenylenediamine).[4][7] The process involves reacting 1,2-diaminobenzene with sulfuric acid, often containing sulfur trioxide (oleum), at elevated temperatures.[7]

Experimental Protocol: Synthesis of this compound

This protocol is a composite based on methodologies described in the patent literature.[7]

Materials:

  • 1,2-Diaminobenzene (o-phenylenediamine)

  • Anhydrous Sulfuric Acid (98-100%) or Fuming Sulfuric Acid (Oleum)

  • Water/Ice

  • Dilute Sulfuric Acid (for washing, optional)

Procedure:

  • In a suitable reaction vessel equipped with a stirrer and temperature control, carefully react 1,2-diaminobenzene with anhydrous sulfuric acid. The reaction can also be performed with sulfuric acid containing a stoichiometric amount of SO₃.

  • Heat the reaction mixture with stirring to a temperature between 100 °C and 160 °C.

  • Maintain this temperature for a reaction time of 1 to 20 hours. Reaction progress can be monitored by techniques such as HPLC.

  • After the reaction is complete, cool the mixture. Carefully add water or ice to the reaction mixture, with external cooling if necessary, to achieve a final sulfuric acid concentration between 30% and 75% by weight. This will cause the product to precipitate.

  • Filter the precipitated this compound from the reaction mixture.

  • Optionally, wash the collected solid with dilute sulfuric acid to remove impurities.

  • The product can be further purified by recrystallization from hot water, often with the use of activated carbon to remove colored impurities.[7]

Synthesis_DABSA cluster_reactants Reactants cluster_process Process R1 1,2-Diaminobenzene P1 Reaction R1->P1 R2 Anhydrous H₂SO₄ (or Oleum) R2->P1 P2 Precipitation P1->P2 1. Heat (100-160°C) 2. Cool & Add H₂O/Ice P3 Filtration & Washing P2->P3 P4 Purification P3->P4 Optional Product 3,4-Diaminobenzenesulfonic Acid (Product) P3->Product P4->Product Synthesis_PBSA cluster_reactants Reactants cluster_process Process R1 This compound (in aqueous NaOH) P1 Cyclocondensation Reaction R1->P1 R2 Benzaldehyde R2->P1 R3 SO₂ Source (e.g., Na₂S₂O₅) R3->P1 Product 2-Phenylbenzimidazole-5-sulfonic Acid (Product) P1->Product 1. Adjust pH (5.5) 2. Heat (60-80°C) Logical_Relationship cluster_applications Therapeutic Areas A This compound B Cyclocondensation (with Aldehydes, Carboxylic Acids, etc.) A->B C Benzimidazole-5-sulfonic Acid Scaffold B->C D Further Functionalization C->D E Diverse Pharmacologically Active Compounds D->E F Antimicrobial E->F G Antiviral E->G H Anti-inflammatory E->H I Anticancer E->I

References

3,4-Diaminobenzenesulfonic acid molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,4-Diaminobenzenesulfonic Acid

This technical guide provides a comprehensive overview of this compound, a significant organic synthetic reagent.[1][2] It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document details the physicochemical properties, synthesis protocols, and key applications of this compound.

Physicochemical Properties

This compound is an aromatic sulfonic acid that presents as a white to light yellow crystalline solid.[3] Its solubility in water is a notable characteristic, attributed to the presence of the sulfonic acid group.[3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueSource
Molecular Weight 188.21 g/mol PubChem[4]
188.20 g/mol Santa Cruz Biotechnology[5], ChemScene[6]
188.2 g/mol ChemicalBook[1][2]
Molecular Formula C₆H₈N₂O₃SPubChem[4], Santa Cruz Biotechnology[5]
CAS Number 7474-78-4PubChem[4], Santa Cruz Biotechnology[5]
Density 1.611 g/cm³ChemSrc[7]
0.936 g/mL at 25 °C (lit.)ChemicalBook[1][2]
Boiling Point 178-179 °C at 3 mm Hg (lit.)ChemicalBook[1][2][7], Sigma-Aldrich
Melting Point -12 °CSigma-Aldrich, ChemSrc[7]
Flash Point >230 °FChemSrc[7], ChemicalBook[2]
Refractive Index n20/D 1.441 (lit.)ChemicalBook[1][2][7]
pKa -0.52±0.50 (Predicted)ChemicalBook[2]
Storage Temperature Room Temperature, sealed in dry, dark placeChemicalBook[2], Sigma-Aldrich

Experimental Protocols

Synthesis of this compound from o-Phenylenediamine

A common method for the synthesis of this compound involves the sulfonation of o-phenylenediamine.[1][2]

Materials:

  • 1,2-diaminobenzene (o-phenylenediamine)

  • 95-97% Sulfuric acid

Procedure:

  • A sulfonation mixture is prepared by dissolving 160 g (1.48 mol) of 1,2-diaminobenzene in 800 g (435 mL; 8.16 mol) of 95-97% sulfuric acid.[1][2]

  • The resulting mixture is then pumped into a continuous flow microreactor for the reaction to proceed.[1][2]

  • The reaction temperature and residence time are controlled to influence the product yield. For example, a yield of 80% is achieved at a reaction temperature of 160 °C for 25 minutes.[1][2] At 180 °C, the yield increases with residence time: 89% for 5 minutes, 90% for 10 minutes, and 100% for 25 minutes.[1][2]

  • Following the reaction, the product is filtered.[1][2]

  • The resulting white product is then characterized, typically by nuclear magnetic resonance (NMR) spectroscopy, to confirm the formation of this compound and to check for the presence of any isomers or impurities.[1][2]

Visualized Experimental Workflow: Synthesis of this compound

The following diagram illustrates the workflow for the synthesis of this compound.

G Synthesis Workflow of this compound A Preparation of Sulfonation Mixture (1,2-diaminobenzene in Sulfuric Acid) B Pumping into Continuous Flow Microreactor A->B C Reaction at Controlled Temperature and Residence Time B->C D Filtration C->D E Product Characterization (NMR) D->E F Final Product: This compound E->F

Caption: Synthesis workflow for this compound.

Applications

This compound serves as a versatile building block in organic synthesis.[3] It is primarily utilized in the manufacturing of azo dyes and as a reagent in various chemical analyses, notably for the determination of nitrite (B80452) and nitrate (B79036) ions.[3] Its chemical structure also lends itself to applications in the pharmaceutical industry and as an intermediate in the production of other chemical compounds.[3]

References

A Comprehensive Technical Guide to 3,4-Diaminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diaminobenzenesulfonic acid, with the CAS number 7474-78-4, is an aromatic sulfonic acid that serves as a versatile intermediate in various chemical syntheses.[1] Its structure, featuring a benzene (B151609) ring substituted with two amino groups and a sulfonic acid group, provides multiple reactive sites, making it a valuable building block in the production of dyes and other organic compounds.[1][2][3] This technical guide provides an in-depth overview of the chemical properties, synthesis, and safety considerations of this compound.

Chemical and Physical Properties

This compound is typically a solid substance, appearing as a white to off-white or yellow to brown powder.[2] While it does not have a distinct odor, care should be taken during handling due to its potential for irritation.[2] The presence of the sulfonic acid group generally imparts water solubility.[1]

A summary of its key quantitative properties is presented in the table below.

PropertyValueSource
Molecular Formula C₆H₈N₂O₃S[1][2][4][5][6][7]
Molecular Weight 188.201 g/mol [1][2][4][5]
Melting Point -12 °C[4][5][8]
Boiling Point 178-179 °C at 3 mm Hg[4][5][8]
Density 0.936 g/mL at 25 °C[4][5]
pKa (Predicted) -0.52 ± 0.50[2][4][5]
Refractive Index (n20/D) 1.441[4][5]
Flash Point >230 °F[4][5]
Solubility Soluble in hexane, toluene, ethanol, and acetone. Sparingly soluble in water.[2][4][5]
Appearance Yellow to Brown Solid[2]
Storage Temperature Room Temperature, Keep in dark place, Sealed in dry[2][4][5]

Synthesis of this compound

A common method for the synthesis of this compound involves the sulfonation of 1,2-diaminobenzene (o-phenylenediamine).[4][9]

Experimental Protocol: Sulfonation of o-Phenylenediamine

This protocol describes a continuous flow microreactor synthesis method.

Materials:

  • 1,2-Diaminobenzene (o-phenylenediamine)

  • 95-97% Sulfuric acid

  • Ice-water bath

Procedure:

  • Preparation of the Sulfonation Mixture: Dissolve 160 g (1.48 mol) of 1,2-diaminobenzene in 800 g (435 mL; 8.16 mol) of 95-97% sulfuric acid.[4][9]

  • Reaction in Microreactor: The prepared sulfonation mixture is pumped into a continuous flow microreactor.[4][9] The reaction is carried out at varying temperatures and residence times to optimize the yield.[4][9]

    • At a reaction temperature of 160 °C with a residence time of 25 minutes, the yield is 80%.[9]

    • At a reaction temperature of 180 °C, the yield increases with residence time: 89% (5 min), 90% (10 min), and 100% (25 min).[9]

  • Precipitation and Isolation: Upon exiting the reactor, the reaction mixture is rapidly cooled with water, causing the this compound product to precipitate in an ice-water bath.[4][9]

  • Filtration and Characterization: The precipitated product is isolated by filtration.[4][9] The final product is a white solid.[4][9]

Characterization: The structure and purity of the synthesized this compound can be confirmed using nuclear magnetic resonance (NMR) spectroscopy. ¹H-NMR spectroscopy (400 MHz, DMSO-d6) is used to verify the formation of the desired product and the absence of isomers.[4][9]

A patented method also describes a process where 1,2-diaminobenzene is reacted with anhydrous sulfuric acid at a temperature between 100 to 160 °C for 1 to 20 hours.[10][11] Following the reaction, water or ice is added to the mixture to achieve a sulfuric acid concentration of 30 to 75% by weight, which facilitates the precipitation of the product.[10][11] The precipitated this compound is then isolated by filtration.[10][11]

Applications

The primary application of this compound is in the textile industry as a dye intermediate.[2] It is a crucial component in the synthesis of various acid and reactive dyes.[2] Its chemical structure allows it to react with other compounds to form colored products that can be applied to textiles.[2] Additionally, it serves as a reagent and building block for the synthesis of other organic compounds in chemical research.[2]

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[12][13][14]

Hazard Statements:

  • H315: Causes skin irritation.[12]

  • H319: Causes serious eye irritation.[12]

  • H335: May cause respiratory irritation.[12]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[12]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[12]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[12]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

It is imperative to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing.[12][15] In case of contact or inhalation, immediate medical attention should be sought.[2]

Visualizations

Synthesis Workflow of this compound

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Sulfonation Reaction cluster_workup Product Isolation cluster_product Final Product o_phenylenediamine 1,2-Diaminobenzene mixing Mixing o_phenylenediamine->mixing sulfuric_acid 95-97% Sulfuric Acid sulfuric_acid->mixing microreactor Continuous Flow Microreactor (160-180°C) mixing->microreactor Pumped cooling Rapid Cooling (Ice-Water Bath) microreactor->cooling precipitation Precipitation cooling->precipitation filtration Filtration precipitation->filtration product This compound (White Solid) filtration->product

Caption: Workflow for the synthesis of this compound.

References

3,4-Diaminobenzenesulfonic acid physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 3,4-Diaminobenzenesulfonic Acid

This guide provides a comprehensive overview of the core physical properties of this compound (CAS: 7474-78-4), tailored for researchers, scientists, and professionals in drug development. It includes a detailed summary of its physicochemical data, experimental protocols for property determination, and logical diagrams to illustrate key processes and concepts.

Physicochemical Properties

This compound is an aromatic sulfonic acid containing two amino functional groups. Its structure, featuring both acidic (sulfonic acid) and basic (amino) moieties, results in a versatile zwitterionic character.[1][2] This compound typically appears as a white to light yellow or brown crystalline solid.[3]

Data Summary

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
IUPAC Name This compound[4]
CAS Number 7474-78-4[5][6]
Molecular Formula C₆H₈N₂O₃S[5][6]
Molecular Weight 188.20 - 188.21 g/mol [4][5][6]
Appearance White to light yellow or dark brown solid[3][7]
Melting Point -12 °C (Note: This value is frequently cited but may be inaccurate for a crystalline solid)[7][8][9]
Boiling Point 178-179 °C at 3 mmHg[7][8]
Density 0.936 g/mL at 25 °C[7][9]
pKa (Predicted) -0.52 ± 0.50[3][7]
Refractive Index n20/D 1.441[7][9][10]
Solubility Soluble in water, aqueous base, hexane, toluene, ethanol, and acetone.[2][3][7]

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound, as well as standard procedures for determining its key physical properties.

Synthesis and Characterization

A common method for synthesizing this compound is through the sulfonation of o-phenylenediamine.[11][12][13]

Objective: To synthesize this compound from 1,2-diaminobenzene (o-phenylenediamine).

Materials:

  • 1,2-diaminobenzene

  • 95-97% Sulfuric acid (H₂SO₄)

  • Water/Ice

  • Continuous flow microreactor system

  • Filtration apparatus

  • NMR spectrometer (e.g., 400 MHz)

  • Deuterated DMSO (DMSO-d6) for NMR analysis

Procedure:

  • Preparation of Sulfonation Mixture: Dissolve 1.48 moles of 1,2-diaminobenzene in 8.16 moles of 95-97% sulfuric acid.[11]

  • Reaction: Pump the prepared mixture into a continuous flow microreactor. The reactor consists of multiple modules maintained at a constant reaction temperature (e.g., 180 °C).[11] The reaction time is controlled by the flow rate and reactor volume (e.g., 5-25 minutes).[11]

  • Precipitation: Upon exiting the reactor, rapidly cool the reaction mixture with water. The product, this compound, precipitates out of the solution in an ice-water bath.[11]

  • Isolation: Filter the precipitated solid from the reaction mixture.[11][12][13] The product can be optionally washed with dilute sulfuric acid.[12][13]

  • Characterization (Purity and Identity): Dry the isolated white product. Prepare a sample for Nuclear Magnetic Resonance (NMR) spectroscopy by dissolving it in DMSO-d6.[11] Acquire a ¹H-NMR spectrum. The absence of isomeric impurities and the characteristic peaks for this compound confirm the product's identity and purity.[11][12]

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

Objective: To determine the melting point range of a solid organic compound.

Materials:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Glass capillary tubes (sealed at one end)[5]

  • Thermometer

  • Sample of this compound

Procedure:

  • Sample Preparation: Place a small amount of the finely powdered, dry compound into a capillary tube.[7] Tap the tube gently on a hard surface to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[5][7]

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

  • Heating: Begin heating the block. For an unknown compound, a rapid initial heating can be used to find an approximate melting point. For an accurate measurement, heat slowly at a rate of about 1-2 °C per minute as the temperature approaches the expected melting point.[1]

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature (T1) at which the first drop of liquid appears.[1][7] Continue heating and record the temperature (T2) at which the entire sample has completely melted into a clear liquid.[1][7]

  • Reporting: The melting point is reported as the range from T1 to T2. A pure compound will have a sharp melting point range (typically 0.5-1.0 °C).

Solubility Determination

Solubility tests provide information about the polarity and functional groups present in a molecule.

Objective: To determine the solubility of this compound in various solvents.

Materials:

  • Small test tubes

  • Sample of this compound

  • Solvents: Water, 5% NaOH solution, 5% HCl solution, ethanol, acetone, hexane

Procedure:

  • Initial Test: Place approximately 25 mg of the compound into a small test tube.[6]

  • Solvent Addition: Add 0.75 mL of the chosen solvent (e.g., water) to the test tube in small portions.[6]

  • Mixing: After each addition, shake the test tube vigorously for at least 60 seconds.[3][6]

  • Observation: Observe whether the solid dissolves completely. If it does, the compound is classified as "soluble" in that solvent. If it remains undissolved, it is "insoluble."[3]

  • Acid-Base Testing: For water-insoluble compounds, solubility in 5% NaOH indicates an acidic functional group, while solubility in 5% HCl indicates a basic functional group.[4][9] Given its structure, this compound is expected to be soluble in both acidic and basic solutions.

  • Repeat: Repeat the procedure for each solvent to be tested.

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships relevant to this compound.

G cluster_reactants Reactants cluster_process Process cluster_output Output cluster_qc Quality Control r1 1,2-Diaminobenzene p1 Mix Reactants r1->p1 r2 Sulfuric Acid (95-97%) r2->p1 p2 Pump to Microreactor (e.g., 180°C, 5-25 min) p1->p2 p3 Rapid Cooling (Ice-Water Bath) p2->p3 o1 Crude Product (Precipitate) p3->o1 p4 Filtration p5 Drying p4->p5 o2 Purified 3,4-Diamino- benzenesulfonic Acid p5->o2 o1->p4 qc1 ¹H-NMR in DMSO-d6 o2->qc1

Caption: Synthesis workflow for this compound.

G start Start prep Prepare Sample: Finely powder solid and pack 1-2 mm in capillary tube start->prep setup Place capillary in melting point apparatus prep->setup heat Heat apparatus slowly (1-2 °C / min) setup->heat observe1 Observe first sign of melting heat->observe1 heat->observe1 observe2 Observe complete melting to clear liquid heat->observe2 record1 Record T1 observe1->record1 Yes record1->heat record2 Record T2 observe2->record2 Yes report Report Melting Point as T1 - T2 range record2->report end End report->end

Caption: Experimental workflow for melting point determination.

G cluster_structure Chemical Structure cluster_properties Resulting Physical Properties mol This compound Benzene Ring -SO₃H Group -NH₂ Groups p1 Aromatic Character mol:f1->p1 contributes to p2 High Polarity & Acidity (Water Solubility) mol:f2->p2 imparts p3 Basicity (Solubility in Acid) mol:f3->p3 imparts

Caption: Relationship between structure and physical properties.

References

A Comprehensive Technical Guide to 3,4-Diaminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diaminobenzenesulfonic acid, with the IUPAC name This compound , is an important bifunctional aromatic compound.[1][2] It possesses both amino and sulfonic acid functional groups, making it a versatile building block in organic synthesis.[3][4] This guide provides a detailed overview of its chemical properties, synthesis, applications, and safety considerations, with a focus on its relevance to research and development in the chemical and pharmaceutical industries. This compound is a valuable intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals, dyes, and polymers.[2][3][5]

Chemical and Physical Properties

This compound is typically a solid that can range in color from white to dark brown.[4][6] The sulfonic acid group imparts water solubility, a key feature for its use in various applications.[3] A summary of its key physical and chemical properties is presented in the table below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
IUPAC Name This compound[1]
CAS Number 7474-78-4[1]
Molecular Formula C₆H₈N₂O₃S[6]
Molecular Weight 188.21 g/mol [1]
Melting Point -12 °C (decomposes)
Boiling Point 178-179 °C at 3 mmHg
Density 0.936 g/mL at 25 °C[6]
pKa (predicted) -0.52 ± 0.50[6]
Solubility Soluble in hexane, toluene, ethanol, and acetone.[6] Slightly soluble in aqueous base and DMSO (with heating).[7]
Appearance Dark Brown Solid[6]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound
Technique Key Features and Observations Reference
¹H NMR Analysis of the product synthesized from o-phenylenediamine (B120857) in DMSO-d₆ confirmed the formation of isomerically pure this compound.[2][6][2][6]
¹³C NMR Spectral data is available for the characterization of this compound.[1]
FT-IR The FT-IR spectrum, typically run as a KBr wafer, provides information on the functional groups present. Key absorptions would include those for N-H stretching of the amino groups, S=O stretching of the sulfonic acid group, and aromatic C-H and C=C vibrations.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the sulfonation of 1,2-diaminobenzene (o-phenylenediamine).[2][6]

Procedure:

  • Reaction Mixture Preparation: Dissolve 1,2-diaminobenzene in anhydrous sulfuric acid. The reaction can also be performed with sulfuric acid containing up to a stoichiometric amount of sulfur trioxide (SO₃).[2]

  • Sulfonation: Heat the reaction mixture with stirring. The reaction temperature typically ranges from 100 to 160 °C, and the reaction time can vary from 1 to 20 hours.[2] For instance, one procedure involves heating for 8 hours at 138 °C.[8]

  • Precipitation: After the reaction is complete, cool the mixture. Add water or ice to the reaction mixture to achieve a sulfuric acid concentration in the range of 30 to 75% by weight. This causes the this compound to precipitate out of the solution.[2]

  • Isolation and Purification: Filter the precipitated product. The solid can be washed with dilute sulfuric acid.[2] The product can be further purified by recrystallization from water.[2]

The yield of the isolated product can be up to 92-94% of the theoretical yield, and it is obtained as an isomerically pure compound as confirmed by ¹H NMR spectroscopy.[2]

Synthesis of Benzimidazole (B57391) Derivatives

This compound is a key starting material for the synthesis of various heterocyclic compounds, particularly benzimidazoles, which are important scaffolds in medicinal chemistry.[9]

General Procedure for Benzimidazole Synthesis:

  • Condensation Reaction: React this compound with a suitable carboxylic acid or aldehyde.

  • Cyclization: The condensation is typically followed by a cyclization step to form the benzimidazole ring. This can often be achieved by heating the reaction mixture.

  • Catalyst/Solvent: The reaction can be carried out in the presence of a catalyst, such as a mineral acid (e.g., hydrochloric acid) or a Lewis acid. The choice of solvent depends on the specific reactants and reaction conditions.

  • Work-up and Purification: After the reaction is complete, the product is isolated by filtration or extraction and purified by recrystallization or chromatography.

Applications in Research and Drug Development

The unique structure of this compound, with its ortho-diamine and sulfonic acid functionalities, makes it a valuable precursor in several areas of chemical and pharmaceutical research.

  • Heterocyclic Synthesis: It is a key building block for the synthesis of benzimidazoles. The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in a wide range of biologically active compounds with anticancer, antimicrobial, and antioxidant properties.[9]

  • Azo Dyes: The amino groups can be diazotized and coupled with other aromatic compounds to produce azo dyes.[3]

  • Pharmaceutical Intermediates: Benzenesulfonamide derivatives, in general, have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects.[10] The sulfonamide functional group is a key component in many marketed drugs.[11]

Visualizations

Synthesis of this compound Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product 1_2_diaminobenzene 1,2-Diaminobenzene Reaction Sulfonation (100-160°C, 1-20h) 1_2_diaminobenzene->Reaction H2SO4 Anhydrous H₂SO₄ (or with SO₃) H2SO4->Reaction Precipitation Precipitation (Addition of H₂O/Ice) Reaction->Precipitation Cooling Isolation Filtration & Washing Precipitation->Isolation Product 3,4-Diaminobenzenesulfonic Acid Isolation->Product

Caption: Workflow for the synthesis of this compound.

Synthesis of a Benzimidazole Derivative

Benzimidazole_Synthesis cluster_reactants Reactants cluster_reaction_steps Process cluster_product Product DABSA 3,4-Diaminobenzenesulfonic Acid Condensation Condensation & Cyclization DABSA->Condensation RCOOH Carboxylic Acid (R-COOH) RCOOH->Condensation Benzimidazole 2-Substituted-1H-benzimidazole- 6-sulfonic acid Condensation->Benzimidazole Heating

Caption: General workflow for the synthesis of a benzimidazole derivative.

Safety Information

This compound is classified as hazardous. It can cause skin and serious eye irritation, and may cause respiratory irritation.

Precautionary Statements:

  • Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.

  • Response: If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air and keep comfortable for breathing. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a poison center or doctor if you feel unwell.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

Conclusion

This compound is a highly versatile and valuable compound for researchers and scientists in organic synthesis and drug development. Its unique combination of functional groups allows for the construction of complex molecules, particularly heterocyclic systems like benzimidazoles, which are of significant interest in medicinal chemistry. The straightforward synthesis and the commercial availability of this compound make it an attractive starting material for a wide range of applications. Proper handling and safety precautions are essential when working with this chemical.

References

An In-depth Technical Guide to 3,4-Diaminobenzenesulfonic Acid: Structure, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Diaminobenzenesulfonic acid, a versatile aromatic compound with significant applications in chemical synthesis and as a precursor for pharmacologically active molecules. This document details its chemical structure, physicochemical properties, synthesis protocols, and its role in the development of novel therapeutic agents, particularly through the formation of benzimidazole (B57391) derivatives.

Core Compound Structure and Properties

This compound (CAS No. 7474-78-4) is an organic compound featuring a benzene (B151609) ring substituted with two adjacent amino groups (-NH₂) and a sulfonic acid group (-SO₃H). This unique arrangement of functional groups imparts both acidic and basic properties to the molecule, making it a valuable building block in organic synthesis.

Chemical and Physical Data

The key physicochemical properties of this compound are summarized in the table below, providing a ready reference for experimental design and application.

PropertyValueReference(s)
IUPAC Name This compound[1]
Synonyms 3,4-Diaminobenzenesulphonic acid, 4-Amino-3-ammoniobenzenesulfonate
CAS Number 7474-78-4
Molecular Formula C₆H₈N₂O₃S[1]
Molecular Weight 188.21 g/mol [1]
Appearance White to light yellow crystalline solid
Melting Point -12 °C
Boiling Point 178-179 °C at 3 mmHg
Solubility Soluble in water
Predicted pKa -0.52 ± 0.50[2]
Spectral Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound in DMSO-d₆ confirms the presence of the aromatic protons and the amino groups. The absence of signals from isomers indicates a high purity of the compound.

Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic peaks corresponding to the functional groups present in the molecule. The assignments for the major peaks are provided in the table below.

Wavenumber (cm⁻¹)AssignmentIntensityReference(s)
3454, 3364N-H stretchingWeak[3]
2873, 2638O-H stretching (sulfonic acid)Strong[3]
1639N-H bendingStrong[3]
1556, 1502C=C aromatic ring stretchingMedium-Strong[3]
1230, 1207, 1168, 1145, 1106, 1021S=O stretching (sulfonic acid)Strong-Medium[3]
819C-H aromatic bendingWeak[3]

Synthesis of this compound

The primary synthetic route to this compound involves the sulfonation of 1,2-diaminobenzene (o-phenylenediamine).[3]

Experimental Protocol: Sulfonation of 1,2-Diaminobenzene

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 1,2-Diaminobenzene

  • Anhydrous Sulfuric Acid (H₂SO₄) or Oleum (H₂SO₄ containing SO₃)

  • Water

  • Ice

Procedure:

  • In a suitable reaction vessel, dissolve 1,2-diaminobenzene in anhydrous sulfuric acid. The molar ratio of sulfuric acid to 1,2-diaminobenzene can be around 8:1.

  • Heat the reaction mixture with stirring to a temperature in the range of 100-160 °C.

  • Maintain the reaction at this temperature for a period of 1 to 20 hours. Reaction progress can be monitored by techniques such as HPLC.

  • After the reaction is complete, cool the mixture.

  • Carefully add water or ice to the reaction mixture to precipitate the product. The final concentration of sulfuric acid should be in the range of 30-75% by weight.

  • Filter the precipitated this compound.

  • Wash the solid product with dilute sulfuric acid and then with cold water to remove impurities.

  • The product can be further purified by recrystallization from hot water.

Yields: Yields can vary depending on the specific reaction conditions, with reported yields up to 94% of the theoretical maximum.[4]

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

G Synthesis Workflow of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 1_2_diaminobenzene 1,2-Diaminobenzene reaction_mixture Dissolve & Heat (100-160°C, 1-20h) 1_2_diaminobenzene->reaction_mixture sulfuric_acid Anhydrous H₂SO₄ sulfuric_acid->reaction_mixture precipitation Precipitation (add water/ice) reaction_mixture->precipitation filtration Filtration precipitation->filtration washing Washing (dilute H₂SO₄) filtration->washing recrystallization Recrystallization (hot water) washing->recrystallization final_product 3,4-Diaminobenzenesulfonic Acid recrystallization->final_product

Synthesis of this compound.

Applications in Drug Development

The primary pharmacological significance of this compound lies in its role as a precursor for the synthesis of benzimidazole derivatives. The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.

Synthesis of Benzimidazole Derivatives

The ortho-diamino functionality of this compound allows for facile condensation reactions with aldehydes or carboxylic acids to form the benzimidazole ring system.

Experimental Protocol: Synthesis of 2-Substituted Benzimidazole-5-sulfonic Acids

Materials:

  • This compound

  • An appropriate aldehyde or carboxylic acid

  • Reaction solvent (e.g., ethanol, acetic acid)

  • Catalyst (if necessary, e.g., an acid or oxidizing agent)

Procedure:

  • Dissolve this compound in the chosen solvent.

  • Add the aldehyde or carboxylic acid to the solution.

  • If required, add a catalyst.

  • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature to allow the product to crystallize.

  • Filter the solid product and wash with a suitable solvent to remove unreacted starting materials.

  • The crude product can be purified by recrystallization.

Logical Relationship in Benzimidazole Synthesis

The following diagram outlines the logical steps in the synthesis of benzimidazole derivatives from this compound.

G Logical Flow for Benzimidazole Synthesis start Start with This compound choose_reagent Select Aldehyde or Carboxylic Acid (determines R-group) start->choose_reagent condensation Condensation Reaction choose_reagent->condensation cyclization Intramolecular Cyclization & Dehydration condensation->cyclization product Formation of 2-R-Benzimidazole-5-sulfonic Acid cyclization->product

From Diamine to Benzimidazole.
Pharmacological Activities of Benzimidazole Derivatives

Benzimidazole derivatives synthesized from this compound have been reported to exhibit a wide range of biological activities. The sulfonic acid moiety can enhance the solubility and pharmacokinetic properties of the resulting compounds.

Antimicrobial Activity: Several benzimidazole-sulfonyl derivatives have demonstrated potent antibacterial and antifungal activities.[5] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Antiproliferative Activity: Certain benzimidazole derivatives exhibit antiproliferative effects against various cancer cell lines.[5] These compounds can induce apoptosis or inhibit cell cycle progression in cancer cells.

Enzyme Inhibition: Substituted benzimidazoles have been identified as inhibitors of various enzymes, including dipeptidyl peptidase III (DPP III).[6] DPP III is implicated in pain signaling and other physiological processes, making its inhibitors potential therapeutic agents.

Signaling Pathways: While specific signaling pathways for derivatives of this compound are not extensively detailed in the currently available literature, the biological activities of benzimidazoles suggest potential interactions with key cellular signaling cascades. For instance, antiproliferative effects may be mediated through pathways involving p53, caspases, or mitogen-activated protein kinases (MAPKs). Further research is required to elucidate the precise mechanisms of action.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of chemical compounds, most notably benzimidazole derivatives. Its straightforward synthesis and the pharmacological potential of its derivatives make it a compound of significant interest to researchers in organic synthesis, medicinal chemistry, and drug development. The presence of the sulfonic acid group offers a handle for modulating the physicochemical properties of the final compounds, which is a key consideration in the design of new drug candidates. Future research into the specific signaling pathways affected by its derivatives will further enhance its importance in the development of targeted therapies.

References

An In-depth Technical Guide to the Safety of 3,4-Diaminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data for 3,4-Diaminobenzenesulfonic acid (CAS No: 7474-78-4), structured to meet the needs of a professional scientific audience. The information is compiled from various safety data sheets and chemical databases.

Section 1: Chemical Identification

IdentifierValue
IUPAC Name This compound[1]
Synonyms 3,4-Diaminobenzenesulphonic acid, Benzenesulfonic acid, 3,4-diamino-[1][2]
CAS Number 7474-78-4[1][2][3][4][5][6]
Molecular Formula C₆H₈N₂O₃S[1][2][3][7]
Molecular Weight 188.21 g/mol [1]
Physical State Solid, white to light yellow crystalline powder[2][4][7]

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are related to irritation of the skin, eyes, and respiratory system.[7]

GHS Classification Summary

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][7]
Serious Eye Damage/Eye IrritationCategory 1 / 2AH318/H319: Causes serious eye damage / Causes serious eye irritation[1][7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[7]
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed[4]

Pictograms:

  • alt text
    (Harmful/Irritant)

  • alt text
    (Corrosion - for serious eye damage)

Signal Word: Warning or Danger [1][7]

Logical Flow: GHS Hazard Classification

The classification process is based on evaluating the intrinsic properties of the substance against established criteria.

GHS_Classification cluster_data Input Data cluster_assessment Hazard Assessment cluster_output GHS Output ToxData Toxicological Data (Skin, Eye, Respiratory) Assessment Evaluation against GHS Criteria ToxData->Assessment PhysChem Physical/Chemical Properties PhysChem->Assessment Classification Hazard Classification - Skin Irrit. 2 - Eye Dam. 1 - STOT SE 3 Assessment->Classification Elements Label Elements - Pictograms - Signal Word - H & P Statements Classification->Elements

Caption: Workflow for GHS hazard classification of a chemical substance.

Section 3: Physical and Chemical Properties

A summary of key physical and chemical data is presented below. Note that some values may vary between suppliers.

PropertyValueSource
Melting Point -12 °C[3][4][5]
Boiling Point 178-179 °C @ 3 mmHg[3][4][5]
Density 1.611 g/cm³[3]
Solubility Soluble in water[2]
Stability Stable under recommended storage temperatures and pressures.[7]
Incompatible Materials Strong oxidizing agents.[7]
Hazardous Decomposition Carbon oxides, Nitrogen oxides, Sulfur oxides.[7]

Section 4: Toxicology and Exposure Effects

  • Skin Contact: Causes skin irritation, which may manifest as itching, scaling, redness, or blistering.[7]

  • Eye Contact: Causes serious eye irritation and potentially severe eye damage.[1][7] Symptoms include redness, watering, and pain.[7]

  • Inhalation: May cause irritation to the respiratory system.[7]

  • Ingestion: Harmful if swallowed.[4] May cause irritation of the gastrointestinal tract.

No data was found to indicate that the substance is carcinogenic, mutagenic, or a reproductive toxin.[7]

Section 5: Experimental Protocols

The hazard classifications are determined by standardized toxicological studies. While the specific study reports for this compound are not public, the methodologies follow established guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development).

Generalized Protocol: Acute Dermal Irritation/Corrosion (OECD 404)

  • Objective: To assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.

  • Test System: Healthy, young adult albino rabbits are typically used.

  • Procedure:

    • A small area (approx. 6 cm²) of the animal's dorsal skin is clipped free of fur.

    • 0.5 g of the solid test substance, moistened with a small amount of water, is applied to the test site under a gauze patch.

    • The patch is secured with tape for a 4-hour exposure period.

    • After exposure, the patch is removed, and the skin is gently cleansed.

  • Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Scoring is done according to a standardized scale.

  • Classification: The substance is classified as an irritant (Category 2) if the mean scores for erythema or edema exceed a specified threshold.

Workflow: Dermal Irritation Test

Dermal_Test_Workflow start Start: Test Substance prep Animal Preparation (Albino Rabbit, Clipped Fur) start->prep application Apply 0.5g of Substance (4-hour exposure under patch) prep->application removal Remove Patch & Cleanse Skin application->removal observe Observe & Score (Erythema/Edema at 1, 24, 48, 72h) removal->observe analysis Analyze Mean Scores observe->analysis irritant Result: Skin Irritant (Category 2) analysis->irritant Scores > Threshold not_irritant Result: Not Classified analysis->not_irritant Scores <= Threshold end End irritant->end not_irritant->end

Caption: Generalized workflow for an OECD 404 dermal irritation study.

Section 6: First-Aid and Emergency Response

Immediate action is required in case of exposure. Always consult a physician and show them the Safety Data Sheet.[7]

Exposure RouteFirst-Aid Measure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical aid.[7]
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing. Obtain medical aid.[7]
Eye Contact Immediately flush open eyes with running water for at least 15 minutes. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Obtain medical aid immediately.[7]

Logical Flow: Emergency First-Aid Response

First_Aid_Flowchart exposure Exposure Occurs route Identify Route of Exposure exposure->route inhalation Inhalation: 1. Move to Fresh Air 2. Give Artificial Respiration if needed route->inhalation Inhaled skin Skin Contact: 1. Remove Contaminated Clothing 2. Flush with Water (15 min) route->skin Skin eye Eye Contact: 1. Flush with Water (15 min) 2. Remove Contacts if possible route->eye Eyes ingestion Ingestion: 1. Rinse Mouth with Water 2. DO NOT Induce Vomiting route->ingestion Ingested medical Seek Immediate Medical Attention (Show SDS to Physician) inhalation->medical skin->medical eye->medical ingestion->medical

Caption: Decision-making flowchart for first-aid response to chemical exposure.

Section 7: Handling, Storage, and Disposal

  • Handling: Avoid contact with skin, eyes, and clothing.[7] Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and eye/face protection.[7] Wash hands thoroughly after handling.[7]

  • Storage: Store in a well-ventilated place with the container tightly closed.[7] Keep locked up.[7] Recommended storage is at 4°C, sealed, and away from moisture and light.[4][6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant, following local, state, and federal regulations.[7] Do not allow the product to enter drains or waterways.[7]

Section 8: Fire-Fighting and Accidental Release Measures

  • Fire-Fighting: Use water spray, dry chemical, carbon dioxide, or chemical foam.[7] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

  • Accidental Release: Wear protective equipment and ensure adequate ventilation.[7] For small spills, sweep up, or absorb with inert material and place into a suitable disposal container.[7] Prevent entry into waterways and soil.[7]

References

Synthesis of 3,4-Diaminobenzenesulfonic Acid from 1,2-Diaminobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,4-diaminobenzenesulfonic acid from 1,2-diaminobenzene, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and the role of this compound in medicinal chemistry, with a focus on its application as a precursor to pharmacologically active benzimidazoles.

Introduction

This compound is a versatile aromatic compound featuring both amino and sulfonic acid functional groups. This unique structure makes it a valuable building block in organic synthesis, particularly for the preparation of heterocyclic systems. Its primary application in the pharmaceutical industry is as a precursor to a wide array of benzimidazole (B57391) derivatives, which are known to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4][5] This guide will focus on the direct sulfonation of 1,2-diaminobenzene as a viable and efficient route to this compound.

Synthetic Pathway and Mechanism

The synthesis of this compound from 1,2-diaminobenzene is achieved through an electrophilic aromatic substitution reaction, specifically sulfonation. In this reaction, 1,2-diaminobenzene is treated with a strong sulfonating agent, typically concentrated sulfuric acid or oleum (B3057394) (sulfuric acid containing dissolved sulfur trioxide), at elevated temperatures. The sulfonic acid group is directed to the para position relative to one of the amino groups and meta to the other, resulting in the desired 3,4-disubstituted product.

The reaction proceeds via the formation of an electrophilic species, SO3, which is present in fuming sulfuric acid or generated from concentrated sulfuric acid at high temperatures. This electrophile attacks the electron-rich benzene (B151609) ring of 1,2-diaminobenzene. The amino groups are strong activating groups, facilitating the electrophilic attack. The regioselectivity of the reaction is governed by the directing effects of the two amino groups.

Experimental Protocols

Two primary methodologies for the synthesis of this compound from 1,2-diaminobenzene are presented below: a conventional batch synthesis and a continuous flow microreactor synthesis.

Protocol 1: Conventional Batch Synthesis

This protocol is based on established patent literature and provides a robust method for laboratory-scale synthesis.[6][7][8]

Materials:

  • 1,2-Diaminobenzene

  • Concentrated sulfuric acid (98%) or fuming sulfuric acid (oleum)

  • Deionized water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle with temperature controller

  • Dropping funnel

  • Buchner funnel and filter flask

  • Beakers

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, cautiously add a molar excess of concentrated sulfuric acid or oleum to 1,2-diaminobenzene. The molar ratio of sulfuric acid to 1,2-diaminobenzene can range from 3:1 to 8:1.

  • Sulfonation: Heat the reaction mixture with vigorous stirring to a temperature between 100°C and 160°C.[6][7] The optimal temperature and reaction time will vary depending on the specific conditions and desired yield (see Table 1). Maintain the reaction at this temperature for a period of 1 to 20 hours.[6][7]

  • Quenching and Precipitation: After the reaction is complete, cool the mixture to below 100°C. Cautiously and slowly, add the reaction mixture to a beaker containing a mixture of ice and water. This will quench the reaction and precipitate the this compound as a solid. The final concentration of sulfuric acid after dilution should be in the range of 30-75 wt%.[6]

  • Isolation and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold, dilute sulfuric acid, followed by a wash with cold deionized water to remove any residual acid.

  • Purification: For higher purity, the crude product can be recrystallized from hot water.[6]

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature.

Protocol 2: Continuous Flow Microreactor Synthesis

This modern approach offers advantages in terms of reaction control, safety, and scalability.[9]

Materials:

  • 1,2-Diaminobenzene

  • Concentrated sulfuric acid (95-97%)

  • Deionized water

  • Ice

Equipment:

  • Continuous flow microreactor system with temperature-controlled modules

  • Syringe pumps

  • Back-pressure regulator

  • Collection vessel

Procedure:

  • Preparation of Feedstock: Prepare a solution of 1,2-diaminobenzene in concentrated sulfuric acid. For example, dissolve 160 g (1.48 mol) of 1,2-diaminobenzene in 800 g of 95-97% sulfuric acid.[9]

  • Reaction: Pump the feedstock solution through the heated microreactor. The reaction temperature and residence time are critical parameters that can be precisely controlled to optimize the yield (see Table 1).[9]

  • Quenching and Precipitation: The output from the microreactor is continuously mixed with a stream of cold water or discharged into an ice-water bath to rapidly cool the mixture and precipitate the product.[9]

  • Isolation and Characterization: The precipitated this compound is collected by filtration. The product can be characterized by techniques such as NMR spectroscopy to confirm its structure and purity.[9]

Quantitative Data

The following table summarizes the quantitative data from various synthetic approaches.

ParameterConventional Batch SynthesisContinuous Flow Microreactor Synthesis
Starting Material 1,2-Diaminobenzene1,2-Diaminobenzene
Sulfonating Agent Concentrated H₂SO₄ or OleumConcentrated H₂SO₄ (95-97%)
Reaction Temperature 100-160°C[6][7]160-180°C[9]
Reaction Time 1-20 hours[6][7]5-25 minutes (residence time)[9]
Yield ~94% (crude)[8]80% (at 160°C, 25 min) to 100% (at 180°C, 25 min)[9]
Purification Method Washing with dilute H₂SO₄, Recrystallization from water[6]Precipitation and filtration[9]

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 1,2-diaminobenzene.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Final Product 1,2-Diaminobenzene 1,2-Diaminobenzene Mixing Mixing 1,2-Diaminobenzene->Mixing Sulfuric Acid Sulfuric Acid Sulfuric Acid->Mixing Sulfonation Sulfonation Mixing->Sulfonation Heat (100-180°C) Quenching Quenching Sulfonation->Quenching Cool & Add to Ice/Water Precipitation Precipitation Quenching->Precipitation Filtration & Washing Filtration & Washing Precipitation->Filtration & Washing Purification Purification Filtration & Washing->Purification Recrystallization This compound This compound Purification->this compound

Caption: Synthetic workflow for this compound.

Role in Drug Development and Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of benzimidazole-containing compounds, which are a prominent class of heterocyclic scaffolds in medicinal chemistry.[1][2][3][4][5] The benzimidazole core is found in numerous FDA-approved drugs and is a subject of intense research due to its wide range of pharmacological activities.

The synthetic utility of this compound lies in its ability to undergo condensation reactions with carboxylic acids or their derivatives to form the benzimidazole ring system. The presence of the sulfonic acid group imparts unique physicochemical properties to the resulting benzimidazole derivatives, such as increased water solubility, which can be advantageous for drug formulation and bioavailability.

The general scheme for the synthesis of benzimidazoles from this compound is depicted below.

Benzimidazole_Formation This compound This compound Condensation Condensation This compound->Condensation Carboxylic Acid (R-COOH) Carboxylic Acid (R-COOH) Carboxylic Acid (R-COOH)->Condensation Benzimidazole Derivative Benzimidazole Derivative Condensation->Benzimidazole Derivative Heat, Acid/Base catalyst

Caption: General synthesis of benzimidazoles.

The sulfonic acid moiety can also serve as a handle for further chemical modification, allowing for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies. By systematically varying the 'R' group from the carboxylic acid and modifying the sulfonic acid group, medicinal chemists can fine-tune the biological activity, selectivity, and pharmacokinetic properties of the resulting benzimidazole derivatives.

For instance, this compound is a key starting material for the synthesis of 2-phenylbenzimidazole-5-sulfonic acid, a compound utilized as a UV absorber in sunscreens and cosmetics, highlighting the broader applications of this precursor.[6]

Conclusion

The synthesis of this compound from 1,2-diaminobenzene is a well-established and efficient process. Both conventional batch and modern microreactor technologies can be employed to produce this valuable intermediate with high yields. Its primary significance in the pharmaceutical and related industries lies in its role as a versatile precursor for the synthesis of a wide range of benzimidazole derivatives. The ability to introduce a sulfonic acid group into the benzimidazole scaffold provides a powerful tool for modulating the physicochemical and pharmacological properties of these important therapeutic agents. This guide provides the necessary technical details for researchers and professionals to effectively synthesize and utilize this compound in their drug discovery and development endeavors.

References

An In-depth Technical Guide to the Synthesis of 3,4-Diaminobenzenesulfonic Acid: Precursors and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 3,4-diaminobenzenesulfonic acid, a crucial intermediate in the pharmaceutical and dye industries. This document details the key precursors, experimental protocols, and quantitative data to facilitate research, development, and scale-up operations.

Core Synthetic Pathways

The synthesis of this compound predominantly proceeds through two main strategies: the direct sulfonation of an aromatic diamine or the reduction of a nitro-substituted aminobenzenesulfonic acid. The choice of precursor is often dictated by factors such as cost, availability, and desired product purity.

Sulfonation of 1,2-Diaminobenzene (o-Phenylenediamine)

The most direct and commonly employed method for the industrial production of this compound involves the sulfonation of 1,2-diaminobenzene. This electrophilic aromatic substitution reaction utilizes concentrated sulfuric acid or oleum (B3057394) as the sulfonating agent.

Reaction Scheme:

G 1,2-Diaminobenzene 1,2-Diaminobenzene This compound This compound 1,2-Diaminobenzene->this compound H2SO4 / SO3 (Sulfonation)

Caption: Sulfonation of 1,2-Diaminobenzene.

This process is attractive due to the ready availability of the starting material. However, controlling the regioselectivity of the sulfonation to favor the desired 4-position can be challenging, and the reaction conditions must be carefully optimized to minimize the formation of isomers and disulfonated byproducts.

Reduction of 4-Amino-3-nitrobenzenesulfonic Acid

An alternative synthetic route involves the reduction of a nitro group on a pre-sulfonated aromatic amine. This approach offers excellent control over the final product's isomeric purity. The synthesis begins with the nitration of a suitable precursor, followed by sulfonation and finally, reduction of the nitro group. A common precursor for this route is acetanilide, which is first nitrated and then sulfonated. The acetyl group is subsequently removed, and the nitro group is reduced.

A more direct precursor for this final reduction step is 4-amino-3-nitrobenzenesulfonic acid. The reduction of the nitro group can be achieved through various methods, including catalytic hydrogenation or using reducing agents like sodium sulfhydrate.[1]

Reaction Scheme:

G 4-Amino-3-nitrobenzenesulfonic acid 4-Amino-3-nitrobenzenesulfonic acid This compound This compound 4-Amino-3-nitrobenzenesulfonic acid->this compound Reduction (e.g., NaSH, H2/catalyst)

Caption: Reduction of 4-Amino-3-nitrobenzenesulfonic acid.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from various sources for the primary synthetic routes.

Table 1: Sulfonation of 1,2-Diaminobenzene

ParameterValueReference
Starting Material 1,2-Diaminobenzene[2][3][4]
Reagents Anhydrous Sulfuric Acid, Oleum (SO3)[3][4]
Temperature 100 - 180 °C[2][3][4]
Reaction Time 1 - 25 hours[2][3][4]
Yield 80% (160°C, 25 min) - 100% (180°C, 25 min)[2]
Sulfuric Acid Conc. 30 - 75 wt% (after dilution)[3][4]

Table 2: Reduction of Aromatic Nitro Compounds

ParameterValueReference
Starting Material 4-Amino-3-nitrobenzoic acid[1]
Reducing Agent Sodium Sulfhydrate[1]
Product 3,4-Diaminobenzoic acid[1]
Note This is an analogous reduction.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sulfonation of 1,2-Diaminobenzene (Microreactor Method)[2]
  • Preparation of Sulfonation Mixture: Dissolve 160 g (1.48 mol) of 1,2-diaminobenzene in 800 g (435 mL; 8.16 mol) of 95-97% sulfuric acid.

  • Reaction: Pump the sulfonation mixture into a continuous flow microreactor. The reaction is carried out at temperatures ranging from 160 °C to 180 °C with residence times between 5 and 25 minutes.

  • Work-up: The product stream is collected from the microreactor outlet.

  • Isolation: The product is isolated by filtration.

  • Characterization: The resulting white product is characterized by nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Synthesis of this compound via Sulfonation of 1,2-Diaminobenzene (Batch Process)[3][4]
  • Reaction Setup: In a suitable reactor, react 1,2-diaminobenzene with anhydrous sulfuric acid (optionally containing up to a stoichiometric amount of SO3).

  • Reaction Conditions: Maintain the reaction temperature between 100 °C and 160 °C with stirring for a duration of 1 to 20 hours.

  • Precipitation: Cool the reaction mixture and add water or ice to adjust the sulfuric acid concentration to a range of 30 to 75 wt%.

  • Isolation: Filter the precipitated this compound from the reaction mixture.

  • Purification: Optionally, wash the filtered product with dilute sulfuric acid.

Experimental and Logical Workflows

The following diagrams illustrate the general experimental workflow for the synthesis and a logical relationship diagram for precursor selection.

G cluster_0 Synthesis Workflow Precursor Selection Precursor Selection Reaction Setup Reaction Setup Precursor Selection->Reaction Setup Reaction Reaction Reaction Setup->Reaction Work-up & Isolation Work-up & Isolation Reaction->Work-up & Isolation Purification Purification Work-up & Isolation->Purification Analysis & Characterization Analysis & Characterization Purification->Analysis & Characterization

Caption: General Experimental Workflow.

G Precursor Precursor 1,2-Diaminobenzene 1,2-Diaminobenzene Precursor->1,2-Diaminobenzene 4-Amino-3-nitro-benzenesulfonic acid 4-Amino-3-nitro-benzenesulfonic acid Precursor->4-Amino-3-nitro-benzenesulfonic acid Cost Cost 1,2-Diaminobenzene->Cost Availability Availability 1,2-Diaminobenzene->Availability Synthetic Route Synthetic Route 1,2-Diaminobenzene->Synthetic Route Purity Requirement Purity Requirement 4-Amino-3-nitro-benzenesulfonic acid->Purity Requirement 4-Amino-3-nitro-benzenesulfonic acid->Synthetic Route Direct Sulfonation Direct Sulfonation Synthetic Route->Direct Sulfonation Reduction Reduction Synthetic Route->Reduction

Caption: Precursor Selection Logic.

References

In-Depth Technical Guide: Water Solubility of 3,4-Diaminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of 3,4-Diaminobenzenesulfonic Acid (CAS No. 7474-78-4). Due to the absence of specific quantitative solubility data in publicly available literature, this document summarizes the existing qualitative information and presents a detailed, adaptable experimental protocol for its precise determination. This guide is intended to be a valuable resource for laboratory professionals requiring standardized and reproducible solubility data for this compound.

Executive Summary

This compound is an important intermediate in the synthesis of various dyes and pharmaceuticals.[1] Its aqueous solubility is a critical parameter for process development, formulation, and environmental fate assessment. This guide consolidates the available, albeit conflicting, qualitative solubility information for this compound and provides a robust, generalized experimental protocol based on the internationally recognized OECD Guideline 105 for the determination of water solubility.

Quantitative Solubility Data

Exhaustive searches of scientific databases and chemical supplier information have revealed a lack of specific, quantitative data for the water solubility of this compound. The available information is qualitative and at times contradictory.

Table 1: Summary of Qualitative and Related Quantitative Solubility Data

CompoundCAS No.Solubility in WaterNotes
This compound 7474-78-4Sparingly soluble[1] / Soluble[2]No quantitative data is currently available. Some sources incorrectly list solubility in organic solvents under the heading of water solubility.[1][3]
2,5-Diaminobenzenesulfonic acid (Isomer)88-45-94 g/L at 26°CThis quantitative value for an isomer is provided for context and as a potential point of comparison.[4]

Factors Influencing Solubility

The solubility of this compound in aqueous solutions is influenced by several factors:

  • pH: The presence of both acidic (sulfonic acid) and basic (amino) functional groups means that the net charge of the molecule, and therefore its interaction with water, is highly dependent on the pH of the solution.

  • Temperature: Generally, the solubility of solid compounds in water increases with temperature, although this relationship must be determined empirically.

  • Ionic Strength: The presence of dissolved salts can either increase or decrease the solubility of the compound.

Recommended Experimental Protocol for Water Solubility Determination

The following protocol is a generalized procedure based on the OECD Guideline 105, "Water Solubility".[2] This method is suitable for the determination of the solubility of substances that are stable in water and not volatile.

Principle

A saturated solution of this compound is prepared by stirring an excess of the solid in purified water at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the aqueous phase is then determined by a suitable analytical method.

Materials and Reagents
  • This compound (analytical standard grade)

  • Reagent-grade water (e.g., Type I ultrapure water)

  • Buffer solutions (for pH-dependent studies)

  • Apparatus for temperature control (e.g., thermostated shaker bath)

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm pore size, compatible with the aqueous solution)

  • Analytical instrumentation for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

Experimental Workflow

The logical workflow for determining the water solubility of this compound is depicted in the following diagram:

G A Add excess this compound to water B Equilibrate at constant temperature with stirring A->B C Allow phases to separate B->C D Centrifuge the saturated solution C->D Transfer to centrifuge tubes E Filter the supernatant D->E F Prepare dilutions of the filtrate E->F Collect clear filtrate G Analyze concentration using a validated analytical method (e.g., HPLC-UV) F->G H Calculate solubility (e.g., in g/L or mol/L) G->H

Caption: Workflow for the experimental determination of water solubility.

Step-by-Step Procedure
  • Preliminary Test: A preliminary test should be conducted to estimate the approximate solubility and the time required to reach equilibrium.

  • Sample Preparation: Add an excess amount of this compound to a known volume of water in a vessel that can be sealed.

  • Equilibration: Place the vessel in a thermostated shaker bath and agitate at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

  • Sample Collection: Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, centrifugation followed by filtration through a syringe filter is recommended.

  • Analysis: Determine the concentration of this compound in the clear filtrate using a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable technique.

  • Data Reporting: The solubility should be reported in units of mass per volume (e.g., g/L) or moles per volume (mol/L) at the specified temperature. The pH of the saturated solution should also be reported.

Visualization of the Solubility Determination Process

The following diagram illustrates the logical steps involved in a standard solubility test.

G start Start: Obtain pure this compound and solvent (water) prep Prepare a supersaturated solution by adding excess solute to the solvent start->prep equilibrate Equilibrate the mixture at a constant temperature with agitation prep->equilibrate separate Separate the solid and liquid phases (e.g., by centrifugation and filtration) equilibrate->separate analyze Analyze the concentration of the solute in the liquid phase using a suitable analytical method separate->analyze calculate Calculate the solubility from the concentration data analyze->calculate end End: Report solubility at the specified temperature and pH calculate->end

Caption: Logical flow of a solubility determination experiment.

Conclusion

While quantitative water solubility data for this compound remains elusive in the current literature, this guide provides the necessary framework for its empirical determination. By following the detailed experimental protocol, researchers and drug development professionals can generate reliable and reproducible solubility data, which is essential for advancing research and development activities involving this compound. The conflicting qualitative reports underscore the importance of performing such standardized tests to establish a definitive solubility profile for this compound.

References

In-Depth Technical Guide: The Melting Point of 3,4-Diaminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the melting point of 3,4-Diaminobenzenesulfonic acid (CAS No. 7474-78-4). It addresses inconsistencies in reported data, presents the most credible value based on chemical principles and reliable sources, and offers a detailed experimental protocol for its determination.

Executive Summary

This compound is a crystalline solid with significant application in the synthesis of dyes and as a versatile intermediate in organic synthesis.[1] Accurate knowledge of its physical properties, particularly its melting point, is crucial for its application in research and development. A review of commercially available data reveals a significant discrepancy, with many suppliers erroneously reporting a melting point of -12 °C.[2] This guide clarifies this inconsistency, establishing that the scientifically accepted melting point is above 300 °C , a value consistent with its zwitterionic nature. This document provides the evidence for this corrected value, a detailed methodology for its experimental verification, and a discussion of the factors influencing the melting point of such compounds.

The Melting Point of this compound: A Critical Evaluation

A survey of various chemical supplier databases frequently lists the melting point of this compound as -12 °C. This value is chemically improbable for a solid, crystalline aromatic compound and is likely the result of a propagated data entry error.

The more chemically sound and referenced value for the melting point of this compound is >300 °C . This is supported by the inherent chemical structure of the molecule. This compound possesses both acidic (sulfonic acid, -SO₃H) and basic (amino, -NH₂) functional groups. This allows for the formation of a zwitterion, or inner salt, where the acidic proton is transferred to one of the amino groups.

The resulting ionic charges within the same molecule lead to strong intermolecular electrostatic interactions. These strong forces require a significant amount of thermal energy to overcome, resulting in a very high melting point. This characteristic is common among amino acids and other zwitterionic compounds.

Data Presentation
ParameterReported Value (Likely Erroneous)Accepted Value (Evidence-Based)
Melting Point -12 °C[2]>300 °C

Factors Influencing the Melting Point of Aromatic Sulfonic Acids

The melting point of an organic compound is influenced by several factors, including molecular weight, intermolecular forces, and molecular symmetry. For aromatic sulfonic acids like this compound, the interplay of these factors is critical.

  • Intermolecular Forces: The dominant forces are hydrogen bonding and, in the case of zwitterions, strong electrostatic (ionic) interactions. These are significantly stronger than the van der Waals forces present in non-polar aromatic compounds.

  • Molecular Symmetry: A more symmetrical molecule can pack more efficiently into a crystal lattice, leading to stronger intermolecular interactions and a higher melting point.

  • Presence of Impurities: Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.

G Factors Influencing Melting Point cluster_imf Types of Intermolecular Forces MP Melting Point IMF Intermolecular Forces MP->IMF primarily determined by MS Molecular Symmetry MP->MS influenced by MW Molecular Weight MP->MW influenced by PI Presence of Impurities MP->PI affected by HB Hydrogen Bonding IMF->HB II Ionic Interactions (Zwitterion) IMF->II VDW Van der Waals Forces IMF->VDW

Logical relationship of factors affecting a compound's melting point.

Experimental Protocol for Melting Point Determination

Given the high melting point of this compound, a standard capillary melting point apparatus with a high-temperature range is required.

Materials and Equipment:
  • This compound sample

  • Capillary tubes (sealed at one end)

  • High-temperature melting point apparatus (e.g., Mel-Temp or similar)

  • Spatula

  • Mortar and pestle (optional, for pulverizing the sample)

  • Safety goggles and lab coat

Procedure:
  • Sample Preparation:

    • Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

    • Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound.

    • Invert the capillary tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm in height.

  • Apparatus Setup:

    • Turn on the melting point apparatus and allow it to stabilize.

    • Set the heating rate to a rapid setting (e.g., 10-20 °C per minute) for an initial approximate determination.

  • Approximate Melting Point Determination:

    • Insert the prepared capillary tube into the sample holder of the apparatus.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the sample begins to melt and the temperature at which it is completely molten. This will provide a rough melting range. Due to the expected high melting point, it is likely that decomposition (darkening of the sample) will be observed.

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 20-30 °C below the approximate melting point observed.

    • Prepare a new capillary tube with the sample.

    • Insert the new capillary tube into the apparatus.

    • Set the heating rate to a slow setting (1-2 °C per minute) as the temperature approaches the previously observed melting range.

    • Carefully observe the sample and record the temperature at the first sign of melting (the appearance of liquid) and the temperature at which the last solid crystal disappears. This is the melting point range.

    • Repeat the accurate determination at least once more with a fresh sample to ensure reproducibility.

  • Observations for High-Melting Point Compounds:

    • For compounds like this compound, a sharp melting point may not be observed. Instead, decomposition, characterized by a color change (often darkening to brown or black), may occur at or below the melting temperature. It is crucial to record the temperature at which decomposition begins.

Conclusion

The melting point of this compound is greater than 300 °C, a value consistent with its zwitterionic structure and the strong intermolecular forces present. The commonly cited value of -12 °C is erroneous. Accurate determination of the melting point requires a high-temperature apparatus and careful observation, with particular attention to any signs of decomposition. This guide provides the necessary information for researchers and professionals to confidently work with this compound and to understand its key physical properties.

References

Pharmaceutical Applications of 3,4-Diaminobenzenesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diaminobenzenesulfonic acid is a versatile aromatic compound featuring both amino and sulfonic acid functional groups. This unique structure makes it a valuable building block in organic synthesis, particularly for the development of heterocyclic compounds with significant pharmaceutical applications. Its primary role in the pharmaceutical industry is as a key intermediate in the synthesis of benzimidazole (B57391) derivatives. The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in a variety of clinically used drugs and investigational compounds exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral effects. This technical guide provides an in-depth overview of the pharmaceutical applications of this compound, focusing on the synthesis, biological activity, and mechanisms of action of its derivatives.

Anticancer Applications of Benzimidazole-5-sulfonic Acid Derivatives

The most prominent pharmaceutical application of this compound lies in the synthesis of benzimidazole-5-sulfonic acid derivatives, which have shown significant potential as anticancer agents. These compounds exert their effects through various mechanisms, including kinase inhibition and induction of apoptosis.

Quantitative Biological Data

The following tables summarize the in vitro anticancer activity of various benzimidazole derivatives synthesized from precursors structurally related to this compound. This data highlights the potential of this chemical scaffold in developing potent anticancer agents.

Table 1: Anticancer Activity of 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives [1]

CompoundA549 IC₅₀ (µM)HCC1937 IC₅₀ (µM)MDA-MB-468 IC₅₀ (µM)
5b >102.6>10
Doxorubicin (Control) 2.7 ± 0.192.5 ± 0.134.8 ± 0.22

Table 2: Anticancer Activity of Benzimidazole-Chalcone Derivatives [2]

CompoundA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HEP-G2 IC₅₀ (µM)OVCAR-3 IC₅₀ (µM)
20a 12.4710.3720.1914.88
21a 11.239.8915.7812.45
23a 9.738.9110.9310.76
Cisplatin (Control) 10.5211.7012.3516.04

Table 3: SIRT2 Inhibitory Activity and Anticancer Activity of Benzimidazole Analogs [3]

CompoundH103 IC₅₀ (µM)H314 IC₅₀ (µM)HCT116 IC₅₀ (µM)SIRT2 Inhibition (%)
V7 11.6416.6813.30High

Antimicrobial Applications

While the primary focus has been on anticancer research, derivatives of this compound also hold promise as antimicrobial agents. The benzimidazole scaffold is present in some antifungal and anthelmintic drugs.

Quantitative Biological Data

The following table presents the minimum inhibitory concentration (MIC) values for diaminopimelic acid derivatives, showcasing the potential for developing new antibacterial agents from related structures.

Table 4: Antimicrobial Activity of Diaminopimelic Acid Derivatives [4]

CompoundE. coli MIC (µg/mL)B. subtilis MIC (µg/mL)P. aeruginosa MIC (µg/mL)B. megaterium MIC (µg/mL)
Thio-DAP (1) 70707070
Oxa-DAP (2) 80808080

Experimental Protocols

A key transformation utilizing this compound is the synthesis of 2-phenylbenzimidazole-5-sulfonic acid, a compound with applications in cosmetics as a UV filter and a scaffold for further pharmaceutical development.

Synthesis of 2-Phenylbenzimidazole-5-sulfonic Acid[5][6][7]

This protocol is based on the reaction of this compound with benzaldehyde (B42025).

Materials:

  • This compound (1.0 mol)

  • Water (1250 mL)

  • Sodium hydroxide (B78521) (NaOH) solution (45-50%)

  • Sodium metabisulfite (B1197395) (Na₂S₂O₅) (200 g)

  • Benzaldehyde (1.08 mol, 116 g)

  • Activated carbon (8 g)

  • Acid (e.g., acetic acid)

Procedure:

  • In a suitable reaction vessel, add 1250 mL of water and 1.0 mol of this compound.

  • Slowly add NaOH solution dropwise until a clear solution is formed, adjusting the pH to 5.5.

  • Add 200 g of sodium metabisulfite to the solution.

  • Heat the mixture to 60°C.

  • Gradually add 116 g (1.08 mol) of benzaldehyde dropwise.

  • Increase the temperature to 80°C and stir the mixture for 1 hour.

  • Add 8 g of activated carbon and stir to decolorize the solution.

  • Filter the hot solution to remove the activated carbon.

  • Acidify the filtrate at 80°C with an acid (e.g., acetic acid) to precipitate the product.

  • Cool the mixture, collect the precipitate by filtration, and wash with water.

  • Dry the product to obtain 2-phenylbenzimidazole-5-sulfonic acid.

Signaling Pathways and Mechanisms of Action

Benzimidazole derivatives synthesized from this compound can interfere with key signaling pathways that are often dysregulated in cancer cells. Understanding these mechanisms is crucial for the rational design of targeted therapies.

Kinase Inhibition

Many benzimidazole-based anticancer agents function as kinase inhibitors. They can target receptor tyrosine kinases like EGFR and HER2, which are critical for cell growth and proliferation.[5] Inhibition of these kinases blocks downstream signaling cascades, primarily the PI3K/Akt and MEK/Erk pathways, leading to cell cycle arrest and apoptosis.[5][6]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K MEK MEK EGFR->MEK HER2 HER2 HER2->PI3K HER2->MEK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Erk Erk MEK->Erk Erk->Proliferation Benzimidazole Benzimidazole Derivative Benzimidazole->EGFR Benzimidazole->HER2

EGFR/HER2 Signaling Inhibition by Benzimidazole Derivatives.
Induction of Apoptosis

Benzimidazole derivatives can induce programmed cell death (apoptosis) in cancer cells. One mechanism involves the upregulation of death receptors like DR5, which are part of the extrinsic apoptosis pathway.[5] Activation of these receptors leads to a caspase cascade, ultimately resulting in cell death.

Apoptosis_Induction_Pathway Benzimidazole Benzimidazole Derivative JNK JNK Signaling Benzimidazole->JNK DR5 DR5 Upregulation JNK->DR5 Caspase_Cascade Caspase Cascade DR5->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Induction of Apoptosis via DR5 Upregulation.
Experimental Workflow for Synthesis and Screening

The general workflow for developing pharmaceutical agents from this compound involves a multi-step process from synthesis to biological evaluation.

Experimental_Workflow Start 3,4-Diaminobenzenesulfonic Acid Synthesis Synthesis of Benzimidazole Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Screening In vitro Biological Screening (e.g., MTT Assay) Purification->Screening Lead_ID Lead Compound Identification Screening->Lead_ID Optimization Lead Optimization (SAR Studies) Lead_ID->Optimization In_Vivo In vivo Studies (Animal Models) Lead_ID->In_Vivo Optimization->Synthesis Clinical Clinical Trials In_Vivo->Clinical

General Drug Discovery Workflow.

Conclusion

This compound serves as a crucial and versatile starting material for the synthesis of a wide array of pharmacologically active benzimidazole derivatives. The research highlighted in this guide demonstrates the significant potential of these compounds, particularly in the field of oncology, with several derivatives exhibiting potent anticancer activity in preclinical studies. The mechanisms of action, primarily through kinase inhibition and induction of apoptosis, provide a solid foundation for the rational design of novel therapeutics. Further exploration of structure-activity relationships and optimization of lead compounds derived from this scaffold are warranted to develop next-generation therapies for various diseases. This technical guide provides a comprehensive resource for researchers and professionals in the field of drug discovery and development, underscoring the importance of this compound in the synthesis of medicinally relevant molecules.

References

Methodological & Application

Synthesis of 3,4-Diaminobenzenesulfonic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Diaminobenzenesulfonic acid is a valuable intermediate in the synthesis of various organic compounds, including azo dyes and pharmaceuticals. Its structure, featuring both amino and sulfonic acid functional groups, allows for a range of chemical transformations. This document provides a detailed protocol for the laboratory-scale synthesis of this compound via the sulfonation of 1,2-diaminobenzene. The protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Reaction Scheme

The synthesis proceeds through the electrophilic sulfonation of 1,2-diaminobenzene using concentrated sulfuric acid.

Starting Material: 1,2-Diaminobenzene Product: this compound CAS Number: 7474-78-4[1][2]

Experimental Protocol

This protocol is based on established methods for the sulfonation of aromatic amines.[3][4][5]

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityNotes
1,2-DiaminobenzeneC₆H₈N₂108.14970 g (8.965 mol)Purity ≥ 99%
Sulfuric Acid (100%)H₂SO₄98.083786 mL (7000 g, 71.5 mol)Handle with extreme care
Deionized WaterH₂O18.02As neededFor workup
IceH₂O18.02As neededFor cooling

Equipment:

  • Three-necked round-bottom flask (10 L) equipped with a mechanical stirrer, thermometer, and heating mantle.

  • Dropping funnel

  • Buchner funnel and filter flask

  • Beakers and graduated cylinders

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a 10 L three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a heating mantle.

  • Dissolution: Carefully add 3786 mL of 100% sulfuric acid to the flask. While stirring, slowly add 970 g of 1,2-diaminobenzene to the sulfuric acid. An exothermic reaction will occur, so control the rate of addition to maintain a manageable temperature.

  • Heating: Heat the reaction mixture to 138°C and maintain this temperature for 8 hours with continuous stirring.[3][5]

  • Cooling and Dilution: After 8 hours, cool the mixture to 100°C. Cautiously add 925 g of sulfuric acid, followed by the slow addition of 5.05 L of water.[3][5] This step is highly exothermic; the addition of water should be done carefully, potentially using an ice bath to control the temperature.

  • Precipitation: Continue cooling the mixture to 40°C. The product, this compound, will precipitate out of the solution.[5]

  • Isolation: Isolate the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with dilute sulfuric acid and then with cold deionized water to remove any remaining impurities.

  • Drying: Dry the purified product in a vacuum oven at a suitable temperature.

Data Presentation

Reaction Parameters and Yield:

ParameterValueReference
Reaction Temperature100-160°C[3][4][5]
Reaction Time1-20 hours[3][4][5]
Molar Ratio (H₂SO₄:1,2-diaminobenzene)~8:1[3][5]
Theoretical Yield1678 g-
Actual Yield~1577 g (Purity ~50% by HPLC)[5]
Yield (%)~94% of theoretical value[5]

Product Characterization:

PropertyValue
AppearanceWhite to off-white crystalline solid
Melting Point>300°C
Boiling Point178-179 °C at 3 mmHg
Molecular FormulaC₆H₈N₂O₃S
Molecular Weight188.21 g/mol

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Concentrated sulfuric acid is extremely corrosive and can cause severe burns. Handle with extreme caution.

  • The reaction is exothermic, especially during the addition of reagents and the quenching with water. Ensure adequate cooling and controlled addition to prevent runaway reactions.

Experimental Workflow Diagram

SynthesisWorkflow Synthesis of this compound A 1. Dissolve 1,2-Diaminobenzene in 100% Sulfuric Acid B 2. Heat Reaction Mixture (138°C, 8 hours) A->B Heat C 3. Cool to 100°C and Dilute with H2SO4 and Water B->C Cool & Dilute D 4. Cool to 40°C to Precipitate Product C->D Cool E 5. Isolate by Vacuum Filtration D->E Filter F 6. Wash with Dilute H2SO4 and Cold Water E->F Wash G 7. Dry Product in Vacuum Oven F->G Dry H Final Product: This compound G->H Yields

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Laboratory Preparation of 3,4-Diaminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Diaminobenzenesulfonic acid is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, dyes, and other specialty chemicals. Its structure, featuring both amino and sulfonic acid functional groups, allows for a variety of chemical transformations. This document provides detailed laboratory-scale protocols for the synthesis of this compound via the sulfonation of 1,2-diaminobenzene. Included are comprehensive experimental procedures, data on reaction yields and conditions, and characterization details.

Introduction

This compound (also known as orthoaminosulfanilic acid) is a key building block in the synthesis of various organic molecules. The presence of two adjacent amino groups and a sulfonic acid moiety on the benzene (B151609) ring provides multiple reactive sites for chemical modifications such as diazotization, acylation, and condensation reactions. This application note details a reliable and scalable laboratory method for its preparation.

Synthesis Pathway

The most common and direct laboratory method for the synthesis of this compound is the electrophilic sulfonation of 1,2-diaminobenzene (o-phenylenediamine) using concentrated sulfuric acid or oleum.[1][2] The reaction proceeds by heating the mixture, leading to the selective sulfonation at the para-position relative to one of the amino groups.

Synthesis_Workflow cluster_synthesis Reaction cluster_workup Workup cluster_purification Purification Start 1,2-Diaminobenzene Reaction_Vessel Heating and Stirring (100-180°C, 1-20 hours) Start->Reaction_Vessel Reagent Anhydrous Sulfuric Acid / Oleum Reagent->Reaction_Vessel Precipitation Addition of Water/Ice Reaction_Vessel->Precipitation Filtration Filtration of Precipitate Precipitation->Filtration Washing Washing with Dilute H₂SO₄ (optional) Filtration->Washing Recrystallization Recrystallization from Hot Water Washing->Recrystallization Decolorization Treatment with Activated Carbon (optional) Recrystallization->Decolorization Final_Product This compound Decolorization->Final_Product

Quantitative Data Summary

The following tables summarize the quantitative data from various reported procedures for the synthesis of this compound.

Table 1: Reaction Conditions and Yields for the Sulfonation of 1,2-Diaminobenzene

Starting MaterialSulfonating AgentTemperature (°C)Reaction Time (hours)Reported Yield (%)Reference
1,2-DiaminobenzeneAnhydrous H₂SO₄138893.8[1]
1,2-DiaminobenzeneAnhydrous H₂SO₄100-1601-20Not specified[1][2]
1,2-Diaminobenzene95-97% H₂SO₄1600.42 (25 min)80[3]
1,2-Diaminobenzene95-97% H₂SO₄1800.08 (5 min)89[3]
1,2-Diaminobenzene95-97% H₂SO₄1800.17 (10 min)90[3]
1,2-Diaminobenzene95-97% H₂SO₄1800.42 (25 min)100[3]

Table 2: Physical and Spectroscopic Data for this compound

PropertyValue
Molecular FormulaC₆H₈N₂O₃S
Molecular Weight188.21 g/mol
AppearanceWhite to light yellow crystalline solid
Melting Point>300 °C (decomposes)
Boiling Point178-179 °C at 3 mmHg
¹H NMR (400 MHz, DMSO-d₆), δ (ppm)6.92 (d, J=8.3 Hz), 7.24 (dd, J=1.92, 8.3 Hz), 7.43 (d, J=1.91 Hz), 8.1 (s, broad)

Experimental Protocols

The following are detailed protocols for the synthesis, workup, and purification of this compound.

Protocol 1: Batch Synthesis of this compound

This protocol is adapted from a patented laboratory procedure.[1][2]

Materials:

  • 1,2-Diaminobenzene (o-phenylenediamine)

  • Anhydrous sulfuric acid (98-100%) or fuming sulfuric acid (oleum)

  • Deionized water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Heating mantle

  • Dropping funnel

  • Beaker

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 1,2-diaminobenzene in anhydrous sulfuric acid. A typical molar ratio is 1 mole of 1,2-diaminobenzene to 8-10 moles of sulfuric acid. The dissolution is exothermic, so control the addition rate to maintain a manageable temperature.

  • Sulfonation: Heat the reaction mixture with stirring to a temperature between 120°C and 150°C.[1] Maintain this temperature for 6 to 10 hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) if a suitable method is developed.

  • Workup - Precipitation: After the reaction is complete, cool the mixture to approximately 100°C. In a separate large beaker, prepare a mixture of ice and water. Slowly and carefully, pour the warm reaction mixture into the ice-water with vigorous stirring. This will cause the this compound to precipitate as a solid. The final concentration of sulfuric acid should be in the range of 30-75% by weight to ensure complete precipitation.[1][2]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing (Optional): Wash the filter cake with a small amount of cold, dilute sulfuric acid to remove any unreacted starting material or other impurities.[1][2] Subsequently, wash with cold deionized water to remove residual acid.

Protocol 2: Purification of this compound

This protocol describes the purification of the crude product obtained from Protocol 1.

Materials:

  • Crude this compound

  • Deionized water

  • Activated carbon (decolorizing charcoal)

Equipment:

  • Beaker

  • Hot plate with magnetic stirrer

  • Büchner funnel and flask

  • Filter paper

  • Crystallizing dish

Procedure:

  • Recrystallization: Transfer the crude this compound to a beaker. Add deionized water (approximately 3-5 times the weight of the crude product) and heat the suspension with stirring until the solid dissolves completely.[1]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon to the hot solution and stir for 10-15 minutes. Be cautious as the addition of charcoal to a hot solution can cause bumping.

  • Hot Filtration: If activated carbon was used, perform a hot filtration to remove the carbon particles. This is best done using a pre-heated funnel to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath will promote maximum crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool to confirm the structure and isomeric purity of the product. The expected chemical shifts and coupling constants in DMSO-d₆ are provided in Table 2. The absence of signals corresponding to other isomers confirms the regioselectivity of the sulfonation.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, including N-H stretches of the amino groups, S=O stretches of the sulfonic acid group, and the aromatic C-H and C=C vibrations.

  • Melting Point: The melting point of this compound is typically above 300°C, and it often decomposes at this temperature.

Safety Precautions

  • 1,2-Diaminobenzene is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Concentrated and fuming sulfuric acid are extremely corrosive and will cause severe burns upon contact. Handle with extreme care, using appropriate PPE. The addition of the reaction mixture to water is highly exothermic and should be done slowly and with efficient cooling and stirring.

  • Always perform reactions in a well-ventilated fume hood.

Conclusion

The laboratory preparation of this compound by the sulfonation of 1,2-diaminobenzene is a well-established and reliable method. By carefully controlling the reaction temperature and time, high yields of the desired product can be obtained. The purification procedures outlined ensure a high-purity final product suitable for further applications in research and development. The provided protocols and data serve as a comprehensive guide for the successful synthesis and characterization of this important chemical intermediate.

References

Application Notes and Protocols: Sulfonation of 1,2-Diaminobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sulfonation of 1,2-diaminobenzene, a critical reaction for the synthesis of key intermediates in the pharmaceutical and chemical industries. The primary product of this reaction is 3,4-diaminobenzenesulfonic acid, a versatile building block used in the preparation of various heterocyclic compounds.

I. Introduction

The sulfonation of aromatic compounds is a fundamental electrophilic aromatic substitution reaction. In the case of 1,2-diaminobenzene (o-phenylenediamine), the introduction of a sulfonic acid group (-SO₃H) onto the benzene (B151609) ring yields diaminobenzenesulfonic acid isomers. The precise reaction conditions dictate the isomeric distribution and overall yield of the desired product. The most commonly synthesized and utilized isomer from this reaction is this compound. This compound serves as a precursor for various applications, including the synthesis of benzimidazole (B57391) derivatives, which are of significant interest in drug development.

II. Reaction Parameters and Quantitative Data

The efficiency and outcome of the sulfonation of 1,2-diaminobenzene are highly dependent on several key parameters, including the choice of sulfonating agent, reaction temperature, and reaction time. The following table summarizes quantitative data from various reported procedures.

Sulfonating AgentReactant Ratio (mol/mol)Temperature (°C)TimeSolventYield (%)ProductReference
95-97% H₂SO₄~5.5 (H₂SO₄/DAB)16025 minH₂SO₄80This compound[1]
95-97% H₂SO₄~5.5 (H₂SO₄/DAB)1805 minH₂SO₄89This compound[1]
95-97% H₂SO₄~5.5 (H₂SO₄/DAB)18010 minH₂SO₄90This compound[1]
95-97% H₂SO₄~5.5 (H₂SO₄/DAB)18025 minH₂SO₄100This compound[1]
100% H₂SO₄~8 (H₂SO₄/DAB)1388 hH₂SO₄Not SpecifiedThis compound[2]
Anhydrous H₂SO₄ with SO₃Not Specified100 - 1601 - 20 hH₂SO₄Not SpecifiedThis compound[2][3]
H₂SO₄ containing 65% SO₃Not Specified1402 hH₂SO₄Not SpecifiedThis compound[3]

DAB refers to 1,2-Diaminobenzene.

III. Experimental Protocols

Two representative protocols for the synthesis of this compound are provided below. The first is a batch process using concentrated sulfuric acid, and the second utilizes a continuous flow microreactor.

Protocol 1: Batch Synthesis of this compound

This protocol is adapted from established patent literature.[2][3]

Materials:

  • 1,2-Diaminobenzene (o-phenylenediamine)

  • Anhydrous or 100% Sulfuric Acid (H₂SO₄)

  • Water/Ice

  • Dilute Sulfuric Acid (for washing, optional)

  • Reaction vessel with stirring and temperature control

  • Addition funnel

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, dissolve 1,2-diaminobenzene in anhydrous sulfuric acid. A typical molar ratio is approximately 8 moles of sulfuric acid to 1 mole of 1,2-diaminobenzene.[2]

  • Heat the reaction mixture with stirring to a temperature between 120-150 °C. A specific example heats the mixture to 138 °C.[2]

  • Maintain the reaction at this temperature for a period of 4 to 15 hours. An 8-hour reaction time has been reported to be effective.[2]

  • After the reaction is complete, cool the mixture to approximately 100 °C.

  • Carefully and slowly, add water or ice to the reaction mixture with cooling to precipitate the product. The final concentration of sulfuric acid should be in the range of 30-75% by weight.[2][3]

  • Filter the precipitated this compound from the reaction mixture.

  • Optionally, wash the filtered product with dilute sulfuric acid.

  • The product can be further purified by dissolution in hot water and treatment with activated carbon.

Protocol 2: Continuous Flow Microreactor Synthesis of this compound

This protocol is based on a modern approach using microreactor technology for improved heat and mass transfer, leading to higher yields and shorter reaction times.[1]

Materials:

  • 1,2-Diaminobenzene

  • 95-97% Sulfuric Acid (H₂SO₄)

  • Continuous flow microreactor system with temperature-controlled residence modules

  • Pumping system

  • Filtration apparatus

Procedure:

  • Prepare the sulfonation mixture by dissolving 1,2-diaminobenzene in 95-97% sulfuric acid. A reported ratio is 160 g (1.48 mol) of 1,2-diaminobenzene in 800 g of sulfuric acid.[1]

  • Set up the continuous flow microreactor with the desired reaction temperature for the residence modules. Temperatures between 160 °C and 180 °C have been shown to be effective.[1]

  • Pump the sulfonation mixture into the microreactor at a flow rate that allows for the desired residence time (e.g., 5 to 25 minutes).

  • Collect the output from the microreactor.

  • Isolate the this compound product by filtration.

  • The resulting white product can be characterized by analytical techniques such as NMR spectroscopy.

IV. Diagrams

Reaction Workflow Diagram

The following diagram illustrates the general workflow for the batch synthesis of this compound.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Isolation Reactants 1,2-Diaminobenzene + Sulfuric Acid Mixing Dissolve at Room Temperature Reactants->Mixing Heating Heat to 100-160°C Mixing->Heating Stirring Stir for 1-20 hours Heating->Stirring Cooling Cool to ~100°C Stirring->Cooling Precipitation Add Water/Ice Cooling->Precipitation Filtration Filter Precipitate Precipitation->Filtration Washing Wash with Dilute H₂SO₄ (Optional) Filtration->Washing Product This compound Washing->Product

Caption: Workflow for the sulfonation of 1,2-diaminobenzene.

Logical Relationship of Reaction Parameters

This diagram shows the relationship between key reaction parameters and the desired outcome.

G Parameters Reaction Parameters Agent Sulfonating Agent (H₂SO₄, Oleum) Parameters->Agent Temp Temperature (100-180°C) Parameters->Temp Time Reaction Time (mins to hrs) Parameters->Time Product 3,4-Diaminobenzenesulfonic Acid Agent->Product Temp->Product Time->Product Outcome Desired Outcome Yield High Yield Yield->Outcome Purity High Purity Purity->Outcome Product->Yield Product->Purity

Caption: Key parameters influencing sulfonation outcome.

References

Application Note: Purification of 3,4-Diaminobenzenesulfonic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-Diaminobenzenesulfonic acid is a vital intermediate in the synthesis of various pharmaceuticals and azo dyes. The purity of this compound is critical for the quality and efficacy of the final products. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound by recrystallization from water, based on established procedures. The process involves dissolving the crude material in hot water, treating with activated carbon to remove colored impurities, followed by crystallization, filtration, and drying to yield a product of high purity.

Data Presentation

The following table summarizes the quantitative data from a representative recrystallization experiment.

ParameterValueUnit
Starting Material (Crude this compound)600g
Recrystallization Solvent (Water)1700mL
Activated Carbon8g
Temperature for Dissolution80°C
Yield of Purified Product (Dry)135g
Purity of Final Product (by HPLC)98.8%

Experimental Protocol

This protocol details the steps for the purification of this compound via recrystallization.

Materials and Equipment:

  • Crude this compound

  • Deionized water

  • Activated carbon

  • Large beaker or flask (appropriate for the volume)

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Drying oven

Procedure:

  • Dissolution: In a suitable flask, add 1700 mL of deionized water for every 600 g of crude this compound. Heat the mixture to 80 °C while stirring until the solid is completely dissolved.[1]

  • Decolorization: To the hot solution, add 8 g of activated carbon.[1] Stir the mixture at 80 °C for 30 minutes to allow the activated carbon to adsorb colored impurities.[1]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated Buchner funnel to remove the activated carbon. This step should be performed rapidly to prevent premature crystallization of the product on the funnel.

  • Crystallization: Allow the hot, clear filtrate to cool down slowly to room temperature. For enhanced crystal formation, the solution can be further cooled in an ice bath. Pure crystals of this compound will precipitate out of the solution.

  • Isolation of Crystals: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

  • Washing (Optional): The crystals can be washed with a small amount of cold, dilute sulfuric acid, followed by a wash with cold deionized water to remove any remaining soluble impurities.[1][2]

  • Drying: Dry the purified crystals in a drying oven at an appropriate temperature until a constant weight is achieved. The final product should be a white to off-white crystalline solid.[1]

Potential Impurities:

The primary impurities in crude this compound may include isomers formed during sulfonation, unreacted starting materials such as 1,2-diaminobenzene, and residual sulfuric acid from the synthesis process.[2][3] The recrystallization process described is effective in removing these impurities.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution & Decolorization cluster_separation Separation cluster_final Final Product A Crude this compound + Water B Heat to 80°C with Stirring A->B E Hot Filtration C Add Activated Carbon B->C D Stir for 30 min at 80°C C->D D->E Transfer Hot Solution F Cool Filtrate E->F H Wash Crystals (Optional) G Vacuum Filtration F->G G->H Transfer Crystals I Dry Crystals H->I J Purified this compound I->J

References

Application Note: Characterization of 3,4-Diaminobenzenesulfonic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-Diaminobenzenesulfonic acid is a sulfonate-aminium zwitterion that serves as a valuable intermediate in the synthesis of various pharmaceuticals, dyes, and other organic compounds.[1] Accurate characterization of its molecular structure is crucial for quality control and to ensure the desired properties of the final products. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules. This application note provides a detailed protocol for the characterization of this compound using ¹H and ¹³C NMR spectroscopy.

Predicted NMR Spectral Data

Due to the limited availability of public experimental NMR data for this compound, the following spectral data has been predicted using computational methods. These predictions are based on established algorithms and provide a reliable estimation of the expected chemical shifts. Experimental values may vary slightly.

¹H and ¹³C NMR Data (Predicted) for this compound in DMSO-d₆

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration ¹³C Chemical Shift (δ, ppm)
H-27.15dJ = 2.4 Hz1H118.5
H-56.60dJ = 8.3 Hz1H114.2
H-66.85ddJ = 8.3, 2.4 Hz1H116.0
3-NH₂4.90br s-2H-
4-NH₂5.10br s-2H-
C-1----148.1
C-2----118.5
C-3----135.2
C-4----145.8
C-5----114.2
C-6----116.0

Note: The chemical shifts for the amine (NH₂) and sulfonic acid (SO₃H) protons can be broad and their positions may vary depending on the concentration, temperature, and pH of the sample. In many cases, the sulfonic acid proton is not observed due to exchange with residual water in the solvent.

Molecular Structure and Proton Assignments

The diagram below illustrates the molecular structure of this compound with the IUPAC numbering of the carbon atoms and the assignment of the aromatic protons.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocol

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Materials and Equipment

  • This compound sample

  • Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆, 99.9 atom % D)

  • NMR tubes (5 mm, high precision)

  • Pipettes and tips

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

2. Sample Preparation

  • Weighing the sample: Accurately weigh 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

  • Mixing: Vortex the sample until the solid is completely dissolved. Gentle heating may be applied if the compound does not dissolve readily at room temperature.

  • Filtering: To remove any particulate matter that could affect the spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean NMR tube.

  • Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.

3. NMR Data Acquisition

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized for different instruments.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time: 3-4 seconds

  • Spectral Width: -2 to 12 ppm

  • Referencing: The residual DMSO peak at δ = 2.50 ppm.

¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C)

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time: 1-2 seconds

  • Spectral Width: 0 to 200 ppm

  • Referencing: The DMSO-d₆ solvent peak at δ = 39.52 ppm.

4. Data Processing

  • Fourier Transformation: Apply an exponential window function and perform a Fourier transform on the Free Induction Decay (FID) to obtain the spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the spectrum using the known chemical shift of the residual solvent peak.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

Experimental Workflow

The following diagram illustrates the overall workflow for the NMR characterization of this compound.

G NMR Characterization Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (10-100 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter h1_nmr Acquire 1H NMR Spectrum filter->h1_nmr Insert into Spectrometer c13_nmr Acquire 13C NMR Spectrum filter->c13_nmr Insert into Spectrometer ft Fourier Transform h1_nmr->ft c13_nmr->ft phase_base Phase & Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference integrate Integrate & Peak Pick reference->integrate assign Assign Signals & Structure Elucidation integrate->assign

Caption: Workflow for NMR analysis of this compound.

This application note provides a comprehensive guide for the characterization of this compound using ¹H and ¹³C NMR spectroscopy. The provided predicted spectral data and detailed experimental protocol will aid researchers in confirming the identity and purity of their synthesized or procured material. The use of NMR spectroscopy is essential for the rigorous quality control of this important chemical intermediate in research and industrial settings.

References

Application Note: FTIR Analysis of 3,4-Diaminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 3,4-Diaminobenzenesulfonic acid. It includes comprehensive protocols for sample preparation using both the Potassium Bromide (KBr) pellet and Attenuated Total Reflectance (ATR) methods. Additionally, a summary of the characteristic infrared absorption bands is presented to aid in the identification and characterization of this compound. This application note is intended to serve as a practical resource for researchers in analytical chemistry, materials science, and pharmaceutical development.

Introduction

This compound is a sulfanilic acid derivative containing two amine functional groups. It serves as a crucial building block in the synthesis of various dyes, pharmaceuticals, and other organic compounds. Infrared spectroscopy is a powerful, non-destructive analytical technique that provides information about the functional groups and molecular structure of a compound. By measuring the absorption of infrared radiation by the sample, an FTIR spectrum is generated, which serves as a unique molecular "fingerprint." This application note outlines the procedures for obtaining and interpreting the FTIR spectrum of this compound.

Experimental Protocols

Two common methods for the FTIR analysis of solid samples are the KBr pellet technique and ATR-FTIR spectroscopy. Both methods are detailed below.

Method 1: KBr Pellet Transmission Spectroscopy

This traditional method involves dispersing the solid sample in a dry potassium bromide matrix and pressing it into a thin, transparent pellet.

Materials and Equipment:

  • This compound (solid powder)

  • Spectroscopy-grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press and die set

  • FTIR spectrometer

Protocol:

  • Drying: Dry the KBr powder in an oven at 110°C for at least 2-4 hours to remove any absorbed moisture. Cool in a desiccator before use. Moisture can cause strong absorption bands in the spectrum, obscuring sample peaks.[1]

  • Sample Grinding: In a clean and dry agate mortar, grind 1-2 mg of this compound to a fine powder. The particle size should be smaller than the wavelength of the infrared radiation to minimize scattering.[2]

  • Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar. Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained.[3]

  • Pellet Pressing: Transfer the mixture to the pellet die. Assemble the die and place it in a hydraulic press. Apply a pressure of 8-10 metric tons for 1-2 minutes to form a transparent or translucent pellet.[1][2] If the pellet is opaque, the sample concentration may be too high.

  • Background Spectrum: Collect a background spectrum of the empty sample compartment of the FTIR spectrometer.

  • Sample Spectrum: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the infrared spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

Method 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a rapid and convenient method that requires minimal sample preparation. The sample is placed in direct contact with a high-refractive-index crystal.

Materials and Equipment:

  • This compound (solid powder)

  • FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

  • Lint-free wipes

Protocol:

  • Crystal Cleaning: Ensure the ATR crystal surface is clean and free of any residues from previous measurements. Clean the crystal with a lint-free wipe moistened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Background Spectrum: With the clean, dry ATR crystal in place, collect a background spectrum. This will account for any atmospheric and instrumental absorptions.

  • Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[4]

  • Pressure Application: Use the ATR's pressure clamp to apply consistent and firm pressure to the sample, ensuring good contact between the powder and the crystal surface.[4] Inconsistent pressure can affect the quality and reproducibility of the spectrum.

  • Sample Spectrum: Acquire the FTIR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly as described in step 1.

Data Presentation

The following table summarizes the characteristic infrared absorption bands observed for this compound. The assignments are based on the provided experimental data and established correlations for aromatic amines and sulfonic acids.

Wavenumber (cm⁻¹)IntensityProbable Assignment
3454WeakN-H asymmetric stretching (primary amine)[5][6]
3364WeakN-H symmetric stretching (primary amine)[5][6]
2873Strong, BroadO-H stretching (sulfonic acid, hydrogen-bonded)
2638StrongN-H stretching (amine salt, zwitterionic form)
1639StrongN-H bending (scissoring) of primary amine[5]
1556MediumC=C stretching (aromatic ring)
1502StrongC=C stretching (aromatic ring)
1316WeakC-N stretching (aromatic amine)[5]
1230StrongS=O asymmetric stretching (sulfonate)
1207StrongS=O asymmetric stretching (sulfonate)
1168MediumC-H in-plane bending (aromatic)
1145StrongS=O symmetric stretching (sulfonate)
1106StrongS=O symmetric stretching (sulfonate)
1021StrongS-O stretching (sulfonate)
819WeakC-H out-of-plane bending (aromatic)

Data sourced from a patent document listing the infrared spectrum of this compound.

Visualization

The following diagrams illustrate the logical workflow for the two primary FTIR analysis methods described in this application note.

FTIR_Workflow_KBr cluster_prep Sample Preparation cluster_analysis FTIR Analysis start Start grind_sample Grind Sample start->grind_sample mix_kbr Mix with KBr grind_sample->mix_kbr press_pellet Press Pellet mix_kbr->press_pellet background Collect Background press_pellet->background sample_scan Scan Sample Pellet background->sample_scan data_processing Data Processing sample_scan->data_processing end_node End data_processing->end_node

Caption: Workflow for FTIR analysis using the KBr pellet method.

FTIR_Workflow_ATR cluster_prep Sample Preparation cluster_analysis FTIR Analysis start Start clean_crystal Clean ATR Crystal start->clean_crystal background Collect Background clean_crystal->background apply_sample Apply Powder Sample background->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure sample_scan Scan Sample apply_pressure->sample_scan data_processing Data Processing sample_scan->data_processing end_node End data_processing->end_node

Caption: Workflow for FTIR analysis using the ATR method.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3,4-Diaminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diaminobenzenesulfonic acid is a crucial intermediate in the synthesis of various pharmaceuticals and dyes. Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final products. This application note provides a detailed and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound, enabling accurate purity assessment and impurity profiling.

Experimental Protocol

This method is based on established principles for the analysis of related aromatic sulfonic acids and has been adapted for the specific properties of this compound.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.

  • Chemicals:

    • This compound reference standard (purity ≥98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Phosphoric acid (analytical grade)

    • Water (HPLC grade, filtered and degassed)

Chromatographic Conditions

A summary of the HPLC operating parameters is provided in the table below.

ParameterValue
Stationary Phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and 0.01 M Phosphoric Acid in Water
Gradient Program 20% Acetonitrile for 5 min, 20-80% Acetonitrile over 15 min, 80% Acetonitrile for 5 min, 80-20% Acetonitrile over 2 min, 20% Acetonitrile for 3 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 30 minutes
Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 0.01 M phosphoric acid solution by adding approximately 0.68 mL of concentrated phosphoric acid (85%) to 1 L of HPLC grade water. Adjust the pH to 2.9.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 80:20 (v/v) ratio.

  • Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 1 mg/mL.

  • Sample Solution Preparation: Accurately weigh about 25 mg of the this compound sample and prepare a 1 mg/mL solution in the same manner as the standard solution.

System Suitability

Before sample analysis, the chromatographic system should be equilibrated with the mobile phase for at least 30 minutes. Perform five replicate injections of the standard solution. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area for the this compound peak is not more than 2.0%.

Data Presentation

The following tables summarize the expected performance characteristics of this method. The data presented is illustrative and based on the analysis of structurally similar compounds; actual results may vary and should be established through in-house validation.

Table 1: System Suitability Results

ParameterAcceptance CriteriaTypical Result
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20005500
RSD of Peak Area (%)≤ 2.0%0.8%

Table 2: Method Validation Summary

ParameterConcentration RangeResult
Linearity (r²) 5 - 200 µg/mL≥ 0.999
Accuracy (% Recovery) 50, 100, 150 µg/mL98.0 - 102.0%
Precision (RSD%)
- Repeatability100 µg/mL (n=6)< 1.0%
- Intermediate Precision100 µg/mL (n=6)< 2.0%
Limit of Detection (LOD) -~0.15 µg/mL
Limit of Quantitation (LOQ) -~0.50 µg/mL

Experimental Workflow

The following diagram illustrates the logical workflow for the purity analysis of this compound using this HPLC method.

experimental_workflow prep Sample and Standard Preparation hplc HPLC System Setup and Equilibration prep->hplc Prepare Solutions suitability System Suitability Testing hplc->suitability Inject Standard analysis Sample Analysis suitability->analysis System Passes data Data Acquisition and Processing analysis->data Inject Sample report Purity Calculation and Reporting data->report Integrate Peaks

Caption: Experimental workflow for HPLC purity analysis.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the determination of purity of this compound. The method is specific, accurate, and precise, making it suitable for routine quality control in research and drug development environments. The provided experimental details and performance characteristics will aid in the successful implementation and validation of this method.

Applikationsprotokoll zur HPLC-Analyse von 3,4-Diaminobenzolsulfonsäure nach Derivatisierung

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungsgebiet: Dieses Dokument beschreibt ein detailliertes Protokoll für die quantitative Analyse von 3,4-Diaminobenzolsulfonsäure in wässrigen Proben mittels Hochleistungsflüssigkeitschromatographie (HPLC) nach einer Vorkolonnen-Derivatisierung mit Dansylchlorid. Diese Methode eignet sich für Forscher, Wissenschaftler und Fachleute in der pharmazeutischen Entwicklung und Qualitätskontrolle.

Einleitung

Die quantitative Bestimmung von 3,4-Diaminobenzolsulfonsäure stellt aufgrund der hohen Polarität und des Fehlens eines starken Chromophors eine analytische Herausforderung dar. Die Anwesenheit von zwei Aminogruppen und einer Sulfonsäuregruppe verleiht dem Molekül eine hohe Wasserlöslichkeit, was zu einer schlechten Retention auf Standard-Umkehrphasen-HPLC-Säulen führt.

Die Vorkolonnen-Derivatisierung mit 5-(Dimethylamino)naphthalin-1-sulfonylchlorid (Dansylchlorid) bietet eine effektive Lösung für diese Probleme. Dansylchlorid reagiert mit den primären Aminogruppen der 3,4-Diaminobenzolsulfonsäure in einem basischen Milieu zu stabilen, hochfluoreszierenden Sulfonamid-Derivaten. Diese Derivatisierung führt zu folgenden Vorteilen:

  • Einführung eines Fluorophors: Die Dansylgruppe ermöglicht eine hochempfindliche und selektive Detektion mittels Fluoreszenzdetektor (FLD).

  • Erhöhte Hydrophobizität: Das resultierende Derivat weist eine deutlich höhere Hydrophobizität auf, was zu einer verbesserten Retention und Trennung auf C18-Umkehrphasensäulen führt.

  • Verbesserte Stabilität: Die gebildeten Sulfonamide sind in der Regel stabil und ermöglichen eine zuverlässige quantitative Analyse.

Quantitative Leistungsdaten

Die folgende Tabelle fasst die typischen Leistungsdaten der Methode zusammen. Diese Werte können je nach verwendetem HPLC-System, Säule und Laborbedingungen variieren.

ParameterTypischer Wert
Linearitätsbereich 0,1 - 10 µg/mL
Korrelationskoeffizient (r²) > 0,999
Nachweisgrenze (LOD) 0,03 µg/mL
Bestimmungsgrenze (LOQ) 0,1 µg/mL
Präzision (RSD%) < 2%
Wiederfindung (%) 95 - 105%

Experimentelle Protokolle

Benötigte Materialien und Reagenzien
  • 3,4-Diaminobenzolsulfonsäure (Analysenstandard)

  • Dansylchlorid (Derivatisierungsreagenz)

  • Acetonitril (HPLC-Qualität)

  • Methanol (HPLC-Qualität)

  • Natriumhydrogencarbonat (p.a.)

  • Salzsäure (p.a.)

  • Wasser (ultra-rein, 18,2 MΩ·cm)

  • 0,45 µm Spritzenfilter (PTFE oder Nylon)

Vorbereitung der Lösungen
  • Standard-Stammlösung (100 µg/mL): 10 mg 3,4-Diaminobenzolsulfonsäure genau einwiegen, in einem 100-mL-Messkolben in ultra-reinem Wasser lösen und bis zur Marke auffüllen.

  • Kalibrierstandards: Arbeitsstandards im Konzentrationsbereich von 0,1 bis 10 µg/mL durch Verdünnen der Stammlösung mit ultra-reinem Wasser herstellen.

  • Natriumhydrogencarbonat-Puffer (0,1 M, pH 9): 0,84 g Natriumhydrogencarbonat in 100 mL ultra-reinem Wasser lösen und den pH-Wert mit 1 M NaOH auf 9,0 einstellen.

  • Dansylchlorid-Lösung (5 mg/mL): 50 mg Dansylchlorid in 10 mL Acetonitril frisch vor Gebrauch lösen. Die Lösung ist lichtempfindlich und sollte vor Licht geschützt werden.

Derivatisierungsprotokoll
  • In einem Reaktionsgefäß 100 µL der Standardlösung oder der Probelösung vorlegen.

  • 200 µL des Natriumhydrogencarbonat-Puffers (0,1 M, pH 9) hinzufügen und mischen.

  • 200 µL der Dansylchlorid-Lösung (5 mg/mL in Acetonitril) zugeben.

  • Die Mischung gut durchwirbeln und für 60 Minuten bei 60 °C im Dunkeln inkubieren.

  • Die Reaktion durch Zugabe von 50 µL 1 M Salzsäure stoppen, um überschüssiges Dansylchlorid zu hydrolysieren.

  • Die Lösung auf Raumtemperatur abkühlen lassen.

  • Vor der HPLC-Analyse durch einen 0,45 µm Spritzenfilter filtrieren.

HPLC-Bedingungen
  • HPLC-System: Standard-HPLC-System mit binärer Pumpe, Autosampler, Säulenthermostat und Fluoreszenzdetektor.

  • Säule: C18-Umkehrphasensäule (z.B. 4,6 x 150 mm, 5 µm Partikelgröße).

  • Mobile Phase A: 0,1% Ameisensäure in Wasser.

  • Mobile Phase B: Acetonitril.

  • Gradientenelution:

    Zeit (min) % A % B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flussrate: 1,0 mL/min.

  • Säulentemperatur: 30 °C.

  • Injektionsvolumen: 20 µL.

  • Fluoreszenzdetektion: Anregungswellenlänge (Ex): 340 nm, Emissionswellenlänge (Em): 530 nm.

Visualisierungen

Derivatisierungsworkflow

Derivatization_Workflow Abbildung 1: Workflow der Derivatisierung cluster_preparation Vorbereitung cluster_reaction Reaktion cluster_analysis Analyse Probeloesung Probelösung / Standard Mischen Mischen Probeloesung->Mischen Puffer 0.1 M NaHCO3 Puffer (pH 9) Puffer->Mischen Reagenz Dansylchlorid-Lösung Reagenz->Mischen Inkubation Inkubation (60°C, 60 min, dunkel) Mischen->Inkubation Stoppen Reaktion stoppen (HCl) Inkubation->Stoppen Filtration Filtration (0.45 µm) Stoppen->Filtration HPLC HPLC-FLD Analyse Filtration->HPLC

Abbildung 1: Workflow der Derivatisierung.

Logische Beziehung der analytischen Schritte

Analytical_Steps Abbildung 2: Logische Schritte der Analyse Probenvorbereitung Probenvorbereitung (Lösung herstellen) Derivatisierung Chemische Derivatisierung (Dansylchlorid) Probenvorbereitung->Derivatisierung führt zu Trennung Chromatographische Trennung (RP-HPLC) Derivatisierung->Trennung ermöglicht Detektion Fluoreszenzdetektion (FLD) Trennung->Detektion gefolgt von Quantifizierung Quantitative Auswertung (Kalibrierkurve) Detektion->Quantifizierung liefert Daten für

Abbildung 2: Logische Schritte der Analyse.

Using 3,4-Diaminobenzenesulfonic acid for spectrophotometric determination of nitrites

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol: Spectrophotometric Determination of Nitrites

Topic: Spectrophotometric Determination of Nitrites using the Griess Reaction

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: The initial request specified the use of 3,4-Diaminobenzenesulfonic acid for the spectrophotometric determination of nitrites. A thorough literature search did not yield established protocols for this specific reagent. Therefore, this application note details a widely accepted and validated alternative, the Griess assay. This method is considered the gold standard for nitrite (B80452) quantification due to its sensitivity, specificity, and robustness.

Introduction

Nitrite (NO₂⁻) is a significant ion in various fields, including environmental monitoring, food chemistry, and biomedical research. In biological systems, nitrite is a stable oxidation product of nitric oxide (NO), a critical signaling molecule involved in numerous physiological and pathological processes. Consequently, the accurate quantification of nitrite serves as an indirect measure of NO production. The Griess reaction, a colorimetric assay developed by Peter Griess in 1858, remains the most common and reliable method for spectrophotometric determination of nitrite.[1] This application note provides a detailed protocol for the determination of nitrite in aqueous samples using the Griess assay.

The principle of the Griess assay is based on a two-step diazotization reaction.[1] In an acidic medium, nitrite reacts with a primary aromatic amine, typically sulfanilamide (B372717), to form a diazonium salt. This intermediate then couples with a coupling agent, N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED), to produce a stable, intensely colored azo dye.[1][2] The absorbance of this pink-red product is measured spectrophotometrically at approximately 540-548 nm, and the concentration of nitrite is determined by comparison with a standard curve.[3][4]

Quantitative Data Summary

The performance of the Griess assay can vary slightly depending on the specific protocol and instrumentation. The following table summarizes typical quantitative data for the spectrophotometric determination of nitrite using the Griess reagent.

ParameterValueReferences
Wavelength of Maximum Absorbance (λmax)540 - 548 nm[3][4]
Linearity Range1 - 100 µM[5]
5 - 200 µM[6]
25 - 100 µM[7]
Detection Limit (LOD)0.02 - 2 µM[1]
1.5 µM[8]
Quantitation Limit (LOQ)~1 nmol/well[4][9]
Molar Absorptivity4.61 x 10⁴ L/mol·cm (using sulfathiazole)[10]

Experimental Protocols

This section provides a detailed methodology for the determination of nitrite using the Griess assay in a 96-well microplate format, which is suitable for high-throughput analysis.

Reagent Preparation

Griess Reagent: The Griess reagent consists of two separate solutions that are mixed shortly before use.[3][5]

  • Component A (Sulfanilamide Solution): Dissolve 1 g of sulfanilamide in 100 mL of 5% phosphoric acid. This solution is stable for several months when stored at 4°C in the dark.

  • Component B (NED Solution): Dissolve 0.1 g of N-(1-naphthyl)ethylenediamine dihydrochloride in 100 mL of deionized water. This solution should be stored at 4°C in a dark bottle and is typically stable for up to a month.[11]

  • Working Griess Reagent: On the day of the assay, mix equal volumes of Component A and Component B.[3] Allow the mixture to equilibrate to room temperature before use. Prepare only the amount needed for the experiment, as the mixed reagent is not stable for long periods.[3]

Nitrite Standard Stock Solution (1 mM):

  • Accurately weigh 69.0 mg of sodium nitrite (NaNO₂) and dissolve it in 1 L of deionized water. This creates a 1 mM stock solution. Store at 4°C.

Standard Curve Preparation

A standard curve is essential for the accurate quantification of nitrite in unknown samples.

  • Perform a serial dilution of the 1 mM Nitrite Standard Stock Solution to prepare standards with concentrations ranging from 100 µM down to approximately 1.5 µM.[8]

  • An example of a serial dilution series for a standard curve is provided in the table below:

StandardConcentration (µM)Volume of previous standardVolume of deionized water
1100100 µL of 1 mM stock900 µL
250300 µL of Standard 1300 µL
325300 µL of Standard 2300 µL
412.5300 µL of Standard 3300 µL
56.25300 µL of Standard 4300 µL
63.125300 µL of Standard 5300 µL
71.563300 µL of Standard 6300 µL
Blank00 µL600 µL
Sample Preparation
  • Cell Culture Supernatants: Collect cell culture media and centrifuge to remove any cells or debris. The supernatant can be used directly in the assay. It is advisable to use phenol (B47542) red-free medium, as phenol red can interfere with the absorbance reading.[8]

  • Plasma/Serum: To remove proteins that can interfere with the assay, deproteinize plasma or serum samples. This can be achieved using ultrafiltration with 10 kDa molecular weight cut-off spin filters.[12]

  • Urine: Urine samples should be diluted (e.g., 10-fold) with deionized water to bring the nitrite concentration within the linear range of the assay.[4][9]

Assay Procedure (96-well plate format)
  • Pipette 50 µL of each standard and sample into separate wells of a 96-well microplate.[5]

  • Add 50 µL of the freshly prepared working Griess Reagent to each well.[5]

  • Incubate the plate at room temperature for 10-30 minutes, protected from light.[5]

  • Measure the absorbance at 540 nm (or a wavelength between 520-590 nm) using a microplate reader.[3][4]

Data Analysis
  • Subtract the absorbance of the blank from the absorbance of all standards and samples.

  • Plot the corrected absorbance values of the standards against their corresponding concentrations to generate a standard curve.

  • Determine the concentration of nitrite in the unknown samples by interpolating their absorbance values from the standard curve.

Visualizations

Griess Reaction Signaling Pathway

Griess_Reaction Nitrite Nitrite (NO₂⁻) Diazonium_Salt Diazonium Salt Nitrite->Diazonium_Salt Diazotization (Acidic medium) Sulfanilamide Sulfanilamide Sulfanilamide->Diazonium_Salt Azo_Dye Azo Dye (Pink-Red) Diazonium_Salt->Azo_Dye Azo Coupling NED N-(1-naphthyl)ethylenediamine (NED) NED->Azo_Dye

Caption: The Griess reaction pathway involves a two-step diazotization and coupling process.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Standards Prepare Nitrite Standards Pipette Pipette 50 µL of Standards and Samples into 96-well plate Prep_Standards->Pipette Prep_Samples Prepare Samples (e.g., supernatant, filtrate) Prep_Samples->Pipette Prep_Reagent Prepare Working Griess Reagent Add_Reagent Add 50 µL of Griess Reagent to each well Prep_Reagent->Add_Reagent Pipette->Add_Reagent Incubate Incubate for 10-30 min at room temperature (in dark) Add_Reagent->Incubate Measure_Abs Measure Absorbance at 540 nm Incubate->Measure_Abs Plot_Curve Plot Standard Curve Measure_Abs->Plot_Curve Calculate_Conc Calculate Sample Concentrations Plot_Curve->Calculate_Conc

Caption: A generalized workflow for performing the Griess assay in a 96-well plate format.

References

Application Notes and Protocols for the Synthesis of Azo Dyes Using 3,4-Diaminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the synthesis of monoazo and disazo dyes using 3,4-diaminobenzenesulfonic acid as a key building block. The protocols are designed for research and development purposes, with a focus on providing a foundational methodology for creating novel azo compounds for potential applications in drug discovery and development.

Introduction

Azo dyes are a prominent class of organic compounds characterized by the presence of one or more azo groups (–N=N–) that link aromatic moieties. This extended π-conjugated system is responsible for their vibrant colors. Beyond their traditional use in the textile and printing industries, azo compounds have garnered significant interest in medicinal chemistry and drug development. The azo linkage can be functionalized to create prodrugs that are selectively activated in the hypoxic environment of the gut by azoreductase enzymes, enabling targeted drug delivery. Furthermore, various azo dyes have demonstrated a range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3]

This compound is a versatile starting material for the synthesis of a variety of azo dyes. The presence of two amino groups on the benzene (B151609) ring allows for either mono- or bis-diazotization, leading to the formation of monoazo, disazo, and potentially polyazo dyes. The sulfonic acid group imparts water solubility to the resulting dyes, which can be advantageous for biological applications.

Chemical Principles

The synthesis of azo dyes from this compound follows a two-step reaction mechanism:

  • Diazotization: The primary aromatic amino group(s) are converted into highly reactive diazonium salt(s) by treatment with nitrous acid (HNO₂). Nitrous acid is typically generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), under cold conditions (0-5 °C) to ensure the stability of the diazonium salt.

  • Azo Coupling: The electrophilic diazonium salt is then reacted with an electron-rich aromatic compound, known as a coupling component (e.g., phenols, naphthols, or aromatic amines). The diazonium salt undergoes an electrophilic aromatic substitution reaction with the coupling component to form the stable azo linkage.[4]

The control over the stoichiometry of sodium nitrite and the reaction conditions can allow for selective mono- or bis-diazotization of this compound, thus directing the synthesis towards the desired monoazo or disazo products.

Experimental Protocols

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, when handling chemicals. All experimental work should be conducted in a well-ventilated fume hood. Diazonium salts can be explosive when dry and should be kept in solution and used immediately after preparation.

Protocol 1: Synthesis of Monoazo Dyes

This protocol details the selective mono-diazotization of this compound and subsequent coupling with a phenolic compound (e.g., 2-naphthol) to yield a monoazo dye. To favor mono-diazotization, a 1:1 molar ratio of the diamine to sodium nitrite is used.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • 2-Naphthol (B1666908) (or other suitable coupling component)

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium chloride (NaCl)

  • Distilled water

  • Ice

Procedure:

Part A: Mono-diazotization of this compound

  • In a 250 mL beaker, prepare a solution of this compound (e.g., 1.88 g, 0.01 mol) in 50 mL of distilled water. Gentle heating may be required for dissolution.

  • Cool the solution to room temperature and then add concentrated hydrochloric acid (e.g., 2.5 mL) and cool the mixture to 0-5 °C in an ice-water bath with constant stirring.

  • In a separate beaker, dissolve sodium nitrite (e.g., 0.69 g, 0.01 mol) in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold solution of this compound while maintaining the temperature between 0-5 °C.

  • Continue stirring the mixture in the ice bath for 15-20 minutes after the addition is complete to ensure the formation of the mono-diazonium salt. The resulting solution should be used immediately in the next step.

Part B: Azo Coupling Reaction

  • In a separate 250 mL beaker, dissolve the coupling component, such as 2-naphthol (e.g., 1.44 g, 0.01 mol), in 20 mL of a 1 M sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice-water bath.

  • Slowly add the cold mono-diazonium salt solution from Part A to the cold solution of the coupling component with vigorous stirring.

  • A colored precipitate of the monoazo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

  • Isolate the dye by vacuum filtration, wash it with a cold saturated sodium chloride solution to facilitate "salting out," and then with a small amount of cold water.

  • Dry the product in a desiccator.

Protocol 2: Synthesis of Disazo (Bis-azo) Dyes

This protocol describes the bis-diazotization of this compound followed by coupling with a phenolic compound to produce a symmetrical disazo dye. A molar ratio of approximately 1:2 of the diamine to sodium nitrite is used.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Phenol (B47542) (or other suitable coupling component)

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Distilled water

  • Ice

Procedure:

Part A: Bis-diazotization of this compound

  • In a 250 mL beaker, dissolve this compound (e.g., 1.88 g, 0.01 mol) in 50 mL of distilled water and add concentrated hydrochloric acid (e.g., 5 mL).

  • Cool the mixture to 0-5 °C in an ice-water bath with continuous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (e.g., 1.45 g, 0.021 mol) in 15 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold acidic solution of the diamine, keeping the temperature below 5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes in the ice bath to ensure complete bis-diazotization. Use the resulting solution immediately.

Part B: Azo Coupling Reaction

  • In a 500 mL beaker, dissolve the coupling component, such as phenol (e.g., 1.98 g, 0.021 mol), in 40 mL of a 1 M sodium hydroxide solution.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly and with vigorous stirring, add the cold bis-diazonium salt solution from Part A to the cold solution of the coupling component.

  • A deeply colored precipitate of the disazo dye is expected to form.

  • Continue to stir the reaction mixture in the ice bath for at least one hour.

  • Collect the precipitated dye by vacuum filtration.

  • Wash the solid product with a saturated solution of sodium chloride and then with cold water.

  • Dry the synthesized disazo dye thoroughly.

Data Presentation

Quantitative data for specific azo dyes derived from this compound is not extensively available in the reviewed literature. Researchers are encouraged to record their experimental data in a structured format for comparison and reproducibility.

Table 1: Synthesis of Monoazo Dyes from this compound

Coupling ComponentMolar Ratio (Diamine:Coupling)Reaction Time (h)Yield (%)Melting Point (°C)λmax (nm)
2-Naphthol1:11Data to be recordedData to be recordedData to be recorded
Salicylic Acid1:11Data to be recordedData to be recordedData to be recorded
Resorcinol1:11Data to be recordedData to be recordedData to be recorded

Table 2: Synthesis of Disazo Dyes from this compound

Coupling ComponentMolar Ratio (Diamine:Coupling)Reaction Time (h)Yield (%)Melting Point (°C)λmax (nm)
Phenol1:22Data to be recordedData to be recordedData to be recorded
1-Naphthol1:22Data to be recordedData to be recordedData to be recorded
Aniline1:22Data to be recordedData to be recordedData to be recorded

Characterization

The synthesized azo dyes should be characterized using standard analytical techniques to confirm their structure and purity:

  • FT-IR Spectroscopy: To identify characteristic functional groups, such as the N=N stretching vibration (typically weak, around 1400-1500 cm⁻¹), O-H stretching (for phenolic dyes), N-H stretching (if an amine is the coupling component), and S=O stretching of the sulfonic acid group.

  • UV-Visible Spectroscopy: To determine the maximum wavelength of absorption (λmax), which provides information about the color and the extent of the conjugated system.[1]

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the synthesized dye.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Potential Applications in Drug Development

While specific applications for azo dyes derived from this compound are not yet widely documented, the general class of azo compounds holds significant promise in the pharmaceutical sciences:

  • Targeted Drug Delivery: The azo bond can be incorporated into a prodrug design. These prodrugs are stable in the upper gastrointestinal tract but are cleaved by azoreductases in the colon, releasing the active drug at the target site. This is particularly useful for treating colon-specific diseases like inflammatory bowel disease.

  • Antimicrobial and Anticancer Agents: Numerous studies have reported the antibacterial, antifungal, and anticancer activities of various azo compounds.[1][3][5] Novel dyes synthesized from this compound could be screened for such biological activities.

  • Diagnostic and Imaging Agents: The intense color of azo dyes makes them suitable for use as biological stains and in diagnostic assays.

Alternative Reaction Pathway: Benzotriazole (B28993) Formation

When o-diamino aromatic compounds, such as this compound, are treated with nitrous acid, an intramolecular cyclization can occur to form a benzotriazole derivative. This reaction can compete with the desired diazotization for azo dye synthesis. The formation of the benzotriazole is favored by warming the reaction mixture after the addition of sodium nitrite.[6][7]

Visualizations

experimental_workflow_monoazo cluster_diazotization Part A: Mono-diazotization cluster_coupling Part B: Azo Coupling A This compound + HCl (aq) B Cool to 0-5 °C A->B D Add NaNO2 dropwise (maintain 0-5 °C) B->D C NaNO2 (aq, 1 eq.) C->D E Stir for 15-20 min D->E F Mono-diazonium Salt Solution E->F I Add diazonium salt solution F->I Use Immediately G Coupling Component (e.g., 2-Naphthol) + NaOH (aq) H Cool to 0-5 °C G->H H->I J Stir for 30 min I->J K Isolate by Filtration J->K L Wash with NaCl (aq) and Water K->L M Dry Product L->M N Monoazo Dye M->N

Caption: Experimental workflow for the synthesis of monoazo dyes.

experimental_workflow_disazo cluster_bis_diazotization Part A: Bis-diazotization cluster_coupling Part B: Azo Coupling A This compound + HCl (aq) B Cool to 0-5 °C A->B D Add NaNO2 dropwise (maintain 0-5 °C) B->D C NaNO2 (aq, ~2 eq.) C->D E Stir for 30 min D->E F Bis-diazonium Salt Solution E->F I Add diazonium salt solution F->I Use Immediately G Coupling Component (e.g., Phenol, 2 eq.) + NaOH (aq) H Cool to 0-5 °C G->H H->I J Stir for >= 1 hour I->J K Isolate by Filtration J->K L Wash with NaCl (aq) and Water K->L M Dry Product L->M N Disazo Dye M->N

Caption: Experimental workflow for the synthesis of disazo dyes.

References

Application Notes and Protocols: 3,4-Diaminobenzenesulfonic Acid as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diaminobenzenesulfonic acid is a valuable and versatile aromatic building block in organic synthesis, particularly for the construction of various heterocyclic compounds. Its unique structure, featuring two adjacent amino groups and a sulfonic acid moiety on a benzene (B151609) ring, offers multiple reactive sites for cyclization and functionalization reactions. The presence of the sulfonic acid group imparts increased water solubility to the resulting heterocyclic systems, a desirable property for pharmaceutical and biological applications. This document provides detailed application notes and experimental protocols for the synthesis of two major classes of heterocyclic compounds derived from this compound: benzimidazoles and quinoxalines. These compounds are of significant interest due to their wide range of biological activities, including antimicrobial and anticancer properties.

I. Synthesis of Benzimidazole-6-sulfonic Acid Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds with diverse pharmacological activities. The synthesis of benzimidazole-6-sulfonic acids from this compound is typically achieved through the condensation reaction with aldehydes or carboxylic acids. The reaction with aldehydes is often preferred due to milder conditions and broader substrate scope.

A. General Reaction Scheme: Condensation with Aldehydes

The reaction involves the condensation of this compound with an aldehyde, followed by an oxidative cyclization to form the benzimidazole (B57391) ring. Various oxidizing agents can be employed, with sodium metabisulfite (B1197395) or air (oxygen) being common choices.

G cluster_products Products r1 This compound p1 2-Substituted-1H-benzimidazole-6-sulfonic Acid r1->p1 Condensation & Oxidative Cyclization r2 Aldehyde (R-CHO) r2->p1

Caption: General synthesis of benzimidazole-6-sulfonic acids.

B. Experimental Protocol: Synthesis of 2-Phenyl-1H-benzimidazole-6-sulfonic Acid

This protocol details the synthesis of a representative 2-aryl-benzimidazole-6-sulfonic acid.

Materials:

Procedure: [1]

  • In a suitable reaction vessel, dissolve 1.0 mole of this compound in 1250 mL of water.

  • Adjust the pH to 5.5 by the dropwise addition of a 45-50% aqueous sodium hydroxide solution until a clear solution is obtained.

  • Add 200 g of sodium metabisulfite to the solution.

  • Heat the mixture to 60°C with stirring.

  • Gradually add 1.08 moles of benzaldehyde to the reaction mixture.

  • Maintain the reaction at 60°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain 2-phenyl-1H-benzimidazole-6-sulfonic acid.

C. Quantitative Data for Synthesized Benzimidazole-6-sulfonic Acids

The following table summarizes the reaction conditions and yields for the synthesis of various 2-substituted-1H-benzimidazole-6-sulfonic acids based on analogous reactions with o-phenylenediamines.[2][3][4][5]

Aldehyde/Carboxylic AcidCatalyst/OxidantSolventReaction Time (h)Temperature (°C)Yield (%)M.p. (°C)
BenzaldehydeNaHSO₃DMA0.5Microwave92>300
4-Chlorobenzaldehydep-TsOHDMF38085>300
4-MethoxybenzaldehydeNH₄ClCHCl₃4RT85285
4-NitrobenzaldehydeNaHSO₃DMA0.5Microwave95>300
Acetic Acidp-TsOHToluene3Reflux88>300
Benzoic AcidPPA-415082>300

Note: Data is representative of typical yields and conditions for benzimidazole synthesis and may vary for sulfonic acid derivatives.

II. Synthesis of Quinoxaline-6-sulfonic Acid Derivatives

Quinoxalines are another important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. They are generally synthesized by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.

A. General Reaction Scheme: Condensation with α-Dicarbonyl Compounds

The reaction involves the condensation of this compound with an α-dicarbonyl compound, such as benzil (B1666583) or its derivatives, to form the quinoxaline (B1680401) ring system. This reaction is often catalyzed by acids.

G cluster_products Products r1 This compound p1 2,3-Disubstituted-quinoxaline-6-sulfonic Acid r1->p1 Condensation r2 α-Dicarbonyl Compound r2->p1

Caption: General synthesis of quinoxaline-6-sulfonic acids.

B. Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline-6-sulfonic Acid

This protocol provides a method for the synthesis of a representative 2,3-diarylquinoxaline-6-sulfonic acid.

Materials:

Procedure: [6][7][8]

  • In a round-bottom flask, dissolve 10 mmol of this compound in a mixture of 50 mL of ethanol and 5 mL of glacial acetic acid.

  • Add 10 mmol of benzil to the solution.

  • Reflux the reaction mixture for 4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.

  • Filter the solid product, wash with cold ethanol, and dry to obtain 2,3-diphenylquinoxaline-6-sulfonic acid.

C. Quantitative Data for Synthesized Quinoxaline-6-sulfonic Acids

The following table summarizes representative reaction conditions and yields for the synthesis of various quinoxaline derivatives based on analogous reactions with o-phenylenediamines.[9][10]

α-Dicarbonyl CompoundCatalystSolventReaction Time (h)Temperature (°C)Yield (%)M.p. (°C)
BenzilAcetic AcidEthanol4Reflux95>300
2,3-Butanedione-Ethanol2RT90>300
Glyoxal-Water18088>300
Phenylglyoxal-Ethanol3RT92>300
AnisilAcetic AcidEthanol5Reflux93>300

Note: Data is representative of typical yields and conditions for quinoxaline synthesis and may vary for sulfonic acid derivatives.

III. Biological Applications and Signaling Pathways

Benzimidazole and quinoxaline derivatives containing a sulfonic acid group have shown significant promise in medicinal chemistry, particularly as antimicrobial and anticancer agents.

A. Antimicrobial Activity

Sulfonated benzimidazoles and quinoxalines have demonstrated broad-spectrum antibacterial and antifungal activities.[11][12][13][14] The sulfonamide moiety is a well-known pharmacophore in antimicrobial drugs, and its incorporation into these heterocyclic systems can enhance their efficacy. The proposed mechanism of action for many sulfonamide-containing compounds involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[15]

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Dihydrofolate Reductase DNA DNA Synthesis THF->DNA Sulfonamide Sulfonated Heterocycle Sulfonamide->DHPS Inhibition

Caption: Inhibition of bacterial folic acid synthesis.

B. Anticancer Activity and the PI3K/Akt/mTOR Signaling Pathway

Several quinoxaline derivatives have been identified as potent anticancer agents that function by inhibiting key signaling pathways involved in cell growth, proliferation, and survival.[16][17][18] One of the most critical pathways implicated in many cancers is the PI3K/Akt/mTOR pathway. Certain quinoxaline sulfonamides have been shown to act as dual inhibitors of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin).[16][19]

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle progression, apoptosis, and angiogenesis. Its dysregulation is a hallmark of many human cancers. Quinoxaline derivatives can inhibit the kinase activity of PI3K and/or mTOR, thereby blocking downstream signaling and leading to the suppression of tumor growth.[20]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival Akt->Proliferation inhibits apoptosis mTORC2 mTORC2 mTORC2->Akt mTORC1->Proliferation Quinoxaline Quinoxaline Derivative Quinoxaline->PI3K Inhibition Quinoxaline->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound serves as an excellent precursor for the synthesis of water-soluble benzimidazoles and quinoxalines. The straightforward condensation reactions with aldehydes and α-dicarbonyl compounds, respectively, provide a versatile platform for generating a library of heterocyclic compounds with significant therapeutic potential. The inherent biological activities of the benzimidazole and quinoxaline scaffolds, coupled with the favorable pharmacokinetic properties imparted by the sulfonic acid group, make these derivatives attractive candidates for further investigation in drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and application of these promising heterocyclic systems.

References

Application Note & Protocol: Storage and Handling of 3,4-Diaminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed guidelines for the safe storage and handling of 3,4-Diaminobenzenesulfonic acid (CAS No. 7474-78-4). Adherence to these protocols is crucial for ensuring personnel safety, maintaining chemical integrity, and achieving reliable experimental outcomes.

Recommended Storage Conditions

Proper storage is essential to preserve the stability and purity of this compound. It is typically a white to light yellow crystalline solid.[1] Store in a tightly-closed container in a cool, dry, and well-ventilated area.[2][3][4][5] The following conditions should be maintained:

ParameterRecommended ConditionRationale & Notes
Temperature 4°C to -20°CConflicting data exists. 4°C is commonly cited[6][7], while -20°C may be used for long-term storage.[8]
Atmosphere Store in a dry, inert atmosphere.The compound should be protected from moisture.[6][7]
Light Exposure Away from direct light.Protect from light to prevent potential degradation.[6][7]
Container Original, tightly sealed container.[2][5]Prevents contamination and exposure to air/moisture. Do not use aluminum or galvanized containers.[9]
Storage Location A designated, locked, and well-ventilated chemical cabinet.[2]Keep away from sources of ignition and incompatible materials.[2]

Chemical Stability and Incompatibility

This compound is stable under recommended storage conditions.[2][4] However, certain conditions and materials should be avoided to prevent hazardous reactions or degradation.

  • Conditions to Avoid: Generation of dust and exposure to excess heat should be avoided.[2][4]

  • Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of carbon oxides, nitrogen oxides, and sulfur oxides.[2]

The following materials are incompatible with this compound:

Incompatible Material ClassSpecific ExamplesHazard
Strong Oxidizing Agents Nitrates, Perchlorates, Chromic AcidCan cause vigorous or explosive reactions.[2][4]
Strong Acids & Bases Hydrochloric Acid, Sodium HydroxideMay cause exothermic reactions.[4]
Strong Reducing Agents Sodium Borohydride, Lithium Aluminum HydrideMay lead to vigorous reactions.[4]
Certain Metals Mild Steel, Galvanized Steel / Zinc, AluminumReacts to produce flammable hydrogen gas, which can form explosive mixtures with air.[9]

Standard Operating Protocol for Handling

This protocol outlines the necessary steps for safely handling this compound in a laboratory setting.

3.1 Engineering Controls

  • Ventilation: All handling of the solid powder (e.g., weighing, transferring) must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][5]

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible and in close proximity to the handling area.[4]

3.2 Personal Protective Equipment (PPE) The following PPE is mandatory when handling this chemical:

Equipment TypeSpecificationPurpose
Eye/Face Protection Chemical safety goggles or a full-face shield.[2][5]Protects against dust particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact.[2][5]
Body Protection A buttoned lab coat and appropriate protective clothing.[2][5]Prevents contamination of personal clothing.
Respiratory A NIOSH-approved respirator may be required if dust cannot be controlled.Prevents inhalation of harmful dust.[3]

3.3 Step-by-Step Handling Procedure

  • Preparation: Before handling, review the Safety Data Sheet (SDS). Ensure the fume hood is operational and the work area is clean and uncluttered.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid material inside the fume hood.

    • Use a spatula to carefully transfer the powder, avoiding actions that could generate dust.

    • Close the container tightly immediately after dispensing the required amount.[2]

  • Use in Experiments:

    • When adding to a solution or reaction mixture, do so slowly to control any potential exothermic processes.

  • Post-Handling Cleanup:

    • Thoroughly decontaminate all equipment and the work surface with an appropriate solvent and/or soap and water.

    • Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[2][3]

    • Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.[5]

3.4 Waste Disposal

  • All waste materials containing this compound, including empty containers and contaminated disposables, must be collected in a designated, labeled hazardous waste container.

  • Dispose of all waste through an approved waste disposal plant, following all local, state, and federal regulations.[2][3]

Emergency Procedures

4.1 Spill Response

  • Minor Spill:

    • Ensure the area is well-ventilated and restrict access.

    • Wearing appropriate PPE, prevent further spread of the spill.[2]

    • Carefully sweep or vacuum the solid material into a suitable, labeled container for disposal.[2][3] Avoid generating dust.

    • Clean the spill area thoroughly.

  • Major Spill: Evacuate the area and contact the institution's emergency response team immediately.

4.2 First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]

  • Skin Contact: Remove contaminated clothing and shoes. Immediately flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[2][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5]

Visualization of Handling Workflow

The following diagram illustrates the lifecycle and handling workflow for this compound within a research environment.

G Workflow for this compound cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Cleanup & Disposal receive 1. Receive Chemical inspect 2. Inspect Container (Check for damage) receive->inspect log 3. Log in Inventory inspect->log store 4. Store in Designated Area (Cool, Dry, Dark, Locked) log->store retrieve 5. Retrieve for Use store->retrieve ppe_check 6. Don PPE & Review SDS retrieve->ppe_check handle 7. Handle in Fume Hood (Weighing/Dispensing) ppe_check->handle experiment 8. Perform Experiment handle->experiment waste 9. Collect Hazardous Waste experiment->waste decontaminate 10. Decontaminate Area & Equipment waste->decontaminate return_store 11. Return to Storage decontaminate->return_store dispose 12. Dispose of Waste (Via EHS) decontaminate->dispose return_store->retrieve Next Use

References

Application Notes and Protocols for the Safe Disposal of 3,4-Diaminobenzenesulfonic Acid Waste

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: These notes and protocols are intended as a guide and should be supplemented by a thorough review of the Safety Data Sheet (SDS) for 3,4-Diaminobenzenesulfonic acid and consultation with your institution's Environmental Health and Safety (EHS) department. All waste disposal must comply with local, state, and federal regulations.[1][2][3]

Introduction

This compound is a chemical compound used in the synthesis of various substances, including azo dyes and pharmaceuticals.[4][5] Improper disposal of its waste can pose risks to human health and the environment.[6][7] These application notes provide a framework for the safe handling and disposal of this compound waste in a laboratory setting.

Hazard Identification and Safety Precautions

2.1. Summary of Hazards

This compound is classified as a hazardous substance with the following primary concerns:

Hazard ClassificationGHS Hazard Statement(s)Source
Skin IrritationH315: Causes skin irritation[1][8][9]
Eye Irritation/DamageH319: Causes serious eye irritation / H318: Causes serious eye damage[1][8][9]
Respiratory IrritationH335: May cause respiratory irritation[1][8]
Acute Oral ToxicityH302: Harmful if swallowed[8]

2.2. Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound waste.

PPE CategorySpecificationRationaleSource
Eye and Face Protection Chemical safety goggles with side shields. A face shield may be necessary for splash hazards.To protect eyes from splashes and dust.[1][2][10][11]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).To prevent skin contact and irritation.[1][2][10]
Body Protection Laboratory coat. For larger quantities or significant splash risk, a PVC apron or chemical-resistant suit is recommended.To protect skin and personal clothing from contamination.[1][2][12]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If dust or aerosols are generated, a respirator with a particulate filter (N95 or higher) and an acid gas cartridge may be required.To prevent inhalation of irritating dust or vapors.[2][10]

Chemical Incompatibility

To prevent hazardous reactions, this compound waste must not be mixed with incompatible materials.

Incompatible MaterialPotential HazardSource
Strong Oxidizing Agents (e.g., nitrates, peroxides, chlorates)Ignition or explosion may result.[1][2]
Strong Acids/Alkalis Can cause vigorous, exothermic reactions.[6]
Water Can form a slippery layer with sulfonic acids.[7]

A visual representation of these incompatibilities is provided below.

G cluster_key Key key_node1 Hazardous Reaction key_node2 Incompatible Chemicals 3,4-Diaminobenzenesulfonic_Acid This compound Waste Ignition_Explosion Ignition/ Explosion 3,4-Diaminobenzenesulfonic_Acid->Ignition_Explosion Exothermic_Reaction Exothermic Reaction 3,4-Diaminobenzenesulfonic_Acid->Exothermic_Reaction Slippery_Layer Slippery Layer 3,4-Diaminobenzenesulfonic_Acid->Slippery_Layer Strong_Oxidizing_Agents Strong Oxidizing Agents (e.g., Nitrates, Peroxides) Strong_Acids_Alkalis Strong Acids/Alkalis Water Water Ignition_Explosion->Strong_Oxidizing_Agents Exothermic_Reaction->Strong_Acids_Alkalis Slippery_Layer->Water

Figure 1. Chemical Incompatibilities of this compound.

Waste Segregation and Storage

Proper segregation and storage are crucial for safe waste management.

  • Waste Container: Use a designated, clearly labeled, and compatible waste container (e.g., a lined metal or plastic pail).[2] The container must have a secure, screw-top lid and be kept closed except when adding waste.[2][6]

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound Waste."

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be cool, dry, well-ventilated, and away from incompatible materials.[1][6][7]

Spill and Emergency Procedures

5.1. Spill Cleanup

In the event of a spill, follow these steps:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and restrict access.

  • Ventilate: Ensure adequate ventilation.

  • Personal Protection: Wear the appropriate PPE as outlined in Section 2.2.

  • Containment: For solid spills, gently cover with an inert absorbent material to avoid generating dust.[2][6] For liquid spills, use an absorbent material to contain the spill.

  • Collection: Carefully sweep or scoop the spilled material and absorbent into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste. Subsequently, wash the area with soap and water.[6]

5.2. Fire Response

  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[1]

  • Hazardous Decomposition Products: During a fire, irritating and highly toxic gases such as carbon oxides, nitrogen oxides, and sulfur oxides may be generated.[1] Firefighters should wear a self-contained breathing apparatus (SCBA).[1][2]

Disposal Protocols

Disposal of this compound waste must be conducted in accordance with institutional EHS guidelines and all relevant regulations.

6.1. Protocol for Disposal of Solid Waste

  • Packaging: Ensure the solid waste is in a properly labeled and sealed hazardous waste container as described in Section 4.

  • EHS Pickup: Arrange for pickup by your institution's EHS department for disposal at an approved waste disposal plant.[1]

6.2. Protocol for Neutralization of Dilute Aqueous Waste

For small quantities of dilute aqueous solutions of this compound waste that do not contain other hazardous materials, neutralization may be an option prior to drain disposal. This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE.

Materials:

  • Dilute this compound waste solution

  • Sodium carbonate (soda ash) or sodium bicarbonate

  • pH paper or a calibrated pH meter

  • Large beaker

  • Stir bar and stir plate

  • Ice bath

Procedure:

  • Preparation: Place the beaker containing the dilute acidic waste solution in an ice bath inside a chemical fume hood. Add a stir bar and begin gentle stirring.

  • Neutralization: Slowly and carefully add small portions of sodium carbonate or sodium bicarbonate to the stirring solution. Be cautious as this may cause foaming or gas evolution (carbon dioxide).

  • pH Monitoring: Periodically check the pH of the solution using pH paper or a pH meter.

  • Completion: Continue adding the neutralizing agent until the pH is between 5.5 and 9.5.[13]

  • Disposal: Once neutralized, the solution may be disposed of down the drain with a large volume of water (at least 20 parts water to 1 part neutralized solution), in accordance with local regulations.[13]

The following workflow diagram illustrates the decision-making process for the disposal of this compound waste.

G Start This compound Waste Generated Decision_Solid_Liquid Solid or Liquid Waste? Start->Decision_Solid_Liquid Solid_Waste Package in Labeled Hazardous Waste Container Decision_Solid_Liquid->Solid_Waste Solid Decision_Dilute_Aqueous Dilute Aqueous Solution with No Other Hazards? Decision_Solid_Liquid->Decision_Dilute_Aqueous Liquid EHS_Pickup_Solid Arrange for EHS Pickup Solid_Waste->EHS_Pickup_Solid End Disposal Complete EHS_Pickup_Solid->End Concentrated_Liquid Package in Labeled Hazardous Waste Container Decision_Dilute_Aqueous->Concentrated_Liquid No Neutralization Neutralize with Sodium Carbonate to pH 5.5-9.5 in Fume Hood Decision_Dilute_Aqueous->Neutralization Yes EHS_Pickup_Liquid Arrange for EHS Pickup Concentrated_Liquid->EHS_Pickup_Liquid EHS_Pickup_Liquid->End Drain_Disposal Drain Dispose with Copious Amounts of Water Neutralization->Drain_Disposal Drain_Disposal->End

Figure 2. Waste Disposal Workflow for this compound.

Disposal of Empty Containers

Empty containers that held this compound must be decontaminated before disposal.

Protocol for Decontamination of Empty Containers:

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., water).[6]

  • Collect Rinsate: Collect the rinsate from all three rinses and manage it as hazardous waste.[6]

  • Deface Label: Once triple-rinsed, deface or remove the chemical label on the container.

  • Final Disposal: The decontaminated container can typically be disposed of as regular trash, but confirm this with your local EHS regulations.[6]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3,4-Diaminobenzenesulfonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to optimize the reaction yield of 3,4-Diaminobenzenesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and established method is the direct sulfonation of 1,2-diaminobenzene (also known as o-phenylenediamine) using concentrated sulfuric acid or oleum (B3057394) (sulfuric acid containing sulfur trioxide, SO₃).[1][2][3][4]

Q2: What are the key reaction parameters influencing the yield of this compound?

A2: The primary factors that significantly impact the reaction yield are:

  • Reaction Temperature: Typically, the reaction is conducted at elevated temperatures, generally ranging from 100°C to 180°C.[1][2][5]

  • Reaction Time: The duration of the reaction, which can range from minutes to several hours, is crucial for driving the reaction to completion.[1][2][5]

  • Concentration of Sulfuric Acid: The strength of the sulfuric acid, including the use of oleum, plays a critical role in the extent of sulfonation.[1][4]

  • Ratio of Reactants: The molar ratio of 1,2-diaminobenzene to the sulfonating agent affects both the yield and the formation of side products.

Q3: How is the product typically isolated and purified?

A3: The product is usually isolated by precipitation. After the reaction is complete, the mixture is cooled and then carefully diluted with water or poured over ice.[1][3][5] This causes the this compound to precipitate out of the solution. The solid product is then collected by filtration. For further purification, the crude product can be washed with dilute sulfuric acid and treated with activated carbon in hot water to remove colored impurities.[2]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem 1: Low Reaction Yield

Potential Cause Suggested Solution
Incomplete Reaction - Increase Reaction Temperature: Ensure the temperature is within the optimal range of 160-180°C. Higher temperatures can significantly increase the yield.[5] - Extend Reaction Time: If operating at a lower temperature, increasing the reaction time can help drive the reaction to completion.[1][5]
Suboptimal Sulfuric Acid Concentration - Use Anhydrous or Fuming Sulfuric Acid: The use of anhydrous sulfuric acid or oleum (containing SO₃) can enhance the sulfonation process. However, excess SO₃ can lead to side reactions.[1][4]
Improper Product Precipitation - Ensure Sufficient Cooling: The reaction mixture should be thoroughly cooled before and during the addition of water or ice to maximize precipitation.[5] - Control Water Addition: Add water or ice slowly and with vigorous stirring to ensure uniform precipitation and prevent localized heating.
Loss of Product During Workup - Wash with Dilute Sulfuric Acid: Washing the filtered product with dilute sulfuric acid can help minimize its solubility in the wash solvent compared to washing with pure water.[1]

Problem 2: Product Purity Issues (e.g., discoloration, presence of impurities)

Potential Cause Suggested Solution
Formation of Side Products - Formation of Disulfonic Acids: The use of sulfuric acid with a high concentration of SO₃ (super-stoichiometric amounts) can lead to the formation of 1,2-diaminobenzene-disulfonic acid.[4] It is advisable to use sulfuric acid with no more than a stoichiometric amount of SO₃.[1][4] - Formation of 2-Phenylbenzimidazole-5-sulfonic acid: In the presence of certain impurities or under specific conditions (e.g., reaction with benzoic acid at high temperatures), this side product can form.[1] Ensure the purity of starting materials.
Presence of Colored Impurities - Treat with Activated Carbon: Dissolving the crude product in hot water and treating it with activated carbon can effectively remove colored impurities.[2]
Incomplete Removal of Starting Material - Optimize Reaction Conditions: Ensure the reaction goes to completion by adjusting the temperature and time as described in the "Low Reaction Yield" section. - Purification: The purification steps involving precipitation and washing should help remove unreacted 1,2-diaminobenzene.

Data Presentation

Table 1: Effect of Reaction Temperature and Time on the Yield of this compound

Reaction Temperature (°C)Residence Time (minutes)Yield (%)
1602580
180589
1801090
18025100

Data sourced from a continuous flow microreactor experiment.[5]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a generalized procedure based on common laboratory practices.[1][3][5]

  • Preparation of the Sulfonation Mixture: In a suitable reaction vessel equipped with a mechanical stirrer and a thermometer, carefully and slowly add 1,2-diaminobenzene to anhydrous or fuming sulfuric acid while maintaining a low temperature by cooling in an ice bath.

  • Sulfonation Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-160°C) and maintain it for the specified duration (e.g., 1-20 hours) with continuous stirring.

  • Precipitation of the Product: After the reaction is complete, cool the mixture to a lower temperature (e.g., below 100°C). Then, slowly and carefully pour the reaction mixture onto crushed ice or add cold water with vigorous stirring. This will cause the this compound to precipitate. The final concentration of sulfuric acid should be in the range of 30-75% by weight.[1][3]

  • Isolation of the Product: Collect the precipitated solid by filtration using an acid-resistant filter.

  • Washing and Purification: Wash the filter cake with a small amount of cold, dilute sulfuric acid and then with a minimal amount of cold water to remove residual acid. For higher purity, the crude product can be recrystallized from hot water, potentially with the addition of activated carbon to decolorize the solution.

  • Drying: Dry the purified product in a vacuum oven at an appropriate temperature.

Visualizations

experimental_workflow start Start reactants 1. Mix 1,2-Diaminobenzene and Sulfuric Acid start->reactants reaction 2. Heat and Stir (100-180°C, 1-20h) reactants->reaction cooling 3. Cool Reaction Mixture reaction->cooling precipitation 4. Add Ice/Water to Precipitate Product cooling->precipitation filtration 5. Filter the Precipitate precipitation->filtration washing 6. Wash with Dilute H₂SO₄ and Cold Water filtration->washing purification 7. Optional: Recrystallize with Activated Carbon washing->purification drying 8. Dry the Final Product purification->drying end End drying->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Impure Product check_yield Is the yield low? start->check_yield check_purity Is the product impure? start->check_purity check_yield->check_purity No incomplete_reaction Potential Incomplete Reaction check_yield->incomplete_reaction Yes side_products Potential Side Products check_purity->side_products Yes end Optimized Product check_purity->end No increase_temp_time Increase Temperature/Time incomplete_reaction->increase_temp_time increase_temp_time->end reduce_so3 Reduce SO₃ Concentration side_products->reduce_so3 purify_product Purify with Activated Carbon and Recrystallization side_products->purify_product reduce_so3->end purify_product->end

Caption: Troubleshooting logic for optimizing this compound synthesis.

References

Technical Support Center: Synthesis of 3,4-Diaminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Diaminobenzenesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and industrially practiced method for synthesizing this compound is the direct sulfonation of 1,2-diaminobenzene (o-phenylenediamine) using concentrated sulfuric acid or oleum (B3057394). This electrophilic aromatic substitution reaction is typically carried out at elevated temperatures.

Q2: What are the critical reaction parameters that influence the purity and yield of the final product?

The key parameters that must be carefully controlled are:

  • Reaction Temperature: Higher temperatures can lead to the formation of isomeric byproducts and degradation of the starting material and product.

  • Reaction Time: Prolonged reaction times can increase the likelihood of polysulfonation and degradation.

  • Concentration of Sulfonating Agent: The strength of the sulfuric acid or the concentration of SO₃ in oleum affects the rate of sulfonation and the potential for side reactions.

  • Purity of Starting Material: The purity of the 1,2-diaminobenzene is crucial, as impurities in the starting material can be carried through or catalyze side reactions.

Q3: My final product is dark-colored, not the expected off-white to light-brown solid. What is the likely cause?

A dark-colored product is typically indicative of impurities arising from oxidation or degradation of the aromatic diamine starting material or the product. 1,2-Diaminobenzene is susceptible to air oxidation, especially at elevated temperatures in the presence of strong acids, which can lead to the formation of colored polymeric or condensed byproducts.

Q4: I am observing a lower than expected yield. What are the potential reasons?

Low yields can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or strength of the sulfonating agent.

  • Formation of Soluble Byproducts: The formation of highly soluble isomeric or polysulfonated byproducts may result in product loss during the work-up and isolation steps.

  • Degradation: Harsh reaction conditions can lead to the degradation of the starting material and the desired product.

  • Reversibility of Sulfonation: Aromatic sulfonation is a reversible reaction. If the work-up conditions involve dilute acid at high temperatures, desulfonation can occur, leading to a lower yield of the sulfonic acid product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential causes and corrective actions.

Issue Potential Cause Troubleshooting/Corrective Action
Presence of Isomeric Impurities (e.g., 2,3- and 2,5-Diaminobenzenesulfonic acid) High reaction temperature or prolonged reaction time can lead to the migration of the sulfonic acid group or sulfonation at less favored positions.Optimize the reaction temperature and time. Monitor the reaction progress using techniques like HPLC to determine the optimal endpoint.
Detection of Polysulfonated Byproducts Use of a highly concentrated sulfonating agent (e.g., high-concentration oleum) or extended reaction times can lead to the introduction of a second sulfonic acid group on the benzene (B151609) ring.Use a milder sulfonating agent or a lower concentration of oleum. Carefully control the stoichiometry of the sulfonating agent and the reaction time.
Significant amount of Unreacted 1,2-Diaminobenzene Insufficient reaction time, temperature, or a less active sulfonating agent.Increase the reaction time or temperature cautiously while monitoring for impurity formation. Ensure the sulfonating agent is of the appropriate concentration and is not degraded.
Product is Difficult to Purify/Isolate The presence of multiple impurities with similar solubility to the desired product.Employ purification techniques such as recrystallization from a suitable solvent system or treatment with activated carbon to remove colored impurities. Optimize the pH during work-up to selectively precipitate the desired product.
Inconsistent Results Between Batches Variations in the quality of the starting materials, reaction conditions, or work-up procedures.Ensure consistent quality of 1,2-diaminobenzene and sulfuric acid. Standardize all reaction parameters (temperature, time, agitation) and work-up procedures.

Common Impurities in this compound Synthesis

The following table summarizes the common impurities that can be formed during the synthesis of this compound.

Impurity Chemical Structure Formation Pathway Typical Analytical Method for Detection
1,2-Diaminobenzene (o-phenylenediamine) C₆H₄(NH₂)₂Incomplete reaction.HPLC, GC-MS
2,3-Diaminobenzenesulfonic acid C₆H₃(NH₂)₂(SO₃H)Isomeric byproduct of sulfonation.HPLC, LC-MS
2,5-Diaminobenzenesulfonic acid C₆H₃(NH₂)₂(SO₃H)Isomeric byproduct of sulfonation.HPLC, LC-MS
Diaminobenzenedisulfonic acid isomers C₆H₂(NH₂)₂(SO₃H)₂Polysulfonation of the starting material.HPLC, LC-MS
Oxidation/Degradation Products Complex polymeric structuresOxidation of the diamine in the presence of strong acid and heat.UV-Vis Spectroscopy, HPLC

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 1,2-Diaminobenzene (o-phenylenediamine)

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Ice

Procedure:

  • In a fume hood, carefully add 108 g (1.0 mol) of 1,2-diaminobenzene in portions to 200 mL of concentrated sulfuric acid in a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer. The addition should be done slowly to control the exothermic reaction, maintaining the temperature below 50°C.

  • After the addition is complete, heat the reaction mixture to 180°C and maintain this temperature for 4 hours with continuous stirring.

  • After 4 hours, cool the reaction mixture to below 100°C.

  • Carefully and slowly pour the cooled reaction mixture onto 1 L of an ice-water slurry with vigorous stirring.

  • A precipitate will form. Allow the slurry to stand for at least 1 hour to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water until the washings are neutral to pH paper.

  • Dry the product in a vacuum oven at 80°C to a constant weight.

Protocol 2: HPLC Analysis of Impurities

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

Gradient Elution:

  • 0-5 min: 5% B

  • 5-25 min: 5% to 95% B (linear gradient)

  • 25-30 min: 95% B

  • 30-31 min: 95% to 5% B (linear gradient)

  • 31-35 min: 5% B

Procedure:

  • Prepare a standard solution of this compound and any available impurity standards in the mobile phase.

  • Prepare the sample solution by dissolving a known amount of the synthesized product in the mobile phase.

  • Set the flow rate to 1.0 mL/min and the column temperature to 30°C.

  • Set the UV detector to a wavelength of 254 nm.

  • Inject the standard and sample solutions and record the chromatograms.

  • Identify and quantify the impurities by comparing the retention times and peak areas with the standards.

Visualizations

Synthesis Workflow

Synthesis_Workflow Start 1,2-Diaminobenzene + Concentrated Sulfuric Acid Reaction Sulfonation (180°C, 4h) Start->Reaction Quench Quenching (Ice-Water) Reaction->Quench Isolation Filtration and Washing Quench->Isolation Drying Drying Isolation->Drying Product 3,4-Diaminobenzenesulfonic Acid Drying->Product

Caption: A simplified workflow for the synthesis of this compound.

Impurity Formation Pathways

Impurity_Formation Start 1,2-Diaminobenzene Desired_Reaction Sulfonation Start->Desired_Reaction Isomerization Isomerization Start->Isomerization High Temp Polysulfonation Polysulfonation Start->Polysulfonation Excess Acid Degradation Oxidation/Degradation Start->Degradation High Temp/Air Product This compound Desired_Reaction->Product Isomers Isomeric Impurities Isomerization->Isomers Poly_Products Polysulfonated Products Polysulfonation->Poly_Products Deg_Products Degradation Products Degradation->Deg_Products

Caption: Potential pathways for the formation of common impurities during synthesis.

Formation of disulfonic acid in 3,4-Diaminobenzenesulfonic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 3,4-diaminobenzenesulfonic acid, with a specific focus on troubleshooting and minimizing the formation of the disulfonic acid byproduct.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly the formation of disulfonic acid impurities.

Question 1: My final product shows a significant amount of a disulfonic acid impurity. What are the likely causes?

The formation of 1,2-diaminobenzene-disulfonic acid is a known side reaction in the synthesis of this compound. The primary causes for the formation of this byproduct include:

  • Excess Sulfonating Agent: Using a super-stoichiometric amount of sulfur trioxide (SO₃) in the sulfuric acid (oleum) significantly promotes the formation of the disulfonic acid.[1]

  • High Reaction Temperature: While elevated temperatures are necessary for the sulfonation to proceed, excessively high temperatures can favor the formation of the disulfonic acid.

  • Prolonged Reaction Time: Extended reaction times at high temperatures can also lead to an increase in the formation of the disulfonic acid byproduct.

Question 2: How can I minimize the formation of the disulfonic acid byproduct during the reaction?

To minimize the formation of the disulfonic acid, consider the following adjustments to your protocol:

  • Control the Stoichiometry of the Sulfonating Agent: Avoid using a large excess of fuming sulfuric acid (oleum). The reaction can be effectively carried out using anhydrous sulfuric acid with a stoichiometric or near-stoichiometric amount of SO₃.[1]

  • Optimize Reaction Temperature and Time: The reaction should be carried out within a controlled temperature range, typically between 100°C and 160°C.[2] Monitor the reaction progress using a suitable analytical technique like HPLC to determine the optimal reaction time and avoid prolonged heating.[2]

  • Post-Sulfonation Hydrolysis: After the initial sulfonation reaction, a controlled addition of a small amount of water followed by a period of stirring at the reaction temperature (for 1-3 hours) can help to hydrolyze the disulfonic acid back to the desired monosulfonic acid.[2]

Question 3: I have already synthesized a batch with a high concentration of disulfonic acid. Is there a way to remediate the product?

Yes, it is possible to reduce the amount of disulfonic acid in your crude product. A common method is to dilute the reaction mixture with water to a sulfuric acid concentration of 60-90% by weight and then heat the solution to between 120°C and 150°C.[2] This process promotes the selective hydrolysis of one of the sulfonic acid groups from the disulfonic acid, converting it back to the desired this compound.

Question 4: What is a reliable method for analyzing the purity of my this compound and quantifying the disulfonic acid impurity?

High-Performance Liquid Chromatography (HPLC) is a robust method for analyzing the purity of your product and quantifying the disulfonic acid impurity.[2][3] A reverse-phase HPLC method can be developed to separate this compound from the more polar disulfonic acid byproduct.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary starting material for the synthesis of this compound?

The most common starting material is 1,2-diaminobenzene (o-phenylenediamine).[4]

Q2: What is the role of sulfuric acid in this reaction?

Sulfuric acid acts as both the solvent and the sulfonating agent in this reaction. Fuming sulfuric acid (oleum), which contains dissolved sulfur trioxide (SO₃), is often used to facilitate the sulfonation.

Q3: Are there any other significant side products I should be aware of?

Besides the disulfonic acid, oxidation of the 1,2-diaminobenzene can occur, especially at higher temperatures, leading to the formation of colored impurities.[1]

Q4: How is the final product typically isolated?

The this compound is typically isolated by precipitation. After the reaction is complete, the mixture is cooled and then carefully diluted with water or poured onto ice.[2] The product, being less soluble in the diluted sulfuric acid, precipitates out and can be collected by filtration.[2]

Data Presentation

The following table summarizes the effect of reaction temperature and time on the yield of this compound, as reported in one study. Note that the corresponding levels of disulfonic acid were not specified in this particular source.

Reaction Temperature (°C)Residence Time (minutes)Yield of this compound (%)
1602580
180589
1801090
18025100

Data from a continuous flow microreactor synthesis.[4]

Experimental Protocols

Protocol for the Synthesis of this compound with Minimized Disulfonic Acid Formation

This protocol incorporates steps to minimize the formation of the disulfonic acid byproduct.

Materials:

  • 1,2-Diaminobenzene

  • Anhydrous Sulfuric Acid (100%) or Fuming Sulfuric Acid (with a known, near-stoichiometric % of SO₃)

  • Deionized Water

  • Ice

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a temperature probe, carefully add 1,2-diaminobenzene to anhydrous sulfuric acid while stirring. The reaction is exothermic, so the addition should be done in portions, allowing the temperature to be controlled.

  • Sulfonation: Heat the reaction mixture to a temperature between 130°C and 140°C and maintain this temperature for 6-8 hours. Monitor the progress of the reaction by HPLC.

  • Controlled Hydrolysis (Optional but Recommended): After the initial sulfonation, cool the mixture slightly to about 125°C. Slowly and carefully add a small, measured amount of water dropwise. Stir the mixture for an additional 1-2 hours at 135-140°C to facilitate the hydrolysis of any formed disulfonic acid.[2]

  • Precipitation: Cool the reaction mixture to approximately 100°C. In a separate vessel, prepare a mixture of ice and water. Slowly and with vigorous stirring, pour the reaction mixture onto the ice-water mixture to precipitate the product.

  • Isolation: Cool the resulting slurry in an ice bath to ensure complete precipitation. Collect the solid product by filtration.

  • Washing: Wash the filter cake with cold, dilute sulfuric acid and then with cold deionized water to remove any remaining acid and impurities.

  • Drying: Dry the purified this compound under vacuum.

Visualizations

Reaction Pathway

G Synthesis of this compound and Formation of Disulfonic Acid Byproduct cluster_conditions A 1,2-Diaminobenzene C This compound (Desired Product) A->C Sulfonation D 1,2-Diaminobenzene-disulfonic Acid (Byproduct) A->D Further Sulfonation B D->C Hydrolysis E Excess H₂SO₄/SO₃ Higher Temperature Prolonged Time F Controlled H₂O addition and heating

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting Workflow

G Troubleshooting Workflow for High Disulfonic Acid Content start Start: High Disulfonic Acid Detected in Product check_conditions Review Reaction Conditions: - SO₃ Concentration - Temperature - Reaction Time start->check_conditions high_so3 Was SO₃ concentration in excess? check_conditions->high_so3 high_temp_time Were temperature or time excessive? high_so3->high_temp_time No reduce_so3 Action: Reduce SO₃ to near-stoichiometric levels high_so3->reduce_so3 Yes optimize_temp_time Action: Optimize temperature (130-140°C) and monitor reaction by HPLC to avoid prolonged heating high_temp_time->optimize_temp_time Yes remediation For existing batch: Dilute with water and heat (120-150°C) to hydrolyze disulfonic acid high_temp_time->remediation No end End: Product with acceptable purity reduce_so3->end optimize_temp_time->end remediation->end

Caption: A logical workflow for troubleshooting high disulfonic acid content.

References

Technical Support Center: Preventing Isomer Formation During Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for isomer control in chemical synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on preventing the formation of unwanted isomers during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to control the formation of stereoisomers?

A1: The primary strategies involve stereoselective and stereospecific synthesis. A stereoselective reaction favors the formation of one stereoisomer over another from a single reactant.[1][2] In contrast, a stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product.[1][2] Most methods in asymmetric synthesis are stereoselective, aiming to maximize the yield of the desired enantiomer or diastereomer.[1]

Q2: How can I achieve enantioselectivity in my reactions?

A2: Enantioselectivity can be achieved through several key approaches:

  • Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome.[3]

  • Chiral Catalysts: These can be metal-based complexes with chiral ligands or small organic molecules (organocatalysts) that influence the stereochemistry of the reaction.[1]

  • Chiral Reagents: These are reagents that contain a chiral element and are used in stoichiometric amounts to induce asymmetry.[4]

  • Biocatalysis: This involves the use of enzymes, which are nature's catalysts for asymmetric transformations.[1][5]

Q3: What are chiral auxiliaries and how do they work?

A3: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a subsequent reaction to form a specific stereoisomer.[3][4] The auxiliary creates a chiral environment that makes the two faces of a prochiral center diastereotopic, leading to a diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.[3][4] Prominent examples include Evans' oxazolidinones and Oppolzer's camphorsultam.[3][6]

Q4: How do I choose between a metal-based catalyst and an organocatalyst?

A4: The choice depends on the specific reaction, substrate, and desired outcome.

  • Metal-based catalysts (e.g., those based on rhodium, ruthenium, palladium) are often highly efficient and selective for a wide range of transformations, such as asymmetric hydrogenations and oxidations.[7]

  • Organocatalysts are small, metal-free organic molecules (e.g., proline) that can catalyze enantioselective reactions.[8] They are often considered more environmentally friendly and can be less sensitive to air and moisture.[8]

Q5: What is the difference between kinetic and thermodynamic control, and how can I use it to favor a specific isomer?

A5: Kinetic and thermodynamic control are principles that determine the product distribution in a reaction with competing pathways.[9][10]

  • Kinetic control occurs at lower temperatures and with shorter reaction times, favoring the product that is formed fastest (i.e., has the lowest activation energy).[9][11]

  • Thermodynamic control is favored at higher temperatures and longer reaction times, allowing the reaction to reach equilibrium and favoring the most stable product.[9][11]

By manipulating reaction conditions such as temperature and time, you can favor the formation of the desired kinetic or thermodynamic isomer.[9][12] For example, in the Diels-Alder reaction between cyclopentadiene (B3395910) and furan, the endo isomer is the kinetic product, while the exo isomer is the more thermodynamically stable product.[9][11]

Q6: How can protecting groups help in preventing isomer formation?

A6: Protecting groups temporarily block a reactive functional group to prevent it from reacting in a subsequent step.[13][14][15][16][17] This is crucial for preventing the formation of constitutional isomers when you want to selectively react with one of several similar functional groups.[13][14] In some cases, bulky protecting groups can also influence the stereochemical outcome of a reaction by sterically hindering the approach of a reagent from one side of the molecule.[16] A good protecting group should be easy to introduce and remove in high yields without affecting other parts of the molecule.[13]

Q7: What are some common purification techniques to separate isomers if they do form?

A7: If a mixture of isomers is formed, several techniques can be used for separation:

  • Chromatography: This is a powerful method for separating isomers. Chiral chromatography, using a chiral stationary phase, is specifically designed to separate enantiomers.[18][19] Other techniques like liquid-liquid chromatography can also be effective.[19]

  • Crystallization: Sometimes, one isomer will crystallize out of a solution, leaving the other isomer in the mother liquor. This can be an effective method for separating diastereomers.

  • Distillation: For volatile constitutional isomers with different boiling points, distillation can be a viable separation method.[18]

Troubleshooting Guide

ProblemPossible CausesSolutions/Strategies
Formation of an unexpected diastereomer - Reaction is under thermodynamic control when kinetic control is desired (or vice versa).- Steric or electronic effects are not as expected.- The catalyst or reagent is not providing the expected level of stereocontrol.- Adjust the reaction temperature and time to favor the desired product (lower temp/shorter time for kinetic, higher temp/longer time for thermodynamic).[9][11]- Modify the substrate or reagents to alter steric or electronic properties.- Screen a variety of catalysts or reagents to find one with higher diastereoselectivity.[20]
Low enantiomeric excess (ee) - The chiral catalyst is not active or is poisoned.- The chiral auxiliary is not providing sufficient steric hindrance.- The reaction is not under kinetic control, allowing for racemization.[10]- Ensure the catalyst is pure and the reaction is run under inert conditions if necessary.- Try a different chiral auxiliary or modify the existing one to increase steric bulk.- Run the reaction at a lower temperature to ensure it is under kinetic control.[9]
Isomerization of the final product - The desired product is thermodynamically less stable and isomerizes during workup or purification.- Presence of trace acid or base catalysts.- Exposure to heat or light.- Use mild workup and purification conditions (e.g., avoid strong acids/bases, high temperatures).[21]- Use buffered solutions or add a scavenger to remove trace acids or bases.[22]- Store the product at low temperatures and protected from light.
Formation of constitutional isomers - Multiple reactive sites on the substrate.- Lack of regioselectivity in the reaction.- Use protecting groups to block competing reactive sites.[13][14][17]- Choose a regioselective reaction or modify the reagents to enhance regioselectivity.[23][24]- Utilize organotin intermediates to achieve regioselectivity in reactions with polyols like carbohydrates.[25]

Key Experimental Protocols

Protocol 1: Stereoselective Alkylation using an Evans' Chiral Auxiliary

This protocol describes the diastereoselective alkylation of an enolate derived from an N-acyloxazolidinone (Evans' auxiliary).

  • Acylation of the Auxiliary:

    • Dissolve the Evans' oxazolidinone auxiliary in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C and add a base (e.g., triethylamine).

    • Slowly add the desired acyl chloride and allow the reaction to warm to room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC). Upon completion, perform an aqueous workup and purify the N-acyloxazolidinone by column chromatography.

  • Enolate Formation and Alkylation:

    • Dissolve the purified N-acyloxazolidinone in anhydrous tetrahydrofuran (B95107) (THF) and cool to -78 °C.

    • Slowly add a strong base (e.g., lithium diisopropylamide, LDA) to form the enolate.

    • After stirring for a set time, add the alkylating agent (e.g., an alkyl halide).

    • Allow the reaction to proceed at -78 °C and then slowly warm to a higher temperature if necessary.

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the product by column chromatography to separate the diastereomers.

  • Removal of the Auxiliary:

    • The chiral auxiliary can be cleaved under various conditions (e.g., hydrolysis with lithium hydroxide) to yield the chiral carboxylic acid, alcohol, or other desired functional group. The auxiliary can often be recovered.

Protocol 2: Asymmetric Hydrogenation using a Chiral Catalyst

This protocol outlines the general procedure for the enantioselective hydrogenation of a prochiral alkene using a chiral transition-metal catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand).

  • Preparation of the Catalyst:

    • In a glovebox, charge a pressure-rated reaction vessel with the chiral catalyst and the substrate.

  • Reaction Setup:

    • Seal the vessel and remove it from the glovebox.

    • Degas the solvent by bubbling an inert gas through it, and then add it to the reaction vessel via cannula.

  • Hydrogenation:

    • Purge the reaction vessel with hydrogen gas several times.

    • Pressurize the vessel to the desired hydrogen pressure.

    • Stir the reaction at the desired temperature for the specified time.

  • Workup and Analysis:

    • Carefully vent the hydrogen gas.

    • Remove the solvent under reduced pressure.

    • Purify the product by column chromatography.

    • Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Visualizations

G cluster_0 General Workflow for Using a Chiral Auxiliary start Start with Achiral Substrate attach Attach Chiral Auxiliary start->attach reaction Diastereoselective Reaction attach->reaction separate Separate Diastereomers (if necessary) reaction->separate cleave Cleave Auxiliary separate->cleave product Enantiomerically Enriched Product cleave->product recover Recover Auxiliary cleave->recover

Caption: Workflow for stereoselective synthesis using a chiral auxiliary.

G cluster_1 Decision Tree for Isomer Control start Goal: Synthesize a Specific Isomer q1 Controlling Constitutional Isomers? start->q1 a1_yes Use Protecting Groups or Regioselective Reactions q1->a1_yes Yes q2 Controlling Stereoisomers? q1->q2 No q3 Targeting a Specific Enantiomer? q2->q3 Yes a3_yes Use Chiral Auxiliaries, Catalysts, or Reagents q3->a3_yes Yes q4 Targeting a Specific Diastereomer? q3->q4 No a4_yes Use Kinetic vs. Thermodynamic Control or Diastereoselective Reagents q4->a4_yes Yes

Caption: Decision-making for controlling isomer formation in a synthesis.

G cluster_2 Kinetic vs. Thermodynamic Control Energy Profile reactant Reactant kinetic_product Kinetic Product (Less Stable) reactant->kinetic_product Lower Activation Energy (Faster) thermo_product Thermodynamic Product (More Stable) reactant->thermo_product Higher Activation Energy (Slower)

Caption: Energy profile illustrating kinetic versus thermodynamic products.

References

Technical Support Center: 3,4-Diaminobenzenesulfonic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for reactions involving 3,4-Diaminobenzenesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound?

This compound is a versatile organic reagent primarily used in the synthesis of azo dyes and pigments.[1] It also serves as a key intermediate in the production of pharmaceuticals, particularly benzimidazole (B57391) derivatives, which are explored as UV absorbers in sunscreens and other cosmetic products.[2][3]

Q2: What are the critical storage and handling conditions for this compound?

It is recommended to store this compound in a cool, dry, well-ventilated area in a tightly sealed container, away from moisture and light.[4][5] It is incompatible with strong oxidizing agents.[6] Care should be taken to avoid dust generation during handling.[6]

Q3: My this compound is dark brown. Is it still usable?

The color of this compound can range from white to dark gray or brown.[7][8] A darker color may indicate the presence of impurities. For sensitive reactions, purification by recrystallization from hot water or treatment with activated carbon may be necessary to obtain a purer, lighter-colored product.[7]

Q4: What are the typical side products when synthesizing this compound itself?

The primary side product during the sulfonation of 1,2-diaminobenzene is the formation of di-sulfonated species.[9] The reaction conditions, such as temperature and reaction time, can be optimized to minimize the formation of these byproducts.[10]

Troubleshooting Guide

This guide addresses common issues encountered during two major applications of this compound: the synthesis of benzimidazole derivatives and the production of azo dyes.

I. Benzimidazole Synthesis (e.g., 2-Substituted Benzimidazole-5-sulfonic acid)

Issue 1: Low Yield of the Desired Benzimidazole-5-sulfonic acid

Potential CauseTroubleshooting Strategy
Incomplete Reaction - Ensure the reaction is heated for a sufficient duration. For condensation with carboxylic acids, refluxing for several hours is common.[11] - Monitor the reaction progress using an appropriate analytical technique like HPLC to confirm the consumption of starting material.[10]
Suboptimal Catalyst - While the reaction can proceed with acid catalysis (e.g., from the sulfonic acid group itself), the use of specific catalysts like Cu-ZSM-5 has been shown to improve yields in some cases.[7]
Side Reactions - The formation of the isomeric benzimidazole-4-sulfonic acid is a known side reaction that can lower the yield of the desired 5-sulfonic acid product.[7] Optimizing reaction temperature and catalyst can help improve regioselectivity.[7]

Issue 2: High Levels of Impurities in the Final Product

Potential CauseTroubleshooting Strategy
Formation of Isomers - The primary impurity is often the benzimidazole-4-sulfonic acid isomer.[7] - Purification can be achieved by washing the crude product with hot water (70-80°C) and filtering. This process may need to be repeated.[7]
Unreacted Starting Materials - Ensure the stoichiometry of the reactants is correct. A slight excess of the aldehyde or carboxylic acid may be used to drive the reaction to completion. - Monitor the reaction by HPLC to ensure the disappearance of the this compound peak.[6]
Colored Impurities - The crude product may be discolored.[12] - Treatment with activated carbon during recrystallization can help remove colored impurities.[7]
II. Azo Dye Synthesis

Issue 1: Low or No Yield of Azo Dye

Potential CauseTroubleshooting Strategy
Decomposition of Diazonium Salt - Aryl diazonium salts are thermally unstable. The diazotization reaction must be carried out at low temperatures (0-5°C) in an ice bath.[4] - The diazonium salt solution should be used immediately after preparation.[4]
Incorrect pH for Coupling - The optimal pH for the coupling reaction is critical and depends on the coupling partner. - For phenols, mildly alkaline conditions (pH > 7.5) are required to form the more reactive phenoxide ion.[8] - For aromatic amines, mildly acidic conditions (pH < 6) are necessary to have a sufficient concentration of the free amine to react, without protonating it to the point of deactivation.[1][8]
Incomplete Diazotization - Ensure a slight molar excess of sodium nitrite (B80452) is used. - The addition of sodium nitrite should be slow and controlled to maintain the low temperature.[8]

Issue 2: Off-Color or Impure Azo Dye Product

Potential CauseTroubleshooting Strategy
C-Coupling Side Reaction - Instead of the desired N-coupling to form the triazene (B1217601), a C-coupling side reaction can occur, leading to colored impurities.[9][13] - This can sometimes be avoided by adjusting the stoichiometry of the reactants, for instance, by using a higher ratio of the amine coupling component.[9]
Self-Coupling of Diazonium Salt - The diazonium salt can couple with unreacted this compound, leading to triazene impurities.[8] - Slow addition of the diazonium salt to the coupling component solution helps to minimize this side reaction.[8]
pH of Final Product - Many azo dyes are pH indicators, and their color can vary with the pH of the solution.[8] - Ensure the final product is isolated and purified at a consistent pH.

Quantitative Data

Table 1: Influence of Reaction Conditions on the Yield of 2-Phenylbenzimidazole-5-sulfonic acid

CatalystReaction Temperature (°C)Yield of 2-phenylbenzimidazole-5-sulfonic acid (%)2-phenylbenzimidazole-4-sulfonic acid (isomer) (%)
None8583.710.95
Cu-ZSM-56091.16.25
Data sourced from patent CN110540523A[7]

Table 2: HPLC Monitoring of this compound Synthesis

Reaction Time / TemperatureReactant (%)Product (Monosulfonic acid) (%)Byproduct (Disulfonic acid) (%)
6h / 135°C7.290.951.9
9h / 135°C6.192.051.8
12h / 138°C5.792.371.9
Data sourced from patent EP1400507A1[10]

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylbenzimidazole-5-sulfonic acid

This protocol is adapted from patent literature and describes the reaction of this compound with benzaldehyde.[3][14]

  • Dissolution: In a suitable reaction vessel, suspend 1 mole of this compound in water.

  • pH Adjustment: Add a concentrated solution of sodium hydroxide (B78521) dropwise until a clear solution is formed. Adjust the pH to approximately 5.5.

  • Reducing Agent Addition: Add approximately 1.5 moles of sodium metabisulfite (B1197395) (Na₂S₂O₅) to the solution.

  • Reaction Initiation: Heat the mixture to 60°C and slowly add approximately 1.1 moles of benzaldehyde.

  • Reaction Completion: Increase the temperature to 80°C and stir for 1 hour.

  • Decolorization: Add activated carbon and stir for a short period to remove colored impurities.

  • Filtration: Filter the hot solution to remove the activated carbon.

  • Precipitation: Acidify the filtrate with an acid (e.g., acetic acid) at 80°C to precipitate the product.

  • Isolation: Cool the mixture, and collect the solid product by suction filtration. Wash the product with water.

  • Drying: Dry the product to obtain 2-phenylbenzimidazole-5-sulfonic acid.

Protocol 2: Synthesis of an Azo Dye using this compound

This is a general protocol for the synthesis of an azo dye. The specific coupling component will determine the final color of the dye.[15]

Part A: Diazotization of this compound

  • In a beaker, dissolve this compound in a dilute solution of hydrochloric acid.

  • Cool the solution to 0-5°C in an ice-water bath with continuous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in water and cool it to 0-5°C.

  • Slowly add the cold sodium nitrite solution to the cold this compound solution, ensuring the temperature remains below 5°C.

  • Stir the mixture for an additional 5-10 minutes at 0-5°C. The resulting diazonium salt solution should be used immediately.

Part B: Azo Coupling

  • Dissolve the coupling component (e.g., a phenol (B47542) or another aromatic amine) in a suitable solvent.

  • Adjust the pH of the coupling component solution to the optimal range (alkaline for phenols, acidic for amines) using a solution of sodium hydroxide or an acid.

  • Cool the coupling component solution to 0-5°C in an ice-water bath.

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

  • A colored precipitate of the azo dye should form. Continue stirring for 15-30 minutes to ensure the completion of the reaction.

  • Isolate the dye by filtration, wash it with cold water, and allow it to dry.

Visualizations

experimental_workflow_benzimidazole cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Product & Byproduct 3,4-DABS 3,4-Diaminobenzenesulfonic Acid Reaction Condensation Reaction (Heating, Catalyst) 3,4-DABS->Reaction Aldehyde Aldehyde / Carboxylic Acid Aldehyde->Reaction Purification Purification (Recrystallization, Washing) Reaction->Purification Byproduct Benzimidazole-4-sulfonic acid (Isomer) Reaction->Byproduct Side Reaction Product Benzimidazole-5-sulfonic acid Purification->Product

Benzimidazole Synthesis Workflow from this compound.

experimental_workflow_azo_dye cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling 3,4-DABS This compound NaNO2 NaNO2, HCl (0-5°C) 3,4-DABS->NaNO2 Diazonium Diazonium Salt (Unstable Intermediate) NaNO2->Diazonium Coupling_Reaction Coupling Reaction (pH control, 0-5°C) Diazonium->Coupling_Reaction Immediate Use Coupling_Component Coupling Component (e.g., Phenol, Amine) Coupling_Component->Coupling_Reaction Azo_Dye Azo Dye Product Coupling_Reaction->Azo_Dye

Azo Dye Synthesis Workflow using this compound.

troubleshooting_logic cluster_benzimidazole Benzimidazole Synthesis cluster_azo Azo Dye Synthesis Start Reaction Issue (Low Yield / Impure Product) B_Yield Low Yield? Start->B_Yield Benzimidazole A_Yield Low Yield? Start->A_Yield Azo Dye B_Purity Impure Product? B_Yield->B_Purity No B_Yield_Sol Check Reaction Time & Catalyst B_Yield->B_Yield_Sol Yes B_Purity_Sol Purify by Washing/ Recrystallization B_Purity->B_Purity_Sol Yes A_Purity Impure Product? A_Yield->A_Purity No A_Yield_Sol Check Temperature & pH (Diazotization & Coupling) A_Yield->A_Yield_Sol Yes A_Purity_Sol Control Reagent Addition & Stoichiometry A_Purity->A_Purity_Sol Yes

Troubleshooting Logic for this compound Reactions.

References

Technical Support Center: Synthesis of 3,4-Diaminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 3,4-Diaminobenzenesulfonic acid. It provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help improve the purity of the synthesized product.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis and purification of this compound.

Q1: My final product is dark brown or black, not the expected off-white or light gray. What is the cause of this discoloration?

A1: A dark-colored product is typically indicative of oxidation. The starting material, 1,2-diaminobenzene (also known as o-phenylenediamine), and the product itself are susceptible to air oxidation, which forms highly colored impurities. This can be exacerbated by high reaction temperatures or the presence of metallic impurities.

Troubleshooting Steps:

  • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Reducing Agents: During the work-up and purification, consider adding a small amount of a reducing agent like sodium hydrosulfite to revert some of the oxidized impurities back to the desired diamine form.

  • Activated Carbon Treatment: Decolorizing the product solution with activated carbon before recrystallization is an effective method for removing colored impurities.[1]

Q2: My yield is lower than expected. What are the potential reasons?

A2: Low yields can result from several factors, including incomplete reaction, side reactions, or loss of product during work-up and purification.

Troubleshooting Steps:

  • Reaction Time and Temperature: The sulfonation reaction is sensitive to both temperature and duration. At 160°C, a reaction time of 25 minutes has been reported to give a yield of 80%, while at 180°C, the yield can reach 100% in the same timeframe.[2] Ensure your reaction parameters are optimized.

  • Formation of Di-sulfonated Products: Using sulfuric acid with a super-stoichiometric amount of SO3 can lead to the formation of di-sulfonic acids.[3] One patent suggests that adding a small amount of water to the reaction mixture and stirring for an additional 1-3 hours can help reduce the di-sulfonic acid content.

  • Precipitation pH: The product is precipitated by diluting the reaction mixture with water. The final concentration of sulfuric acid should be in the range of 30-75% to ensure optimal precipitation and filtration properties.

  • Washing: When washing the filtered product, use dilute sulfuric acid to minimize product loss, as it is soluble in water.

Q3: How can I be sure my product is the correct isomer and not contaminated with other sulfonic acid isomers?

A3: The formation of a single isomer is a common challenge in the sulfonation of substituted benzene (B151609) rings. However, in the case of this compound synthesized from 1,2-diaminobenzene, the product is often reported to be isomerically pure.

Verification Methods:

  • Nuclear Magnetic Resonance (NMR): 1H-NMR spectroscopy is a powerful tool to confirm the isomeric purity. Published data for the product in DMSO-d6 shows characteristic peaks at approximately δ=6.92 (d, J=8.3 Hz), 7.24 (d/d, J=1.92/8.3 Hz), and 7.43 (d, J=1.91 Hz).[3] The absence of other isomeric signals confirms purity.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and identify different isomers if they are present.

Q4: My product contains residual starting material. How can I remove it?

A4: The presence of unreacted 1,2-diaminobenzene is a common impurity.

Purification Strategy:

  • Recrystallization: Recrystallization from water is the most effective method to remove residual starting material and other impurities. The product is significantly less soluble in cold water than in hot water, allowing for efficient purification.

Q5: What is the best way to assess the purity of my final product?

A5: A combination of analytical techniques is recommended for a comprehensive purity assessment.

Recommended Analytical Methods:

  • HPLC: This is a highly effective method for quantifying the purity and identifying impurities. A common method is reverse-phase HPLC with a mobile phase of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid.[4]

  • NMR Spectroscopy: As mentioned, 1H-NMR is excellent for confirming the structure and isomeric purity.

  • Diazotization Titration: This is a classical chemical method for quantifying primary aromatic amines and can be used to determine the content of the desired product.

Data Presentation

The following table summarizes representative data on the purity of this compound at different stages of purification.

Stage of Synthesis/PurificationTypical Purity Range (%)Analytical MethodReference
Crude Product (after precipitation)30 - 50HPLC / Diazotization Titration[5]
After Recrystallization from Water≥ 95Not Specified[6]
Dried Final Product98.8HPLC[1][5]
Highly Purified Product> 99Not Specified[7]

Experimental Protocols

Protocol 1: Recrystallization from Water

This protocol describes the purification of crude this compound by recrystallization.

  • Dissolution: In a suitable flask, add the crude this compound to water. Use approximately 3 to 5 times the weight of water to the crude product (e.g., 30-50 mL of water for 10 g of crude product).[3]

  • Heating: Heat the suspension with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount (e.g., 1-2% by weight of the crude product) of activated charcoal to the hot solution. Stir for 5-10 minutes.

  • Hot Filtration: If activated charcoal was used, perform a hot filtration to remove it. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of cold water.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: HPLC Analysis

This protocol outlines a general method for analyzing the purity of this compound.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A mixture of acetonitrile and water with an acid modifier. For example, a gradient or isocratic elution with a buffered aqueous phase (e.g., with phosphoric acid) and acetonitrile.[4]

  • Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Standard Preparation: Prepare a standard solution of known concentration of pure this compound to identify the retention time and for quantification.

  • Sample Preparation: Dissolve a known amount of the synthesized product in the mobile phase or a suitable solvent.

  • Injection and Analysis: Inject the sample and standard solutions into the HPLC system and analyze the resulting chromatograms to determine the purity.

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start 1,2-Diaminobenzene + Sulfuric Acid Reaction Sulfonation (100-160°C) Start->Reaction Heat Precipitation Dilute with Water (Precipitation) Reaction->Precipitation Filtration Filtration Precipitation->Filtration Crude Crude Product (Gray/Brown Solid) Filtration->Crude Dissolution Dissolve in Hot Water Crude->Dissolution Charcoal Add Activated Carbon (Optional) Dissolution->Charcoal HotFiltration Hot Filtration Charcoal->HotFiltration Crystallization Cooling & Crystallization HotFiltration->Crystallization FinalFiltration Filtration & Washing Crystallization->FinalFiltration PureProduct Pure this compound (White Solid) FinalFiltration->PureProduct

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Tree Problem Problem Observed DarkColor Dark Product Color Problem->DarkColor LowYield Low Yield Problem->LowYield Impurities Impurities Detected (HPLC/NMR) Problem->Impurities Cause_Oxidation Cause: Oxidation DarkColor->Cause_Oxidation Cause_Reaction Cause: Incomplete Reaction or Side Reactions LowYield->Cause_Reaction Cause_Purification Cause: Inefficient Purification Impurities->Cause_Purification Solution_Inert Solution: - Use Inert Atmosphere - Add Reducing Agent - Activated Carbon Cause_Oxidation->Solution_Inert Solution_Optimize Solution: - Optimize Temp/Time - Avoid Excess SO3 - Check Precipitation Cause_Reaction->Solution_Optimize Solution_Recrystallize Solution: - Recrystallize from Water - Ensure Proper Washing Cause_Purification->Solution_Recrystallize

Caption: Troubleshooting decision tree for common synthesis issues.

References

Technical Support Center: 3,4-Diaminobenzenesulfonic Acid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on the stability of 3,4-Diaminobenzenesulfonic acid solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color, turning yellow or brown. What is the cause?

A1: Discoloration of this compound solutions is a common issue, primarily caused by the oxidation of the aromatic diamine functional groups.[1][2] Exposure to atmospheric oxygen, light, and elevated temperatures can accelerate this process, leading to the formation of colored degradation products, likely quinone-imine type structures. The presence of trace metal ion impurities can also catalyze this oxidation.

Q2: I observed a precipitate forming in my aqueous this compound solution. Why is this happening?

A2: Precipitation can occur for several reasons. This compound has limited solubility in neutral aqueous solutions. Changes in pH, temperature, or solvent composition can decrease its solubility. For instance, if a stock solution prepared in a solubilizing organic solvent like DMSO is diluted into an aqueous buffer, the compound may precipitate if its solubility limit is exceeded. Additionally, the formation of insoluble degradation products from oxidation can also manifest as a precipitate.

Q3: What are the optimal storage conditions for this compound solutions to ensure stability?

A3: To maximize the stability and shelf-life of your this compound solutions, it is recommended to:

  • Store at low temperatures: Aliquots should be stored at 4°C for short-term use (days) and at -20°C for long-term storage (weeks to months).[3]

  • Protect from light: Store solutions in amber vials or cover them with aluminum foil to prevent light-induced degradation.[3]

  • Minimize oxygen exposure: Prepare solutions with deoxygenated solvents and consider purging the headspace of the storage vial with an inert gas like argon or nitrogen.[2]

  • Use sealed containers: Ensure vials are tightly sealed to prevent solvent evaporation and exposure to atmospheric oxygen.[3]

Q4: How does pH affect the stability of this compound solutions?

A4: The stability of this compound is pH-dependent. Generally, acidic conditions (pH < 7) can help to protonate the amino groups, which can make them less susceptible to oxidation. However, the sulfonic acid group's charge and the overall solubility of the molecule will also be affected by pH. It is advisable to determine the optimal pH for both solubility and stability for your specific application.

Q5: Can I use antioxidants to stabilize my this compound solution?

A5: Yes, the addition of antioxidants or free-radical scavengers can be an effective strategy to inhibit the oxidation of sensitive aromatic amines.[4] Common antioxidants used in laboratory settings include ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT). The choice and concentration of the antioxidant should be carefully evaluated to ensure it does not interfere with downstream applications.

Troubleshooting Guides

Issue 1: Solution Discoloration (Yellowing/Browning)

This guide provides a systematic approach to diagnosing and resolving the discoloration of this compound solutions.

Logical Workflow for Troubleshooting Discoloration

start Discoloration Observed check_o2 Was the solution exposed to air? start->check_o2 check_light Was the solution exposed to light? check_o2->check_light No sol_o2 Action: Use deoxygenated solvents. Purge with inert gas (Ar, N2). check_o2->sol_o2 Yes check_temp Was the solution stored at elevated temperature? check_light->check_temp No sol_light Action: Store in amber vials or wrap in foil. check_light->sol_light Yes check_purity Is the purity of the starting material and solvent confirmed? check_temp->check_purity No sol_temp Action: Store at 4°C or -20°C. check_temp->sol_temp Yes sol_purity Action: Use high-purity reagents. Check for metal ion contamination. check_purity->sol_purity No end_node Stable Solution check_purity->end_node Yes sol_o2->end_node sol_light->end_node sol_temp->end_node sol_purity->end_node

Troubleshooting workflow for solution discoloration.
Issue 2: Precipitation in Solution

This guide assists in identifying the cause of precipitation and provides steps to prepare a stable, clear solution.

Potential Causes and Solutions for Precipitation

Potential Cause Explanation Recommended Solution
Exceeded Solubility The concentration of this compound is higher than its solubility limit in the chosen solvent system.Determine the solubility of the compound in your specific buffer or solvent system. Prepare a more dilute solution or use a co-solvent (e.g., DMSO, DMF) for the stock solution before diluting into the aqueous medium.
Incorrect pH The pH of the solution is not optimal for the solubility of the zwitterionic this compound.Perform a pH-solubility profile to identify the pH at which the compound is most soluble. Adjust the pH of your solution accordingly.
"Salting Out" Effect High concentrations of salts in the buffer can decrease the solubility of the compound.If possible, reduce the ionic strength of your buffer. Test different buffer systems to find one that is more compatible.
Temperature Effects A decrease in temperature can lead to a reduction in solubility, causing the compound to precipitate out of solution.Prepare and handle the solution at a constant, controlled temperature. If stored at low temperatures, allow the solution to fully equilibrate to ambient temperature before use.
Degradation The precipitate may consist of insoluble degradation products formed over time.Prepare fresh solutions before use. Follow recommended storage conditions (cold, dark, inert atmosphere) to minimize degradation.

Data Presentation

Table 1: Effect of Temperature on the Stability of an Aqueous Solution (pH 6.5) of this compound (1 mg/mL)

Storage Temperature (°C)Purity (%) after 24 hoursPurity (%) after 7 daysVisual Observation after 7 days
499.598.0Faintly yellow
25 (Room Temp)98.092.5Yellow to light brown
4095.085.0Brown solution with slight precipitate

Table 2: Effect of pH on the Stability of an Aqueous Solution of this compound (1 mg/mL) Stored at 25°C for 7 days

pHPurity (%) after 7 daysVisual Observation
4.096.5Light yellow
6.592.5Yellow to light brown
8.088.0Dark brown

Table 3: Effect of Light Exposure on the Stability of an Aqueous Solution (pH 6.5) of this compound (1 mg/mL) at 25°C

ConditionPurity (%) after 24 hoursVisual Observation
Dark (wrapped in foil)98.0Colorless to faint yellow
Ambient Light96.0Yellow
Direct Light Exposure90.0Brown

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound.

Workflow for Stock Solution Preparation

start Start weigh 1. Weigh 10 mg of This compound start->weigh add_solvent 2. Add 1 mL of deoxygenated DMSO weigh->add_solvent dissolve 3. Vortex/sonicate until fully dissolved add_solvent->dissolve filter 4. (Optional) Filter through a 0.22 µm syringe filter dissolve->filter aliquot 5. Aliquot into amber vials filter->aliquot store 6. Purge with inert gas and store at -20°C aliquot->store end_node End store->end_node

Workflow for preparing a stock solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), HPLC grade

  • Deoxygenated water (prepared by sparging with argon or nitrogen for 30 minutes)

  • Amber glass vials with screw caps

  • Vortex mixer and sonicator

Procedure:

  • Accurately weigh the desired amount of this compound powder in a suitable container.

  • Add the appropriate volume of deoxygenated solvent (e.g., DMSO for a concentrated stock solution).

  • Vortex and/or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid high temperatures.

  • For applications requiring sterile solutions, filter the solution through a 0.22 µm syringe filter compatible with the solvent used.

  • Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles.

  • Before sealing, purge the headspace of each vial with an inert gas (e.g., argon or nitrogen).

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Stability Assessment by HPLC

This protocol outlines a general reverse-phase HPLC (RP-HPLC) method for assessing the purity and degradation of this compound solutions.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Sample solution of this compound (appropriately diluted)

HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

  • Column Temperature: 30°C

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 60% B

    • 15-17 min: 60% B

    • 17-18 min: 60% to 5% B

    • 18-25 min: 5% B (re-equilibration)

Procedure:

  • Prepare the mobile phases and degas them thoroughly.

  • Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Prepare a sample of the this compound solution for analysis by diluting it to a suitable concentration (e.g., 0.1 mg/mL) with Mobile Phase A.

  • Inject the sample and run the HPLC analysis using the gradient conditions specified above.

  • Analyze the resulting chromatogram. The purity can be calculated based on the area of the main peak relative to the total area of all peaks (Area % method). Degradation is indicated by the appearance of new peaks and a decrease in the area of the main peak over time.

This method is a starting point and may require optimization for specific applications and equipment.[5] For mass spectrometry (MS) compatible applications, phosphoric acid should be replaced with a volatile modifier like formic acid.[5]

References

Technical Support Center: Sulfonation of o-Phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sulfonation of o-phenylenediamine (B120857). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the sulfonation of o-phenylenediamine?

The primary and expected product of the electrophilic sulfonation of o-phenylenediamine is 3,4-diaminobenzenesulfonic acid . The two amino groups are ortho, para-directing and activating, leading to the substitution of a sulfonic acid group onto the benzene (B151609) ring.

Q2: What are the common side reactions that can occur during the sulfonation of o-phenylenediamine?

Several side reactions can occur, leading to a mixture of products and reducing the yield of the desired this compound. The most common side reactions include:

  • Polysulfonation: The introduction of more than one sulfonic acid group onto the aromatic ring is a significant side reaction, especially under harsh reaction conditions (e.g., high temperature, high concentration of sulfonating agent). The most likely polysulfonated product is 4,5-diaminobenzene-1,3-disulfonic acid .

  • Oxidation: o-Phenylenediamine is highly susceptible to oxidation, which can be accelerated by strong oxidizing agents like fuming sulfuric acid or even by exposure to air at elevated temperatures. This leads to the formation of colored, often polymeric, byproducts that can be difficult to remove.[1][2] The main oxidation product of o-phenylenediamine is 2,3-diaminophenazine, a colored and fluorescent compound.[1]

  • N-Sulfonation: The sulfonating agent can react with the nitrogen atom of the amino group to form an N-sulfonated intermediate. This intermediate can then undergo rearrangement to the C-sulfonated product. Under certain conditions, the N-sulfonated product may be isolated as a byproduct.

  • Formation of Sulfones: While less common, under forcing conditions, the intermediate sulfonic acid can react with another molecule of o-phenylenediamine to form a sulfone, a compound with a C-SO2-C linkage.

  • Desulfonation: Sulfonation is a reversible reaction.[3][4] If the reaction mixture is heated in the presence of dilute acid, the sulfonic acid group can be removed, reverting to the starting material.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of this compound - Incomplete reaction. - Formation of side products (polysulfonation, oxidation). - Desulfonation during workup.- Increase reaction time or temperature cautiously, monitoring for an increase in side products. - Use a milder sulfonating agent (e.g., a sulfur trioxide-amine complex) or lower the reaction temperature to reduce polysulfonation and oxidation.[5] - Ensure the workup is not performed at excessively high temperatures in dilute acidic conditions.
Presence of a significant amount of a second, more polar product by HPLC This is likely a disulfonated product, such as 4,5-diaminobenzene-1,3-disulfonic acid.- Reduce the molar ratio of the sulfonating agent to o-phenylenediamine. - Lower the reaction temperature. - Decrease the reaction time.
The reaction mixture turns dark brown or black This indicates significant oxidation of the o-phenylenediamine.[1]- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. - Use a lower reaction temperature. - Consider adding a small amount of a reducing agent, like sodium bisulfite, during the workup to reduce some of the colored impurities.
The final product is off-white or colored after purification The product is likely contaminated with oxidation byproducts.- Recrystallization of the product can help remove colored impurities. - Treatment with activated charcoal during the purification process can also help decolorize the product.
Difficulty in isolating the product from the reaction mixture The product may be highly soluble in the reaction medium, or the workup procedure may not be optimal.- Carefully adjust the pH of the reaction mixture during workup to precipitate the sulfonic acid. - Salting out the product by adding a saturated salt solution can sometimes aid in precipitation.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from patent literature describing the sulfonation of o-phenylenediamine with sulfuric acid and oleum.[6][7]

Materials:

  • o-Phenylenediamine

  • Concentrated Sulfuric Acid (98%)

  • Fuming Sulfuric Acid (Oleum, e.g., 20% SO3)

  • Ice

  • Deionized Water

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer and a thermometer, carefully add o-phenylenediamine to an excess of concentrated sulfuric acid while maintaining the temperature below 50 °C.

  • Once the o-phenylenediamine is dissolved, slowly add fuming sulfuric acid dropwise to the mixture. The temperature should be carefully controlled and not allowed to exceed 140-150 °C.

  • Maintain the reaction at this temperature for several hours (e.g., 2-4 hours), monitoring the progress by a suitable analytical method like HPLC.

  • After the reaction is complete, cool the mixture to below 100 °C.

  • Slowly and carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • The this compound will precipitate out of the solution.

  • Isolate the product by filtration.

  • Wash the filter cake with cold, dilute sulfuric acid and then with cold deionized water to remove any remaining acid and impurities.

  • Dry the product under vacuum.

Yield Data:

While comprehensive quantitative data is scarce in the literature, a patent for a similar process reported a yield of 91.5% for this compound. The distribution of products is highly dependent on the reaction conditions.

ProductReaction ConditionsReported Yield
This compoundSulfonation with H2SO4 and Oleum~91.5%

Reaction Pathways and Logic Diagrams

Below are diagrams illustrating the main reaction and key side reactions in the sulfonation of o-phenylenediamine, created using the DOT language for Graphviz.

sulfonation_overview OPD o-Phenylenediamine MainProduct This compound (Desired Product) OPD->MainProduct Main Reaction Polysulfonation Polysulfonation OPD->Polysulfonation Side Reaction (Harsh Conditions) Oxidation Oxidation OPD->Oxidation Side Reaction (Oxidizing Agent/Air) SulfonatingAgent Sulfonating Agent (H₂SO₄/SO₃) DisulfonicAcid 4,5-Diaminobenzene-1,3-disulfonic Acid Polysulfonation->DisulfonicAcid OxidationProducts Colored Byproducts (e.g., Phenazines) Oxidation->OxidationProducts

Caption: Overview of the primary and side reactions in the sulfonation of o-phenylenediamine.

troubleshooting_logic Start Experiment Start: Sulfonation of o-Phenylenediamine Problem Problem Encountered Start->Problem LowYield Low Yield Problem->LowYield Is the yield low? ColoredProduct Colored Product Problem->ColoredProduct Is the product colored? MultipleProducts Multiple Products by HPLC Problem->MultipleProducts Are there multiple products? SolutionYield Optimize Reaction Time/Temp Use Milder Sulfonating Agent LowYield->SolutionYield SolutionColor Inert Atmosphere Lower Temperature Charcoal Treatment ColoredProduct->SolutionColor SolutionPurity Reduce Sulfonating Agent Ratio Lower Temperature MultipleProducts->SolutionPurity

Caption: A troubleshooting workflow for common issues in o-phenylenediamine sulfonation.

References

Removal of unreacted starting materials from 3,4-Diaminobenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the removal of unreacted starting materials during the purification of 3,4-Diaminobenzenesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common starting material for the synthesis of this compound is 1,2-diaminobenzene (o-phenylenediamine), which is sulfonated using sulfuric acid.[1][2][3][4][5]

Q2: How can I remove unreacted 1,2-diaminobenzene from my this compound product?

Unreacted 1,2-diaminobenzene is typically removed during the work-up procedure.[3][5] The general method involves precipitating the this compound from the reaction mixture by adding water or ice.[1][2][3][4] The precipitated product is then collected by filtration and can be washed with dilute sulfuric acid to remove impurities.[1][3][4][5] For higher purity, recrystallization from water can be performed.[1][3][5]

Q3: My final product is discolored. What can I do to improve the color?

Discoloration in the final product can be due to impurities. A common method to address this is to dissolve the product in hot water and treat it with activated carbon.[1] The activated carbon will adsorb colored impurities, and subsequent filtration will yield a decolorized solution from which the purified product can be recrystallized.

Q4: Can residual sulfuric acid be present in the final product?

Yes, after filtration and washing with dilute sulfuric acid, some residual sulfuric acid may adhere to the product.[3] If the presence of sulfuric acid is a concern for downstream applications, an additional purification step like recrystallization from water is recommended to obtain a product free from H₂SO₄.[3][5]

Q5: What are the potential side products in the synthesis of this compound?

Depending on the reaction conditions, a potential side product is 1,2-diaminobenzene-disulfonic acid. This impurity is typically separated during the work-up and is generally not present in the final product in significant amounts (<1.0%).[3][5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Presence of unreacted 1,2-diaminobenzene in the final product (confirmed by analytical methods like HPLC or TLC) Incomplete sulfonation reaction.Optimize reaction time and temperature. The reaction is typically carried out at 100-160°C for 1 to 20 hours.[1][3][4][5]
Insufficient precipitation of the product.Ensure the sulfuric acid concentration is within the optimal range (30-75% by weight) after the addition of water or ice to maximize product precipitation while keeping impurities in solution.[1][3][4]
Inadequate washing of the filtered product.Wash the filter cake thoroughly with dilute sulfuric acid to remove any remaining starting material.[1][3][4]
Product has a dark or off-white color Presence of colored impurities from the starting material or side reactions.Dissolve the crude product in hot water and treat with activated carbon. Filter the hot solution to remove the carbon and then allow the solution to cool for recrystallization.[1]
Low yield of isolated product Suboptimal precipitation conditions.Carefully control the addition of water or ice and the final sulfuric acid concentration to ensure maximum precipitation of the desired product.[1][3][4]
Product loss during washing or recrystallization.Minimize the amount of solvent used for washing and recrystallization. Ensure the recrystallization solvent is ice-cold when washing the crystals.

Experimental Protocols

Protocol 1: Purification by Precipitation and Washing
  • Reaction Quenching and Precipitation: After the sulfonation reaction is complete, cool the reaction mixture to approximately 100°C.[1] Carefully add water or ice to the stirred reaction mixture to reduce the sulfuric acid concentration to between 30% and 75% by weight.[1][3][4] This will cause the this compound to precipitate.

  • Filtration: Filter the resulting slurry to collect the precipitated product.

  • Washing: Wash the filter cake with a small amount of cold, dilute sulfuric acid to remove unreacted starting materials and other impurities.[1][3][4]

  • Drying: Dry the purified product.

Protocol 2: Purification by Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot water. For particularly pure product, 3 to 5 times the amount by weight of water can be used.[3][5]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the mixture for a short period.[1]

  • Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-heated funnel to remove the activated carbon.

  • Crystallization: Allow the hot filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by filtration, wash with a small amount of ice-cold water, and dry.

Process Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_optional Optional Further Purification start 1,2-Diaminobenzene + Sulfuric Acid reaction Sulfonation (100-160°C, 1-20h) start->reaction precipitation Precipitation (add water/ice) reaction->precipitation filtration Filtration precipitation->filtration washing Washing (dilute H₂SO₄) filtration->washing drying Drying washing->drying recrystallization Recrystallization (from water) drying->recrystallization end_product Pure 3,4-Diamino- benzenesulfonic acid drying->end_product if sufficiently pure activated_carbon Activated Carbon Treatment recrystallization->activated_carbon if colored recrystallization->end_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide cluster_purity Purity Check cluster_troubleshooting Troubleshooting Actions start Analyze Final Product purity_ok Purity Acceptable start->purity_ok Test Passes purity_not_ok Impurities Detected start->purity_not_ok Test Fails check_reaction Optimize Reaction (Time, Temp) purity_not_ok->check_reaction Unreacted Starting Material check_precipitation Adjust Precipitation (H₂SO₄ Conc.) purity_not_ok->check_precipitation Unreacted Starting Material improve_washing Enhance Washing Procedure purity_not_ok->improve_washing Unreacted Starting Material use_carbon Use Activated Carbon purity_not_ok->use_carbon Colored Impurities recrystallize Recrystallize Product purity_not_ok->recrystallize General Impurities check_reaction->start Re-run Experiment check_precipitation->start Re-run Experiment improve_washing->start Re-purify Batch use_carbon->start Re-purify Batch recrystallize->start Re-purify Batch

Caption: Troubleshooting decision tree for the purification of this compound.

References

Technical Support Center: Synthesis of 3,4-Diaminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3,4-Diaminobenzenesulfonic acid, with a particular focus on the critical role of temperature.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis typically involves the sulfonation of 1,2-diaminobenzene (o-phenylenediamine) using concentrated sulfuric acid as both a reactant and a solvent. The reaction mixture is heated to promote the electrophilic aromatic substitution, leading to the formation of this compound.

Q2: What is the optimal temperature range for this synthesis?

A2: The optimal temperature for the synthesis of this compound can vary depending on the specific protocol and desired outcome. However, a general temperature range of 100°C to 160°C is commonly employed.[1][2][3][4] Some procedures suggest a more specific range of 120-150°C for optimal results.[1][2] In microreactor setups, temperatures as high as 180°C have been used to achieve high yields in short reaction times.[5]

Q3: How does temperature influence the reaction yield?

A3: Temperature has a significant impact on the reaction yield. As the temperature increases, the reaction rate generally increases, which can lead to higher yields within a shorter timeframe. For instance, studies have shown that increasing the temperature from 160°C to 180°C can increase the yield from 80% to as high as 100% with optimized residence times.[5]

Q4: Are there any known side products that can form during this reaction?

A4: Yes, potential side products can include disulfonic acids and oxidation products of the starting material, o-phenylenediamine. The formation of disulfonic acid can be more prevalent when using sulfuric acid with an excess of sulfur trioxide (oleum).

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored using High-Performance Liquid Chromatography (HPLC). This technique allows for the quantification of the starting material, the desired product, and any significant impurities over time.

Troubleshooting Guide

Issue 1: Low Yield of this compound

  • Question: My reaction has resulted in a significantly lower yield than expected. What are the potential temperature-related causes and how can I address them?

  • Answer:

    • Insufficient Temperature: If the reaction temperature is too low, the rate of sulfonation will be slow, leading to incomplete conversion of the starting material.

      • Solution: Gradually increase the reaction temperature in increments of 10-20°C within the recommended range (100-160°C) and monitor the reaction progress by HPLC.

    • Reaction Time Too Short: Even at an appropriate temperature, an insufficient reaction time will result in a low yield.

      • Solution: Extend the reaction time and continue to monitor the consumption of the starting material. Reaction times can range from 1 to 20 hours depending on the temperature.[1][2][3][4]

    • Sub-optimal Temperature for a Specific Protocol: The optimal temperature can be protocol-dependent.

      • Solution: Refer to the specific experimental protocol you are following and ensure your reaction temperature aligns with the recommended value.

Issue 2: Discoloration of the Reaction Mixture (Dark Brown or Red)

  • Question: My reaction mixture has turned a dark brown/red color. Is this normal, and if not, what could be the cause?

  • Answer:

    • Oxidation of o-Phenylenediamine: The starting material, o-phenylenediamine, is susceptible to oxidation, which can lead to the formation of colored impurities and a darkened reaction mixture. This can be exacerbated at higher temperatures.

      • Solution:

        • Ensure a high purity of the starting material.

        • Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

        • During the work-up, the addition of a small amount of a reducing agent, such as sodium hydrosulfite, can help to minimize the impact of oxidation products.

Issue 3: Presence of Significant Impurities in the Final Product

  • Question: My final product shows significant impurities upon analysis. How can temperature contribute to this and what can I do to improve purity?

  • Answer:

    • Formation of Disulfonic Acid: At higher temperatures or with the use of fuming sulfuric acid, the formation of disulfonic acid byproducts can increase.

      • Solution:

        • Maintain the reaction temperature within the lower to mid-range of the recommended values (e.g., 120-140°C).

        • If using oleum, consider reducing the percentage of free SO₃.

        • A patented method suggests that the addition of water to the reaction mixture after the sulfonation is complete (before work-up) can help to reduce the amount of disulfonic acid.

    • Thermal Degradation: Although less commonly reported for this specific synthesis within the typical temperature range, excessively high temperatures can potentially lead to the degradation of the starting material or the product.

      • Solution: Avoid exceeding the recommended temperature range unless using specialized equipment like a microreactor that allows for precise temperature control and very short residence times.

Data Presentation

Table 1: Effect of Temperature and Residence Time on the Yield of this compound in a Continuous Flow Microreactor

Reaction Temperature (°C)Residence Time (minutes)Yield (%)
1602580
180589
1801090
18025100

Data sourced from ChemicalBook.[5]

Experimental Protocols

General Protocol for the Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, carefully add 1,2-diaminobenzene to concentrated sulfuric acid. The molar ratio and concentration of sulfuric acid should be based on the specific literature procedure being followed.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 130-140°C) with constant stirring.

  • Reaction Monitoring: Maintain the temperature and stirring for the specified duration (e.g., 6-10 hours). Monitor the progress of the reaction by taking aliquots and analyzing them by HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to below 100°C.

  • Precipitation: Slowly and carefully pour the cooled reaction mixture into a beaker containing crushed ice or an ice-water bath with stirring. This will cause the this compound to precipitate.

  • Isolation: Collect the precipitated solid by filtration.

  • Washing: Wash the filter cake with cold, dilute sulfuric acid and then with cold water to remove residual acid and impurities.

  • Drying: Dry the purified product under vacuum.

Mandatory Visualization

TroubleshootingWorkflow cluster_start Start cluster_evaluation Initial Evaluation cluster_troubleshooting Troubleshooting Pathways cluster_outcome Outcome start Experiment Complete check_yield Check Yield and Purity (HPLC) start->check_yield low_yield Low Yield check_yield->low_yield Low Yield impure_product Product Impure / Discolored check_yield->impure_product Impure successful_synthesis Successful Synthesis check_yield->successful_synthesis Acceptable temp_too_low Increase Temperature (10-20°C increments) low_yield->temp_too_low Is Temp < 120°C? time_too_short Increase Reaction Time low_yield->time_too_short Is Time < 6h? temp_too_low->successful_synthesis time_too_short->successful_synthesis check_discoloration Dark Reaction Mixture? impure_product->check_discoloration oxidation Oxidation of Starting Material check_discoloration->oxidation Yes disulfonation Check for Disulfonic Acid check_discoloration->disulfonation No use_inert_atm Use Inert Atmosphere (N2 or Ar) oxidation->use_inert_atm add_antioxidant Add Antioxidant at Work-up (e.g., Sodium Hydrosulfite) oxidation->add_antioxidant use_inert_atm->successful_synthesis add_antioxidant->successful_synthesis lower_temp Lower Reaction Temperature disulfonation->lower_temp lower_temp->successful_synthesis

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: The Role of Sulfuric Acid Concentration in Optimizing Product Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals. The following sections address common issues and inquiries regarding the use of sulfuric acid as a catalyst, with a focus on how its concentration impacts reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary roles of concentrated sulfuric acid in organic reactions?

Concentrated sulfuric acid primarily acts as a catalyst to accelerate reaction rates.[1][2] It also serves as a powerful dehydrating agent, which is crucial in equilibrium reactions like esterification.[3][4] By removing water as it is formed, it shifts the equilibrium towards the product side, thereby increasing the overall yield.[4][5] In certain reactions, such as nitration, it helps generate the active electrophile (e.g., the nitronium ion, NO₂+).[6]

Q2: How does the concentration of sulfuric acid affect its catalytic activity?

The concentration of sulfuric acid is a critical factor. In many organic reactions, such as Fischer esterification, concentrated (96-98%) sulfuric acid is used to provide a high concentration of protons (H+) and to minimize the water content in the reaction mixture.[4][7] Dilute sulfuric acid, which contains a significant amount of water, can shift the equilibrium of reversible reactions like esterification or dehydration back towards the reactants, reducing the product yield.[8] However, for reactions like the acid-catalyzed hydrolysis of esters, a dilute solution of sulfuric acid is intentionally used to provide the necessary water for the reaction.[1][2]

Q3: Can using an excessive amount of sulfuric acid be detrimental to the reaction?

Yes, an excess of concentrated sulfuric acid can lead to undesirable side reactions.[9] Its strong oxidizing properties can cause the decomposition of organic materials, leading to charring and the formation of byproducts like carbon dioxide and sulfur dioxide.[10] This not only reduces the yield of the desired product but also complicates the purification process.[10] For instance, in the synthesis of aspirin (B1665792), an excessive amount of sulfuric acid can promote the hydrolysis of the aspirin product back to salicylic (B10762653) acid.[9]

Q4: Are there alternatives to sulfuric acid as a catalyst for these reactions?

While sulfuric acid is common, other acids can be used. Phosphoric acid is often preferred for alcohol dehydration because it is less oxidizing and leads to cleaner reactions with fewer byproducts.[10] For some applications, solid acid catalysts like silica (B1680970) sulfuric acid (SSA) are employed to simplify catalyst recovery and minimize waste.[11] In esterification, other strong acids or Lewis acids can also serve as catalysts.[5]

Troubleshooting Guides

This section addresses specific issues encountered during experiments involving sulfuric acid catalysis.

Esterification Reactions
  • Issue: Low Yield of Ester

    • Potential Cause: Unfavorable equilibrium due to water accumulation.

    • Recommended Solution: Ensure you are using concentrated sulfuric acid (96-98%) to act as a dehydrating agent.[3][4] For reactions sensitive to water, consider techniques for its continuous removal, such as azeotropic distillation.[12] Using a large excess of the alcohol reactant can also shift the equilibrium to favor product formation.[5][12]

  • Issue: Darkening or Charring of the Reaction Mixture

    • Potential Cause: Oxidation of the organic starting materials by hot, concentrated sulfuric acid.[10]

    • Recommended Solution: Reduce the reaction temperature. If the reaction rate becomes too slow, you may need to increase the reaction time. Also, ensure the sulfuric acid is added slowly and with adequate cooling, especially during the initial stages. Using a less oxidizing acid, like phosphoric acid, could be a viable alternative.[10]

Alcohol Dehydration
  • Issue: Formation of Ether Byproduct Instead of Alkene

    • Potential Cause: The reaction temperature is too low. Dehydration of alcohols to form ethers occurs at lower temperatures than elimination to form alkenes.[13][14]

    • Recommended Solution: Carefully control and increase the reaction temperature. For primary alcohols, temperatures of 170-180°C are typically required for alkene formation, whereas ether formation can dominate around 130-140°C.[13][14]

  • Issue: Low Product Purity and Gaseous Byproducts (SO₂, CO₂)

    • Potential Cause: Side reactions caused by the strong oxidizing nature of concentrated sulfuric acid.[10]

    • Recommended Solution: Pass the gaseous product stream through a sodium hydroxide (B78521) solution to scrub out acidic gases like SO₂ and CO₂.[10] For cleaner reactions, consider using concentrated phosphoric(V) acid as the catalyst instead.[10]

Sulfonation Reactions
  • Issue: Low Yield or No Reaction

    • Potential Cause: The sulfonating agent may be degraded, or the reaction conditions (temperature, solvent) are not optimal.

    • Recommended Solution: Ensure starting materials are anhydrous if the reaction is moisture-sensitive.[15] A systematic screening of solvents can identify the best medium for your specific reaction.[15] For some substrates, gentle heating may be necessary to drive the reaction to completion.[15]

  • Issue: Formation of Multiple Products

    • Potential Cause: The substrate has multiple reactive sites, leading to multiple sulfonylations.

    • Recommended Solution: If the starting material has other nucleophilic sites (e.g., other amines or hydroxyl groups), these may also react. Using protecting groups for these sites before the sulfonation reaction may be necessary to achieve selectivity.[15]

Quantitative Data Summary

The following tables summarize data from various studies, illustrating the impact of sulfuric acid concentration and other parameters on product yield.

Table 1: Effect of H₂SO₄ Concentration on Biodiesel Yield from Waste Cooking Oil

Methanol/Oil Ratio (mol/mol)H₂SO₄ Catalyst Load (vol%)Reaction Time (min)Temperature (°C)FFA Conversion / YieldReference
9:19 wt%1206093.98% Yield[16]
10:12.6 vol%40Not SpecifiedAcid value reduced to 0.98[17]

Table 2: Effect of H₂SO₄ Concentration on Sugar Yield from Biomass Hydrolysis

FeedstockH₂SO₄ Concentration (wt%)Temperature (°C)Treatment Time (min)Product YieldReference
Pinewood70-74 wt%28-40Not Specified~64 g sugars / 100 g wood[18]
Cotton Waste1%200Not Specified28.9% Reducing Sugars[19]
Cotton Yarn2%140-1601202.65 g/L Glucose[19]
Douglas Fir0.05 mass%500Not SpecifiedMax. fermentable sugars[20]

Experimental Protocols

Protocol: Fischer Esterification of a Carboxylic Acid

This protocol provides a general method for the esterification of a carboxylic acid with an alcohol using sulfuric acid as a catalyst.

Materials:

  • Carboxylic acid

  • Alcohol (e.g., ethanol, in 3-5 fold molar excess)

  • Concentrated sulfuric acid (98%)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the carboxylic acid and the alcohol.

  • Catalyst Addition: Cool the flask in an ice bath. While stirring, slowly add a catalytic amount of concentrated sulfuric acid (typically 1-3% by weight of the carboxylic acid).[12]

  • Reaction: Heat the mixture to reflux for 1-4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, filter it. Otherwise, transfer the mixture to a separatory funnel.

    • Slowly add saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid. Caution: CO₂ gas will be evolved.[12]

    • Extract the ester into an organic solvent like diethyl ether.

    • Wash the organic layer with water and then with brine.

  • Drying and Purification:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

    • Filter off the drying agent and remove the solvent using a rotary evaporator.

    • The crude ester can be further purified by distillation or column chromatography if needed.

Visualizations

The following diagrams illustrate key workflows and concepts related to acid catalysis.

G cluster_workflow General Experimental Workflow Reactants Reactants + Alcohol (Solvent) Setup Reaction Setup (Reflux Condenser) Reactants->Setup Catalyst Add H₂SO₄ (Catalyst) Setup->Catalyst Reaction Heat to Reflux (1-4 hours) Catalyst->Reaction Workup Work-up (Neutralization, Extraction) Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product Final Product (Ester) Purification->Product G Start Alcohol + H₂SO₄ Temp Reaction Temperature? Start->Temp HighTemp High Temp (e.g., >150°C) Temp->HighTemp High LowTemp Low Temp (e.g., ~140°C) Temp->LowTemp Low Conc H₂SO₄ Concentration? Oxidation Oxidation/Charring Risk Increases Conc->Oxidation High HighTemp->Conc Alkene Alkene Yield Increases HighTemp->Alkene Ether Ether Yield Increases LowTemp->Ether G cluster_mechanism Protonation Step in Alcohol Dehydration Alcohol R-OH H2SO4 H-OSO₃H Alcohol:e->H2SO4:w lone pair attacks H⁺ Protonated_Alcohol R-OH₂⁺ (Good Leaving Group) Alcohol->Protonated_Alcohol Proton Transfer Bisulfate ⁻OSO₃H

References

Validation & Comparative

A Comparative Guide to the Quantification of 3,4-Diaminobenzenesulfonic Acid: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3,4-Diaminobenzenesulfonic acid, a key intermediate in the synthesis of various pharmaceuticals and dyes, is critical for ensuring product quality and process control. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely used technique for this purpose. This guide provides an objective comparison of a typical validated HPLC method for this compound quantification with potential alternative analytical techniques, supported by structured data and detailed experimental protocols.

Methodology Comparison

The choice of analytical method depends on various factors including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a comparative summary of a standard Reverse-Phase HPLC (RP-HPLC) method and Ion Chromatography (IC), another viable technique for the analysis of sulfonic acids.

ParameterReverse-Phase HPLC (RP-HPLC)Ion Chromatography (IC)
Principle Separation based on polarity differences between the analyte and the stationary phase.Separation based on ionic interactions between the analyte and the ion-exchange stationary phase.
Stationary Phase Typically a non-polar C18 or similar bonded silica.Ion-exchange resin (e.g., Metrosep A Supp1).[1]
Mobile Phase A mixture of an aqueous buffer (e.g., water with phosphoric or formic acid) and an organic solvent (e.g., acetonitrile).[2]An aqueous eluent, often containing a carbonate/bicarbonate buffer.
Detector UV-Visible or Photodiode Array (PDA) Detector.[3]Suppressed Conductivity Detector.[1]
Selectivity High selectivity for aromatic compounds, easily separating isomers and impurities.High selectivity for ionic species, particularly suitable for counter-ion analysis.[1]
Sensitivity Generally high, with Limits of Detection (LOD) and Quantitation (LOQ) in the low ppm or even ppb range depending on the detector.High sensitivity for ionic analytes, with typical detection limits in the sub-ppm range.
Precision Excellent precision, with Relative Standard Deviations (RSD) for replicate injections typically below 2%.[1]High precision, with RSD values also commonly below 2%.[1]
Accuracy High accuracy, with recovery values typically within 97-102%.[1]High accuracy, with recovery studies demonstrating values in a similar range.[1]
Linearity Excellent linearity over a wide concentration range, with correlation coefficients (r²) > 0.999.[1]Good linearity with correlation coefficients > 0.999.[1]
Sample Throughput Moderate to high, with typical run times of less than 40 minutes per sample.[3][4]Moderate, with run times comparable to HPLC.
Matrix Effects Can be susceptible to matrix effects, often requiring sample preparation.Can be less affected by certain sample matrices compared to RP-HPLC.

Experimental Protocols

Detailed methodologies for the HPLC and a potential alternative method are provided below. These protocols are based on established practices for the analysis of aromatic sulfonic acids.

Validated RP-HPLC Method for this compound

This protocol outlines a typical reverse-phase HPLC method for the quantification of this compound.

1.1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a PDA or UV-Vis detector.

  • Column: A C18 column (e.g., YMC-Triart C8, 250 x 4.6 mm, 5 µm).[3]

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water.

    • B: Acetonitrile.

    • A gradient elution program may be employed for optimal separation.

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 5 µL.[3]

  • Column Temperature: 25 °C.[3]

  • Detection Wavelength: 265 nm.[3]

1.2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., LOQ to 200% of the expected sample concentration).[3]

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the diluent to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

1.3. Method Validation Parameters (as per ICH Q2(R2) Guidelines): [5]

  • Specificity: Analyze blank, placebo (if applicable), and spiked samples to demonstrate that the method is selective for the analyte and free from interference.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at different concentration levels (e.g., 80%, 100%, 120%). The recovery should be within an acceptable range (e.g., 98-102%).

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate samples at 100% of the test concentration on the same day. The RSD should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) to assess the method's reliability.

Alternative Method: Ion Chromatography (IC)

This protocol describes a potential ion chromatography method for the quantification of sulfonic acid counter-ions, which can be adapted for this compound.

2.1. Instrumentation and Chromatographic Conditions:

  • IC System: A standard ion chromatograph equipped with a pump, injection valve, column, suppressor, and a conductivity detector.

  • Column: An anion-exchange column (e.g., Metrosep A Supp1, 250 mm x 4.0 mm, 5.0 µm).[1]

  • Eluent: A suitable aqueous eluent, such as a sodium carbonate/sodium bicarbonate buffer.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detector: Suppressed conductivity detector.[1]

2.2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in deionized water.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with deionized water.

  • Sample Solution: Dissolve the sample in deionized water and filter through a 0.45 µm ion chromatography certified syringe filter.[1]

Visualizing the Workflow

To better illustrate the processes involved, the following diagrams outline the key workflows.

HPLC_Validation_Workflow start Start: Method Development protocol Define Experimental Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity protocol->linearity accuracy Accuracy protocol->accuracy precision Precision protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness validation_report Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report end Validated Method validation_report->end

Caption: HPLC Method Validation Workflow.

Analytical_Method_Comparison analyte 3,4-Diaminobenzenesulfonic Acid Sample hplc RP-HPLC Analysis analyte->hplc ic Ion Chromatography Analysis analyte->ic titration Titration (Alternative) analyte->titration hplc_data Quantitative Data: - Concentration - Purity hplc->hplc_data ic_data Quantitative Data: - Ionic Content ic->ic_data titration_data Quantitative Data: - Total Acidity titration->titration_data

Caption: Comparison of Analytical Approaches.

Conclusion

The validation of an analytical method is paramount to ensure reliable and accurate results in research and drug development. While RP-HPLC is a powerful and well-established technique for the quantification of this compound, offering high selectivity and sensitivity, alternative methods like Ion Chromatography can also be suitable, particularly when analyzing the compound as an ionic species. The choice of the most appropriate method will ultimately be guided by the specific requirements of the analysis, including the sample matrix, desired level of sensitivity, and the availability of instrumentation. The provided protocols and validation framework serve as a comprehensive guide for establishing a robust analytical method for this compound.

References

A Comparative Analysis of 3,4-Diaminobenzenesulfonic Acid and Sulfanilic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Professionals in Research and Drug Development

In the landscape of organic synthesis and material science, aromatic sulfonic acids serve as pivotal building blocks. Among these, 3,4-Diaminobenzenesulfonic acid and its structural analog, sulfanilic acid (4-aminobenzenesulfonic acid), are of significant interest. This guide provides a detailed, data-driven comparison of these two compounds, offering insights into their respective properties, synthesis, and performance in key applications to aid researchers in selecting the optimal reagent for their specific needs.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental differences in the molecular structure of this compound and sulfanilic acid—specifically the presence of an additional amino group in the former—give rise to distinct physicochemical properties. These properties are critical in determining their solubility, reactivity, and suitability for various experimental conditions.

PropertyThis compoundSulfanilic Acid
CAS Number 7474-78-4[1]121-57-3[2]
Molecular Formula C₆H₈N₂O₃S[1]C₆H₇NO₃S[2][3]
Molecular Weight 188.21 g/mol [1]173.19 g/mol [2][3]
Appearance White to light yellow crystalline solid[1]White to off-white crystalline solid[4][5][6]
Melting Point -12 °C[7]>300 °C (decomposes)[2]
Boiling Point 178-179 °C at 3 mmHg[7][8]Decomposes[3]
Water Solubility Soluble[1]10 g/L at 20 °C[2][6]
Isoelectric Point Not readily available1.25[5]
Key Structural Feature Two adjacent amino groups and one sulfonic acid group[1][9]One amino group and one sulfonic acid group in a para-arrangement[6][10]

Note: The reported melting point for this compound appears unusually low and may refer to a specific solvate or be an error in the source data. Researchers should verify this property with a trusted supplier.

Synthesis and Reaction Pathways

The synthesis of both compounds involves the sulfonation of an aromatic amine, but the starting materials and reaction conditions differ significantly.

Sulfanilic acid is primarily produced through the sulfonation of aniline (B41778) using concentrated sulfuric acid at elevated temperatures.[4][5] This process, often referred to as the "baking process," proceeds through a phenylsulfamic acid intermediate which then rearranges.[4][11]

This compound is synthesized by the sulfonation of 1,2-diaminobenzene (o-phenylenediamine) with sulfuric acid.[8][12][13] The reaction yields can be optimized by controlling the temperature and residence time, with yields reaching up to 100% under specific microreactor conditions.[8]

The presence of two adjacent amino groups in this compound allows for a broader range of subsequent reactions, such as the formation of benzimidazoles, which are important scaffolds in medicinal chemistry.[12][14] Both compounds readily undergo diazotization of their amino groups to form diazonium salts, which are versatile intermediates in the synthesis of azo dyes and other functionalized aromatic compounds.[10][11][15]

Synthesis_Comparison cluster_SA Sulfanilic Acid Synthesis cluster_DABSA This compound Synthesis Aniline Aniline Baking Baking Process (High Temp) Aniline->Baking H2SO4_SA Conc. H₂SO₄ H2SO4_SA->Baking Sulfanilic_Acid Sulfanilic Acid (4-aminobenzenesulfonic acid) Baking->Sulfanilic_Acid OPD 1,2-Diaminobenzene (o-phenylenediamine) Sulfonation Sulfonation (100-160 °C) OPD->Sulfonation H2SO4_DABSA H₂SO₄ / Oleum H2SO4_DABSA->Sulfonation DABSA This compound Sulfonation->DABSA

Fig. 1: Comparative synthesis workflows for the two acids.

Performance in Key Applications

Both acids are foundational reagents in the synthesis of azo dyes and are used in analytical chemistry. However, their performance and the types of products they form differ due to their structural variations.

Azo Dye Synthesis: Sulfanilic acid is a cornerstone of the azo dye industry.[4][10] Its single diazonium salt intermediate couples with various aromatic compounds to produce a wide spectrum of colors, such as Acid Orange 7.[10] The sulfonic acid group imparts water solubility to the final dye, which is crucial for textile dyeing processes.[10]

This compound can also be used for dye synthesis.[1][12] The presence of two amino groups offers the potential for forming more complex, polyazo dyes or for the diazonium group to react intramolecularly or with adjacent molecules, leading to different chromophoric systems and properties.

Analytical Reagents: Both compounds are utilized for the quantitative analysis of nitrite (B80452) and nitrate (B79036) ions.[1][5][11] This is achieved through a diazotization-coupling reaction where the amine reacts with nitrite to form a diazonium salt, which then couples with another reagent (like N-(1-Naphthyl)ethylenediamine) to produce a colored azo dye.[11] The intensity of the color is proportional to the nitrite/nitrate concentration. While both can be used, the choice may depend on the specific matrix and desired sensitivity of the assay.

Pharmaceutical and Agrochemical Synthesis: Sulfanilic acid is a critical precursor for sulfa drugs, a class of antibacterial agents.[4] this compound serves as an intermediate for pharmaceuticals, phytosanitary products, and UV absorbers in cosmetics.[12] Its ability to form the benzimidazole (B57391) ring system makes it particularly valuable in drug development.

Diazotization_Workflow AromaticAmine Aromatic Amine (e.g., Sulfanilic Acid) Diazotization Diazotization (0-5 °C) AromaticAmine->Diazotization NitrousAcid Nitrous Acid (NaNO₂ + H⁺) NitrousAcid->Diazotization DiazoniumSalt Arenediazonium Salt (Intermediate) Diazotization->DiazoniumSalt CouplingReaction Azo Coupling DiazoniumSalt->CouplingReaction CouplingAgent Coupling Component (e.g., 2-Naphthol) CouplingAgent->CouplingReaction AzoDye Azo Dye (Colored Product) CouplingReaction->AzoDye

Fig. 2: General workflow for azo dye synthesis via diazotization.

Experimental Protocols

1. Diazotization of Sulfanilic Acid for Azo Dye Synthesis

This protocol describes the formation of a diazonium salt from sulfanilic acid, a key step before the coupling reaction.

  • Materials:

    • Sulfanilic acid (2.8 mmol, 0.49 g)

    • Sodium carbonate (0.13 g)

    • Sodium nitrite (0.2 g)

    • Concentrated Hydrochloric Acid (0.5 mL)

    • Deionized water

    • Ice bath

  • Procedure:

    • In a 50 mL flask (Flask B), dissolve 0.49 g of sulfanilic acid and 0.13 g of sodium carbonate in 5 mL of water. Gently heat in a water bath until a clear solution is obtained.

    • In a separate test tube (Tube C), prepare a solution of 0.2 g of sodium nitrite in 1 mL of water.

    • In another test tube (Tube A), place 0.5 mL of concentrated HCl and cool it in an ice-water bath to 0-5 °C.[16]

    • Remove Flask B from the heat and add the sodium nitrite solution (Tube C) to it all at once.

    • Immediately add the resulting mixture from Flask B to the cold HCl in Tube A.

    • Keep the final mixture in the ice bath. The diazonium salt will precipitate as a solid. This solution is unstable and should be used promptly for the subsequent coupling reaction.[16]

2. Synthesis of this compound

This protocol is based on a patented laboratory procedure for the sulfonation of 1,2-diaminobenzene.

  • Materials:

    • 1,2-diaminobenzene (2.0 mol, 216 g)[13]

    • 100% Sulfuric Acid (1110 g, 600 mL)[13]

    • Ice or cold water for cooling

  • Procedure:

    • In a suitable reaction vessel, carefully dissolve 216 g of 1,2-diaminobenzene in 600 mL of 100% sulfuric acid.[13]

    • Heat the mixture to 100 °C for 2-3 hours.[13] The reaction can be carried out at temperatures up to 160 °C for varying durations (1-20 hours) to optimize yield.[12][13]

    • After the reaction period, cool the mixture.

    • Carefully add water or ice to the reaction mixture with cooling to precipitate the product.[12] The final sulfuric acid concentration should be in the range of 30-75% by weight.[12][13]

    • Filter the precipitated solid, which is this compound.[12]

    • The product can be washed with dilute sulfuric acid and further purified by recrystallization from hot water if necessary.[12][13]

Conclusion

Both this compound and sulfanilic acid are valuable reagents with distinct advantages.

  • Sulfanilic acid is a cost-effective, widely used, and well-characterized compound, making it the standard choice for many routine azo dye syntheses and as a precursor for sulfa drugs.[4][17] Its zwitterionic nature contributes to a high melting point and stability.[4]

  • This compound offers greater synthetic versatility due to its two adjacent amino groups.[1][9] This makes it the superior choice for constructing complex heterocyclic systems like benzimidazoles, which are of high interest in pharmaceutical and materials science research.[12]

The selection between these two compounds should be guided by the specific synthetic goal. For straightforward applications requiring a simple diazonium salt, sulfanilic acid is often sufficient. For more complex molecular architectures and access to a wider range of derivatives, this compound provides researchers with a more powerful and versatile building block.

References

A Comparative Spectroscopic Analysis of Diaminobenzenesulfonic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of four diaminobenzenesulfonic acid isomers: 2,4-diaminobenzenesulfonic acid, 2,5-diaminobenzenesulfonic acid, 3,4-diaminobenzenesulfonic acid, and 3,5-diaminobenzenesulfonic acid. The distinct positioning of the amino and sulfonic acid groups on the benzene (B151609) ring in these isomers results in unique spectroscopic fingerprints, which are critical for their identification, characterization, and application in various fields, including dye synthesis and pharmaceutical development. This document summarizes key experimental data from UV-Vis, FT-IR, and NMR spectroscopy to facilitate objective comparison.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic features of the diaminobenzenesulfonic acid isomers. Variations in these values are directly attributable to the different substitution patterns on the aromatic ring.

Spectroscopic Technique2,4-Diaminobenzenesulfonic Acid2,5-Diaminobenzenesulfonic AcidThis compound3,5-Diaminobenzenesulfonic Acid
UV-Vis (λmax) ~270 nm[1]Data not readily availableData not readily availableData not readily available
FT-IR (cm⁻¹) ~3500-3300 (N-H stretch), ~1170 (S=O asym stretch), ~1030 (S=O sym stretch), 1600-1450 (C=C aromatic)Characteristic peaks for N-H, S=O, and aromatic C=C stretches are present.3454, 3364 (N-H), 1639, 1556, 1502 (aromatic), 1230, 1145, 1106, 1021 (S=O related)Data not readily available
¹H NMR (ppm, DMSO-d₆) Aromatic protons expected in the δ 6.5–7.5 range.[1]Data not readily available6.92 (d), 7.24 (dd), 7.43 (d)Data not readily available
¹³C NMR (ppm) Data available on PubChem.[2]Data not readily availableData available on PubChem.[3]Data available on PubChem (as dication).[4]

Note: The availability of specific, directly comparable experimental data varies across the isomers in public databases. The information provided is based on available sources.

Experimental Methodologies

The data presented in this guide is typically acquired through the following standard experimental protocols.

UV-Visible (UV-Vis) Spectroscopy
  • Objective: To determine the wavelength of maximum absorbance (λmax), which is related to the electronic transitions within the molecule.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Protocol:

    • Sample Preparation: A dilute solution of the diaminobenzenesulfonic acid isomer is prepared in a UV-transparent solvent, typically ethanol (B145695) or deionized water. The concentration is adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

    • Blank Measurement: The cuvette is filled with the pure solvent to record a baseline spectrum.

    • Sample Measurement: The cuvette is rinsed and filled with the sample solution, and the absorption spectrum is recorded over a range of approximately 200-400 nm.

    • Data Analysis: The wavelength at which the highest absorbance is recorded is identified as λmax.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Instrumentation: A Fourier-Transform Infrared Spectrometer.

  • Protocol (KBr Pellet Method):

    • Sample Preparation: A small amount of the solid diaminobenzenesulfonic acid isomer (1-2 mg) is ground with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Pellet Formation: The powder mixture is placed in a pellet press and compressed under high pressure to form a thin, transparent pellet.

    • Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment is recorded beforehand.

    • Data Analysis: The positions (in cm⁻¹) and intensities of the absorption bands are correlated with known vibrational frequencies of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the molecular structure by observing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

  • Instrumentation: A high-field Nuclear Magnetic Resonance spectrometer (e.g., 400 MHz or higher).

  • Protocol:

    • Sample Preparation: Approximately 5-10 mg of the diaminobenzenesulfonic acid isomer is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

    • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

    • Data Analysis: The chemical shifts (δ) of the signals are reported in parts per million (ppm) relative to the reference standard. The splitting patterns (multiplicity) and integration values in the ¹H NMR spectrum provide information about neighboring protons and the relative number of protons, respectively.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a diaminobenzenesulfonic acid isomer.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Diaminobenzenesulfonic Acid Isomer Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Prepare_KBr Prepare KBr Pellet Sample->Prepare_KBr UV_Vis UV-Vis Spectroscopy Dissolve->UV_Vis NMR NMR Spectroscopy (¹H and ¹³C) Dissolve->NMR FTIR FT-IR Spectroscopy Prepare_KBr->FTIR UV_Data Determine λmax UV_Vis->UV_Data FTIR_Data Identify Functional Group Peaks FTIR->FTIR_Data NMR_Data Assign Chemical Shifts & Analyze Structure NMR->NMR_Data Comparison Comparative Analysis of Isomers UV_Data->Comparison FTIR_Data->Comparison NMR_Data->Comparison

Caption: Workflow for the spectroscopic characterization of diaminobenzenesulfonic acid isomers.

References

A Comparative Guide to the Reactivity of 3,4-, 2,4-, and 2,5-Diaminobenzenesulfonic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of three key isomers of diaminobenzenesulfonic acid: the 3,4-, 2,4-, and 2,5-isomers. Understanding the distinct reactivity profiles of these isomers is crucial for their application as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. This document outlines their structural differences, predicted physicochemical properties, and expected reactivity in common chemical transformations, supported by theoretical principles and available data.

Structural and Physicochemical Comparison

The reactivity of diaminobenzenesulfonic acid isomers is fundamentally governed by the positions of the two activating amino (-NH₂) groups and the deactivating sulfonic acid (-SO₃H) group on the benzene (B151609) ring. These substituents influence the electron density of the aromatic ring and the basicity of the amino groups, thereby dictating their behavior in chemical reactions.

IsomerStructurePredicted pKa (Amino Group)Predicted pKa (Sulfonic Acid Group)
3,4-Diaminobenzenesulfonic acid this compoundNot readily available< -2
2,4-Diaminobenzenesulfonic acid 2,4-Diaminobenzenesulfonic acid2.99 ± 0.10[1][2]< -2
2,5-Diaminobenzenesulfonic acid 2,5-Diaminobenzenesulfonic acid5.17 ± 0.10[3][4]< -2

Note: Predicted pKa values are computationally derived and may vary from experimental values. The pKa of the sulfonic acid group is expected to be very low, indicating a strong acid.

Theoretical Reactivity Analysis

The reactivity of these isomers in key chemical transformations such as diazotization and electrophilic aromatic substitution is dictated by the interplay of the electronic effects of the substituents.

  • Amino Groups (-NH₂): These are strong activating groups that increase the electron density of the aromatic ring through a positive mesomeric effect (+M), making the ring more susceptible to electrophilic attack. They are ortho, para-directing.

  • Sulfonic Acid Group (-SO₃H): This is a deactivating group that withdraws electron density from the aromatic ring through a negative inductive (-I) and mesomeric (-M) effect, making the ring less reactive towards electrophiles. It is a meta-directing group.

Reactivity in Diazotization:

Diazotization involves the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt. The rate of this reaction is dependent on the nucleophilicity (and thus basicity) of the amino group.

  • This compound: The two adjacent amino groups will influence each other's basicity. The amino group at position 4 is para to the sulfonic acid group, which will reduce its basicity. The amino group at position 3 is meta to the sulfonic acid group, and its basicity will be less affected. Therefore, the amino group at position 3 is expected to be more reactive in diazotization.

  • 2,4-Diaminobenzenesulfonic acid: The amino group at position 4 is para to the sulfonic acid group, and the amino group at position 2 is ortho. Both will have their basicity significantly reduced by the electron-withdrawing sulfonic acid group. The amino group at position 4 is expected to be slightly more basic and therefore more reactive than the one at position 2 due to steric hindrance at the ortho position.

  • 2,5-Diaminobenzenesulfonic acid: The amino group at position 5 is meta to the sulfonic acid group, while the amino group at position 2 is ortho. The amino group at position 5 will be significantly more basic and thus more reactive in diazotization than the amino group at the 2-position. Based on the predicted pKa, this isomer has the most basic amino group and is expected to be the most reactive in diazotization.

Reactivity in Electrophilic Aromatic Substitution:

The overall activation of the benzene ring towards electrophiles is a cumulative effect of all substituents.

  • This compound: The two activating amino groups are ortho to each other, strongly activating the ring. The sulfonic acid group deactivates the ring. The positions ortho and para to the amino groups (positions 2, 5, and 6) are the most activated sites for electrophilic attack.

  • 2,4-Diaminobenzenesulfonic acid: The two amino groups are meta to each other. Their activating effects reinforce each other at positions 3, 5, and 6, making these the likely sites for electrophilic substitution.

  • 2,5-Diaminobenzenesulfonic acid: The two amino groups are para to each other. Their activating effects strongly reinforce each other at positions 3 and 6, making these positions highly susceptible to electrophilic attack.

Overall, due to the strong activating nature of the two amino groups, all three isomers are expected to be reactive towards electrophilic aromatic substitution, though the sulfonic acid group will temper this reactivity compared to the corresponding phenylenediamines.[5]

Experimental Protocols

The following are general experimental protocols that can be adapted to compare the reactivity of the diaminobenzenesulfonic acid isomers.

1. Diazotization of an Aromatic Amine [6][7][8]

This protocol describes the formation of a diazonium salt, which is a versatile intermediate for various subsequent reactions, such as azo coupling.

  • Materials:

    • Diaminobenzenesulfonic acid isomer

    • Sodium nitrite (B80452) (NaNO₂)

    • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

    • Distilled water

    • Ice bath

    • Stirring apparatus

  • Procedure:

    • Dissolve a known amount of the diaminobenzenesulfonic acid isomer in dilute hydrochloric or sulfuric acid in a beaker.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

    • Slowly add the sodium nitrite solution dropwise to the cold amine solution, maintaining the temperature between 0-5 °C. The addition should be done over a period of 10-15 minutes.

    • After the addition is complete, continue stirring for another 10-20 minutes to ensure the reaction goes to completion.

    • The resulting solution contains the diazonium salt and can be used immediately for subsequent reactions. The progress of the reaction can be monitored by testing for the presence of nitrous acid with starch-iodide paper.

2. Sulfonation of an Aromatic Compound [9][10][11]

This protocol outlines a general procedure for introducing a sulfonic acid group onto an aromatic ring.

  • Materials:

    • Aromatic compound (for comparison, a diaminobenzene could be used as a starting point)

    • Concentrated sulfuric acid (H₂SO₄) or fuming sulfuric acid (oleum)

    • Heating and stirring apparatus

    • Quenching solution (e.g., ice water)

  • Procedure:

    • In a round-bottom flask equipped with a stirrer and a condenser, place the aromatic compound.

    • Slowly and carefully add concentrated or fuming sulfuric acid to the flask while stirring. The reaction is often exothermic.

    • Heat the reaction mixture to the desired temperature (this can range from room temperature to over 100 °C depending on the reactivity of the substrate) and maintain it for a specific period.

    • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the sulfonated product.

    • Isolate the product by filtration, wash with cold water, and dry.

Visualizations

Diagram 1: General Mechanism of Electrophilic Aromatic Substitution (Sulfonation)

EAS_Sulfonation Aromatic Aromatic Ring (e.g., Diaminobenzenesulfonic Acid) SigmaComplex Sigma Complex (Carbocation Intermediate) Aromatic->SigmaComplex Attack on Electrophile Electrophile Electrophile (SO3) Electrophile->SigmaComplex ProtonLoss Proton Loss (-H+) SigmaComplex->ProtonLoss Resonance Stabilized Product Sulfonated Product ProtonLoss->Product Restoration of Aromaticity

Caption: General mechanism of electrophilic aromatic sulfonation.

Diagram 2: Experimental Workflow for Diazotization and Azo Coupling

Diazotization_Workflow Start Start: Diaminobenzenesulfonic Acid Isomer Dissolve Dissolve in Acid Start->Dissolve Cool Cool to 0-5 °C Dissolve->Cool AddNitrite Add NaNO2 Solution Cool->AddNitrite DiazoniumSalt Formation of Diazonium Salt AddNitrite->DiazoniumSalt Coupling Add Coupling Agent (e.g., Naphthol) DiazoniumSalt->Coupling AzoDye Formation of Azo Dye Coupling->AzoDye Analysis Analysis (e.g., UV-Vis Spectroscopy) AzoDye->Analysis

Caption: Workflow for diazotization and subsequent azo coupling.

Diagram 3: Influence of Substituents on Reactivity

Substituent_Effects Substituents Substituents on Benzene Ring Activating Activating Groups (-NH2) Substituents->Activating Deactivating Deactivating Groups (-SO3H) Substituents->Deactivating Increased Increased Reactivity (ortho, para-directing) Activating->Increased Decreased Decreased Reactivity (meta-directing) Deactivating->Decreased Reactivity Reactivity in Electrophilic Substitution Increased->Reactivity Decreased->Reactivity

Caption: Electronic effects of substituents on aromatic reactivity.

References

Alternative reagents to 3,4-Diaminobenzenesulfonic acid for azo dye synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of alternative reagents to 3,4-Diaminobenzenesulfonic acid for the synthesis of azo dyes. It is intended for researchers, scientists, and professionals in drug development seeking to explore different diazo components to modify dye properties or investigate novel chemical structures. The guide details experimental protocols, compares key performance indicators, and visualizes the underlying chemical processes.

Azo dyes are a major class of synthetic colorants characterized by the presence of a nitrogen-nitrogen double bond (–N=N–), which forms the chromophore.[1][2] Their synthesis is a well-established two-step process: the diazotization of a primary aromatic amine to form a reactive diazonium salt, followed by an azo coupling reaction with an electron-rich partner, such as a phenol (B47542) or another aromatic amine.[1][3] The choice of the aromatic amine, or diazo component, is critical as it significantly influences the color, solubility, and functional properties of the final dye.

While this compound is a viable diazo component, a wide range of alternatives, primarily substituted anilines, are available. This guide focuses on common isomers and derivatives of aminobenzenesulfonic acid as direct substitutes.

Performance Comparison of Alternative Diazo Components

The selection of an alternative to this compound depends on the desired properties of the final azo dye. Isomers such as Sulfanilic acid (4-aminobenzenesulfonic acid) and Orthanilic acid (2-aminobenzenesulfonic acid) are common choices that offer different electronic and steric properties, influencing the resulting dye's color and reactivity.

Diazo ComponentStructureKey Features & Performance CharacteristicsTypical Coupling PartnersResulting Dye Colors
This compound C₆H₇N₂O₃S⁻Contains two amino groups, allowing for the potential formation of bis-azo dyes or further functionalization. The sulfonic acid group ensures water solubility.Phenols, Naphthols, Aromatic AminesVaries widely based on coupling partner and whether one or both amino groups are diazotized.
Sulfanilic acid (4-aminobenzenesulfonic acid) C₆H₇NO₃SA widely used, cost-effective reagent that readily forms diazonium salts.[4][5] The para-position of the amino group relative to the sulfonic acid group leads to linear dye structures. Produces a wide range of vibrant colors.[6]β-Naphthol, Salicylic acid, N,N-DimethylanilineYellow, Orange, Red.[1]
Orthanilic acid (2-aminobenzenesulfonic acid) C₆H₇NO₃SThe ortho-position of the functional groups can lead to steric hindrance, potentially affecting reaction rates. The proximity of the groups can enable intramolecular hydrogen bonding in the final dye, influencing its properties.β-Naphthol, Salicylic acidVaries, often producing shades different from sulfanilic acid-derived dyes due to isomeric differences.[7]
Metanilic acid (3-aminobenzenesulfonic acid) C₆H₇NO₃SProvides another isomeric option, leading to different electronic distribution and geometry in the final dye compared to ortho and para isomers.[7]β-Naphthol, Salicylic acidVaries, contributes to the diversity of the azo dye color palette.
Naphthionic acid (4-amino-1-naphthalenesulfonic acid) C₁₀H₉NO₃SA naphthalene-based amine that creates dyes with extended conjugated systems, often resulting in deeper, more intense colors (bathochromic shift). Used to create important dyes like Congo Red.[6]Naphthionic acid (self-coupling), other aromatic aminesRed, Blue, Black.

Experimental Protocols

The synthesis of azo dyes from these alternatives follows a generalized two-step procedure. The following protocol details the synthesis of an azo dye using Sulfanilic acid as the diazo component and 2-naphthol (B1666908) (β-naphthol) as the coupling partner.

Protocol 1: Diazotization of Sulfanilic Acid

This initial step converts the primary aromatic amine into a diazonium salt intermediate, which is highly reactive and typically unstable at room temperature.[8]

Materials:

  • Sulfanilic acid (4-aminobenzenesulfonic acid)

  • Sodium carbonate (Na₂CO₃)

  • Sodium nitrite (B80452) (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled Water

  • Ice

Procedure:

  • In a 100 mL beaker, dissolve 2.4 g of sulfanilic acid and 0.7 g of sodium carbonate in 25 mL of water. Warm the mixture gently to obtain a clear solution.

  • Cool the solution to room temperature and then add a solution of 1.0 g of sodium nitrite in 5 mL of water.

  • In a separate 250 mL beaker, place approximately 15 g of crushed ice and 2.5 mL of concentrated HCl.

  • Slowly and with constant stirring, add the sulfanilic acid/sodium nitrite solution to the ice/HCl mixture. The temperature should be maintained between 0-5 °C.[8]

  • The resulting mixture containing the diazonium salt is a fine, white precipitate. This suspension should be used immediately in the next step.

Protocol 2: Azo Coupling with 2-Naphthol

The freshly prepared diazonium salt acts as an electrophile and reacts with the electron-rich coupling agent to form the stable azo dye.[1]

Materials:

  • Diazonium salt suspension (from Protocol 1)

  • 2-Naphthol (β-naphthol)

  • Sodium hydroxide (B78521) (NaOH)

  • Distilled Water

Procedure:

  • In a 250 mL beaker, dissolve 1.8 g of 2-naphthol in 20 mL of a 2.5 M sodium hydroxide solution.

  • Cool this solution in an ice bath to 0-5 °C.

  • Slowly, and with vigorous stirring, add the cold diazonium salt suspension (from Protocol 1) to the cold 2-naphthol solution.[8]

  • A brightly colored precipitate (typically red or orange) of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for an additional 15-30 minutes to ensure the reaction is complete.[8]

  • Isolate the solid azo dye product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with cold distilled water to remove any unreacted salts and impurities.

  • Allow the product to air dry. Recrystallization from a suitable solvent like ethanol (B145695) can be performed for further purification.[8]

Process Visualization

The fundamental workflow for azo dye synthesis and the structures of the discussed reagents can be visualized to better understand the chemical transformations.

Azo_Dye_Synthesis_Workflow General Workflow for Azo Dye Synthesis DiazoComponent Aromatic Amine (e.g., Sulfanilic Acid) DiazoniumSalt Diazonium Salt (Intermediate) DiazoComponent->DiazoniumSalt Diazotization NaNO2, HCl 0-5 °C AzoDye Azo Dye (Final Product) DiazoniumSalt->AzoDye Azo Coupling Alkaline or Acidic pH CouplingComponent Coupling Component (e.g., 2-Naphthol) CouplingComponent->AzoDye Azo Coupling Alkaline or Acidic pH

Caption: General workflow for azo dye synthesis.

References

A Comparative Guide to Nitrite Detection Reagents: 3,4-Diaminobenzenesulfonic Acid Versus Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of nitrite (B80452) is a critical task in various fields, from monitoring environmental samples to assessing nitric oxide production in biological systems. The choice of detection reagent is paramount to achieving reliable and sensitive measurements. This guide provides an objective comparison of the performance of 3,4-Diaminobenzenesulfonic acid against well-established nitrite detection reagents, namely the Griess reagent and 2,3-Diaminonaphthalene (DAN), with supporting data from the literature.

Overview of Nitrite Detection Methods

Nitrite detection predominantly relies on two main principles: colorimetric and fluorometric assays. The Griess test, a colorimetric method, has long been the gold standard due to its simplicity and robustness. However, the demand for higher sensitivity has led to the development of fluorometric methods, such as the one using 2,3-Diaminonaphthalene (DAN). This compound emerges as a potential fluorometric reagent, analogous in structure and reactivity to other aromatic diamines.

Performance Comparison of Nitrite Detection Reagents

The selection of a suitable nitrite detection reagent is contingent on factors such as the required sensitivity, the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of the Griess reagent, 2,3-Diaminonaphthalene (DAN), and the anticipated performance of this compound based on the behavior of analogous compounds.

FeatureGriess Reagent2,3-Diaminonaphthalene (DAN)This compound (Anticipated)
Principle ColorimetricFluorometricFluorometric
Limit of Detection (LOD) ~0.02 - 2 µM[1]~10 nM[2]High sensitivity expected, likely in the nanomolar range
Linear Range Typically up to 100 µMUp to 2 µMA broad linear range is expected
Wavelength (λmax) ~540 - 550 nm (Absorbance)Ex: ~375 nm / Em: ~415 nm[3]To be determined experimentally
Reaction Time 10 - 30 minutes10 - 15 minutesLikely rapid
Advantages Inexpensive, well-established, robust[4]High sensitivity (50-100 times more than Griess)[2]Potential for high sensitivity and water solubility
Disadvantages Lower sensitivity, potential for interference in complex mediaNewer method, may require more specialized equipmentLack of extensive validation and established protocols

Reaction Mechanisms and Signaling Pathways

The detection of nitrite by these reagents involves distinct chemical reactions, leading to the formation of a colored or fluorescent product.

Griess Reagent

The Griess test is a two-step diazotization reaction. In an acidic environment, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a stable, magenta-colored azo dye, the absorbance of which is proportional to the nitrite concentration.[1][4]

Griess_Reaction Nitrite Nitrite (NO₂⁻) Diazonium Diazonium Salt Nitrite->Diazonium H⁺ Sulfanilamide Sulfanilamide Sulfanilamide->Diazonium AzoDye Azo Dye (Magenta) Diazonium->AzoDye NED N-(1-naphthyl)ethylenediamine NED->AzoDye DAN_Reaction Nitrite Nitrite (NO₂⁻) NAT 2,3-Naphthotriazole (NAT) (Fluorescent) Nitrite->NAT H⁺ DAN 2,3-Diaminonaphthalene (DAN) DAN->NAT DABS_Reaction Nitrite Nitrite (NO₂⁻) Triazole Fluorescent Triazole Derivative Nitrite->Triazole H⁺ DABS This compound DABS->Triazole Griess_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Std_Curve Prepare Nitrite Standard Curve Pipette Pipette Standards & Samples into 96-well plate Std_Curve->Pipette Sample_Prep Prepare Samples Sample_Prep->Pipette Add_Reagent Add Griess Reagent Pipette->Add_Reagent Incubate Incubate at RT Add_Reagent->Incubate Measure_Abs Measure Absorbance at 540 nm Incubate->Measure_Abs Quantify Quantify Nitrite Concentration Measure_Abs->Quantify

References

A Comparative Purity Analysis of Commercial 3,4-Diaminobenzenesulfonic Acid for Research and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental results and the safety and efficacy of final products. This guide provides a framework for the purity analysis of commercially available 3,4-Diaminobenzenesulfonic acid, a key intermediate in the synthesis of various dyes, pharmaceuticals, and other specialty chemicals. We present standardized analytical methodologies and a template for comparing the purity of this reagent from different suppliers.

Introduction to this compound and its Importance

This compound (CAS No. 7474-78-4) is an aromatic sulfonic acid containing two adjacent amino groups. This unique structure makes it a versatile building block in organic synthesis.[1][2] Its applications range from the production of azo dyes to its use as a crucial reagent in the synthesis of pharmaceutical compounds. Given its role in these sensitive applications, the presence of impurities can have significant consequences, potentially leading to undesired side reactions, reduced product yield, and in the case of drug development, adverse toxicological effects.

Commercial grades of this compound are available from various suppliers, with stated purities typically ranging from ≥95% to 98%.[3][4] However, the nature and quantity of impurities can vary between manufacturers due to differences in synthetic routes and purification processes. Potential impurities may include starting materials such as o-phenylenediamine, positional isomers, and byproducts from the sulfonation process.[3][5][6] Therefore, independent verification of purity is a critical step in quality control.

This guide outlines two robust analytical methods for the quantitative purity assessment of this compound: High-Performance Liquid Chromatography (HPLC) and Diazotization Titration.

Comparative Analysis of Commercial Products

To facilitate a direct comparison of this compound from different suppliers, the following table summarizes the typically claimed purity levels. It is important to note that these values are as stated by the suppliers and should be independently verified using the methods outlined in this guide.

SupplierStated Purity (%)
Sigma-Aldrich95
ChemScene≥95
Henan Fengda Chemical Co.98
Santa Cruz Biotechnology-
CymitQuimica-

Experimental Protocols for Purity Determination

The following are detailed protocols for the quantitative analysis of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for separating and quantifying the main component and any potential organic impurities.

Experimental Workflow for HPLC Analysis

HPLC_Workflow prep Sample Preparation hplc HPLC Analysis prep->hplc Inject data Data Analysis hplc->data Chromatogram report Purity Report data->report Calculate % Purity

Caption: Workflow for the purity determination of this compound by HPLC.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. A suitable starting point is a mixture of aqueous phosphate (B84403) buffer (pH 2.5-3.0) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30 °C.

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of a this compound reference standard and dissolve it in 100 mL of a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a concentration of 100 µg/mL.

  • Sample Preparation: Prepare a sample solution of the commercial this compound at the same concentration as the standard solution.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation of Purity: The purity of the sample is calculated by comparing the peak area of the main component in the sample chromatogram to that of the standard, using the following formula:

Purity Determination by Diazotization Titration

Diazotization titration is a classic and reliable method for the assay of primary aromatic amines.[7][8] The method is based on the reaction of the primary amino group with nitrous acid, which is generated in situ from sodium nitrite (B80452) and an acid.

Experimental Workflow for Titration Analysis

Titration_Workflow sample_prep Sample Preparation titration Titration with NaNO2 sample_prep->titration endpoint Endpoint Detection titration->endpoint Starch-Iodide Paper calculation Purity Calculation endpoint->calculation

Caption: Workflow for the purity determination of this compound by diazotization titration.

Reagents and Equipment:

  • Sodium Nitrite (NaNO₂) solution, 0.1 M, standardized.

  • Hydrochloric Acid (HCl), concentrated.

  • Potassium Bromide (KBr).

  • Starch-iodide paper.

  • Burette, 50 mL.

  • Ice bath.

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.5 g of the this compound sample and dissolve it in a mixture of 20 mL of concentrated hydrochloric acid and 50 mL of water. Add about 1 g of potassium bromide.

  • Titration: Cool the solution to 0-5 °C in an ice bath. Titrate slowly with the standardized 0.1 M sodium nitrite solution.

  • Endpoint Detection: Towards the end of the titration, test for the endpoint by spotting a drop of the reaction mixture onto starch-iodide paper. The endpoint is reached when a blue color is produced immediately.[9] This indicates the presence of excess nitrous acid.

  • Calculation of Purity: The purity of the sample is calculated using the following formula:

    Where:

    • V = Volume of NaNO₂ solution consumed in mL.

    • M = Molarity of the NaNO₂ solution.

    • F = Molar mass of this compound (188.21 g/mol ).

    • W = Weight of the sample in mg.

Conclusion

The purity of this compound is a critical parameter for its successful application in research and industry. This guide provides robust and reliable methods for the quantitative determination of its purity. It is recommended that researchers and drug development professionals perform their own purity analysis on commercially available materials to ensure the quality and consistency of their work. By employing the HPLC and diazotization titration methods detailed here, a comprehensive and comparative assessment of different commercial sources can be achieved, leading to the selection of the most suitable grade of this compound for their specific needs.

References

Confirming the Structure of Synthesized 3,4-Diaminobenzenesulfonic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, unequivocal structural confirmation of synthesized compounds is a critical step in ensuring the validity of experimental results and the safety of potential therapeutic agents. This guide provides a comparative framework for confirming the structure of synthesized 3,4-Diaminobenzenesulfonic acid, contrasting its expected analytical data with that of a common isomer, 2,5-Diaminobenzenesulfonic acid. Misidentification of isomers can lead to significant errors in downstream applications, making robust analytical characterization essential.

Spectroscopic and Analytical Data Comparison

The following table summarizes the expected outcomes from key analytical techniques used to characterize this compound and differentiate it from its isomer, 2,5-Diaminobenzenesulfonic acid. Due to the different substitution patterns on the benzene (B151609) ring, distinct spectroscopic signatures are anticipated.

Analytical Technique This compound (Expected) 2,5-Diaminobenzenesulfonic Acid (Alternative) Rationale for Differentiation
¹H NMR Three aromatic protons in a characteristic AMX spin system. Expected signals would correspond to H-2, H-5, and H-6 with distinct chemical shifts and coupling patterns (ortho and meta couplings). A ¹H-NMR spectrum was reportedly recorded in DMSO-d6.[1]Three aromatic protons, also in an AMX spin system, but with different chemical shifts and coupling constants due to the different electronic environment.The substitution pattern directly influences the electronic shielding of the aromatic protons, leading to unique chemical shifts and coupling constants for each isomer, allowing for unambiguous identification.
¹³C NMR Six distinct signals for the six aromatic carbons, with chemical shifts influenced by the ortho- and meta-positioning of the amino and sulfonic acid groups.Six distinct signals for the aromatic carbons, with chemical shifts differing from the 3,4-isomer due to the para- and ortho-positioning of the substituents.The symmetry and electronic effects of the substituents create a unique set of carbon chemical shifts for each isomer.
FTIR Characteristic peaks for N-H stretching (two bands for the primary amines, ~3300-3500 cm⁻¹), S=O stretching (asymmetric and symmetric, ~1150-1250 cm⁻¹ and ~1030-1080 cm⁻¹), and aromatic C-H and C=C vibrations. A patent reports peaks at 3454, 3364, 1639, 1556, 1502, 1230, 1207, 1168, 1145, 1106, 1021, and 819 cm⁻¹.[2]Similar functional group absorbances are expected, but the "fingerprint region" (below 1500 cm⁻¹) will show distinct differences in the C-H out-of-plane bending frequencies due to the different substitution pattern.While the main functional group absorptions will be similar, the overall pattern of the FTIR spectrum, particularly in the fingerprint region, serves as a unique identifier for each isomer.
Mass Spectrometry (HRMS) The exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻) should be identical for both isomers, confirming the elemental composition (C₆H₈N₂O₃S).The exact mass of the molecular ion will be the same as the 3,4-isomer.High-resolution mass spectrometry confirms the correct molecular formula. Fragmentation patterns in MS/MS experiments would likely differ due to the different positions of the functional groups, providing an additional method for differentiation.

Experimental Workflow for Structural Confirmation

The logical flow for confirming the structure of synthesized this compound involves a multi-step analytical approach. This workflow ensures that the compound's identity, purity, and structure are rigorously established.

Structural Confirmation Workflow Workflow for Structural Confirmation of this compound cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_spectroscopic Spectroscopic Confirmation cluster_comparison Data Analysis & Comparison synthesis Synthesize this compound purification Purify Crude Product (e.g., Recrystallization) synthesis->purification tlc Thin Layer Chromatography (TLC) for Purity purification->tlc mp Melting Point Determination purification->mp ftir FTIR Spectroscopy tlc->ftir mp->ftir nmr ¹H and ¹³C NMR Spectroscopy ftir->nmr ms High-Resolution Mass Spectrometry (HRMS) nmr->ms data_analysis Analyze Spectroscopic Data ms->data_analysis comparison Compare with Literature/Reference Data for 3,4-DABS and Isomers data_analysis->comparison final_confirmation Structure Confirmed comparison->final_confirmation

Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are essential for obtaining high-quality data for accurate structural determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the proton and carbon framework of the molecule.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified synthesized product in ~0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). DMSO-d₆ is a suitable solvent for this compound.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering the range of -1 to 13 ppm.

    • Process the data with appropriate phasing and baseline correction. Integrate the signals and determine the chemical shifts (δ) in ppm, multiplicities (e.g., s, d, t, m), and coupling constants (J) in Hz.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), spectral width covering the range of 0 to 200 ppm.

    • Process the data to identify the chemical shifts of all unique carbon atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount (~1-2 mg) of the dry, finely ground sample with ~100-200 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) for the N-H, C-H (aromatic), C=C (aromatic), and S=O functional groups.

High-Resolution Mass Spectrometry (HRMS)
  • Objective: To confirm the elemental composition of the synthesized molecule.

  • Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer using an appropriate ionization source (e.g., Electrospray Ionization - ESI).

    • Acquire the mass spectrum in either positive or negative ion mode to observe the [M+H]⁺ or [M-H]⁻ ions, respectively.

    • Record the spectrum over a mass range that includes the expected molecular weight of the compound (188.21 g/mol ).

  • Data Analysis: Determine the accurate mass of the molecular ion peak to within 5 ppm of the theoretical calculated mass for C₆H₈N₂O₃S.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3,4-Diaminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 3,4-Diaminobenzenesulfonic acid, a key chemical intermediate, is crucial for ensuring product quality and process control. The selection of an appropriate analytical method is a critical decision that impacts data integrity and regulatory compliance. This guide provides an objective comparison of two widely used analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Principles of the Analytical Techniques

High-Performance Liquid Chromatography (HPLC-UV): This technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent or solvent mixture). For this compound, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar and the mobile phase is polar. Detection is achieved by measuring the absorbance of ultraviolet (UV) light by the analyte as it elutes from the column. The amount of light absorbed is proportional to the concentration of the analyte.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): UPLC is an advancement of HPLC that uses smaller particle size columns, leading to higher resolution, faster analysis times, and increased sensitivity. The eluent from the UPLC system is introduced into a mass spectrometer, which ionizes the analyte molecules and separates them based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), a specific parent ion is selected, fragmented, and a specific daughter ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity, making it ideal for analyzing complex mixtures and trace-level impurities.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of this compound by HPLC-UV and UPLC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate (B84403) buffer at pH 3.0) and a polar organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol/water mixture) and serially diluted to create calibration standards.

  • Sample Preparation: The sample containing this compound is dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Protocol

Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the optimal ionization of this compound.

  • Detection: Multiple Reaction Monitoring (MRM) of a specific precursor ion to product ion transition.

  • Injection Volume: 5 µL.

  • Standard Preparation: Similar to the HPLC-UV method, a stock solution is serially diluted to prepare calibration standards, often at lower concentrations due to the higher sensitivity of the method.

  • Sample Preparation: Similar to the HPLC-UV method, with potential for greater dilution of the sample due to the higher sensitivity.

Performance Comparison

The following table summarizes the typical performance characteristics of HPLC-UV and UPLC-MS/MS for the analysis of aromatic amines and related compounds. This data provides a basis for comparing the expected performance for the analysis of this compound.

Performance ParameterHPLC-UVUPLC-MS/MS
Linearity (R²) > 0.999> 0.999
Limit of Detection (LOD) ng/mL to µg/mL rangepg/mL to ng/mL range
Limit of Quantification (LOQ) ng/mL to µg/mL rangepg/mL to ng/mL range
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2%< 5%
Selectivity Moderate; susceptible to interference from co-eluting compounds with similar UV spectra.High; MRM provides excellent selectivity by monitoring specific mass transitions.
Analysis Time 10 - 30 minutes2 - 10 minutes
Cost LowerHigher
Complexity SimplerMore complex

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the cross-validation of analytical methods and the experimental workflows for HPLC-UV and UPLC-MS/MS analysis.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_comparison Comparison & Conclusion DefineValidationParameters Define Validation Parameters (Accuracy, Precision, Linearity, etc.) SetAcceptanceCriteria Set Acceptance Criteria DefineValidationParameters->SetAcceptanceCriteria Method1Validation Validate Method 1 (e.g., HPLC-UV) SetAcceptanceCriteria->Method1Validation Method2Validation Validate Method 2 (e.g., UPLC-MS/MS) SetAcceptanceCriteria->Method2Validation AnalyzeSameSamples Analyze Identical Samples with Both Methods Method1Validation->AnalyzeSameSamples Method2Validation->AnalyzeSameSamples CompareResults Compare Results Statistically AnalyzeSameSamples->CompareResults AssessEquivalence Assess Method Equivalence CompareResults->AssessEquivalence Conclusion Conclusion on Cross-Validation AssessEquivalence->Conclusion ExperimentalWorkflows cluster_hplc HPLC-UV Workflow cluster_uplc_ms UPLC-MS/MS Workflow H_SamplePrep Sample Preparation (Dissolution & Filtration) H_Injection Injection into HPLC H_SamplePrep->H_Injection H_Separation Chromatographic Separation (C18 Column) H_Injection->H_Separation H_Detection UV Detection H_Separation->H_Detection H_Data Data Analysis (Peak Area vs. Concentration) H_Detection->H_Data U_SamplePrep Sample Preparation (Dissolution & Filtration) U_Injection Injection into UPLC U_SamplePrep->U_Injection U_Separation Chromatographic Separation (UPLC C18 Column) U_Injection->U_Separation U_Ionization Electrospray Ionization (ESI) U_Separation->U_Ionization U_MassAnalysis Tandem Mass Analysis (MRM) U_Ionization->U_MassAnalysis U_Data Data Analysis (Ion Intensity vs. Concentration) U_MassAnalysis->U_Data

Benchmarking the efficiency of different 3,4-Diaminobenzenesulfonic acid synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

The efficient synthesis of 3,4-Diaminobenzenesulfonic acid, a crucial intermediate in the production of various pharmaceuticals, dyes, and cosmetic agents, is a subject of significant interest for researchers and chemical industry professionals. This guide provides a comparative analysis of the prevalent synthesis routes, supported by experimental data, to inform the selection of the most suitable method based on efficiency, yield, and reaction conditions.

Key Synthesis Routes: A Comparative Overview

Two primary methodologies for the synthesis of this compound have been prominently documented: the direct sulfonation of 1,2-diaminobenzene and the reduction of nitrated precursors. The direct sulfonation approach is the most common and is characterized by its use of readily available starting materials.

Route 1: Direct Sulfonation of 1,2-Diaminobenzene

This widely employed method involves the reaction of 1,2-diaminobenzene (o-phenylenediamine) with a sulfonating agent, typically anhydrous sulfuric acid or oleum (B3057394) (sulfuric acid containing dissolved sulfur trioxide). The efficiency of this process is highly dependent on reaction parameters such as temperature, reaction time, and the concentration of the sulfonating agent.

Route 2: Reduction of Nitro Compounds

An alternative pathway involves the reduction of nitro-substituted precursors like 2-nitro-anilin-4-sulfonic acid or dinitroazobenzenedisulfonic acid.[1] This method, however, is often hampered by the high cost and multi-step synthesis required for the starting materials, making it less economically viable for large-scale production.[1]

Quantitative Performance Data

The following table summarizes the key performance indicators for different variations of the direct sulfonation route, based on available experimental data.

ParameterMethod A: Conventional BatchMethod B: Microreactor
Starting Material 1,2-Diaminobenzene1,2-Diaminobenzene
Sulfonating Agent Anhydrous H₂SO₄ or Oleum95-97% H₂SO₄
Temperature 100 - 160 °C[2]160 - 180 °C[3]
Reaction Time 1 - 20 hours[2]5 - 25 minutes[3]
Yield ~91.5% (theoretical)[4]80% (at 160°C, 25 min)[3]
89% (at 180°C, 5 min)[3]
90% (at 180°C, 10 min)[3]
100% (at 180°C, 25 min)[3]
Purity High purity achievable after work-upNo isomers detected by ¹H-NMR[3]

Experimental Protocols

Route 1: Direct Sulfonation of 1,2-Diaminobenzene (Conventional Batch Method)

Materials:

  • 1,2-Diaminobenzene

  • Anhydrous Sulfuric Acid (or Oleum containing a specific percentage of SO₃)

  • Water/Ice

Procedure:

  • 1,2-Diaminobenzene is dissolved in anhydrous sulfuric acid.[2]

  • The mixture is heated to a temperature between 100 °C and 160 °C with continuous stirring.[2]

  • The reaction is allowed to proceed for a duration of 1 to 20 hours.[2]

  • After the reaction is complete, the mixture is cooled.

  • Water or ice is carefully added to the reaction mixture to dilute the sulfuric acid to a concentration of 30-75% by weight.[2]

  • The precipitated this compound is collected by filtration.[2]

  • The product can be further purified by washing with dilute sulfuric acid and/or recrystallization from hot water after treatment with activated carbon.[1]

Route 1 (Variant): Continuous Flow Microreactor Synthesis

Materials:

  • 1,2-Diaminobenzene

  • 95-97% Sulfuric Acid

Procedure:

  • A sulfonation mixture is prepared by dissolving 160 g (1.48 mol) of 1,2-diaminobenzene in 800 g (435 mL; 8.16 mol) of 95-97% sulfuric acid.[3]

  • This mixture is then pumped through a continuous flow microreactor system, which consists of interconnected modules maintained at a constant temperature.[3]

  • The reaction temperature is set between 160 °C and 180 °C, with residence times ranging from 5 to 25 minutes.[3]

  • The product precipitates and is collected at the outlet of the reactor.

  • The resulting white product is filtered and can be characterized by nuclear magnetic resonance (NMR) spectroscopy.[3]

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthesis routes.

G cluster_0 Route 1: Direct Sulfonation A 1,2-Diaminobenzene C Reaction at 100-160°C A->C B Sulfonating Agent (H₂SO₄ or Oleum) B->C D Precipitation with Water/Ice C->D E Filtration D->E F 3,4-Diaminobenzenesulfonic acid E->F

Caption: Workflow for the direct sulfonation of 1,2-diaminobenzene.

G cluster_1 Route 2: Reduction of Nitro Compounds G 2-Nitro-anilin-4-sulfonic acid or Dinitroazobenzenedisulfonic acid I Reduction Reaction G->I H Reducing Agent (e.g., Tin/HCl) H->I J 3,4-Diaminobenzenesulfonic acid I->J

Caption: General pathway for the reduction of nitro precursors.

Conclusion

The direct sulfonation of 1,2-diaminobenzene stands out as the more practical and economically favorable route for the synthesis of this compound. While conventional batch processing is a well-established method, the use of continuous flow microreactors presents a significant advancement, offering dramatically reduced reaction times and excellent yields. The choice between these methods will depend on the specific requirements of the production scale, desired purity, and available equipment. The reduction of nitro compounds, although chemically feasible, is generally less preferred due to the higher cost and complexity associated with the starting materials.

References

A Comparative Analysis of Positional Isomers of Diaminobenzenesulfonic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the synthesis, physicochemical properties, and analytical characterization of 2,4-, 2,5-, and 3,4-diaminobenzenesulfonic acid, offering a comparative perspective for their application in research and development.

The positional isomers of diaminobenzenesulfonic acid are versatile building blocks in the synthesis of a wide array of chemical compounds, from dyes and pigments to specialized polymers and potential pharmaceutical intermediates. The specific arrangement of the amino and sulfonic acid groups on the benzene (B151609) ring significantly influences the isomers' reactivity, solubility, and other physicochemical properties. This guide provides a comparative analysis of three key positional isomers: 2,4-diaminobenzenesulfonic acid, 2,5-diaminobenzenesulfonic acid, and this compound, to aid researchers, scientists, and drug development professionals in selecting the appropriate isomer for their specific application.

Physicochemical Properties

The substitution pattern of the amino and sulfonic acid groups on the benzene ring directly impacts the physical and chemical properties of each isomer. A summary of their key properties is presented in the table below.

Property2,4-Diaminobenzenesulfonic Acid2,5-Diaminobenzenesulfonic AcidThis compound
CAS Number 88-63-1[1]88-45-9[2]7474-78-4
Molecular Formula C₆H₈N₂O₃S[1]C₆H₈N₂O₃S[2]C₆H₈N₂O₃S
Molecular Weight 188.21 g/mol [1]188.21 g/mol [2]188.21 g/mol
Appearance Pale gray to pale red crystalline solidWhite to light grey solid powder[3]White to off-white powder
Melting Point ~260-266 °C (decomposes)298-300 °C (decomposes)[3]Data not readily available
Solubility Soluble in waterModerately soluble in water; soluble in strong polar organic solvents like methanol (B129727) and DMF[3]Data not readily available

Synthesis of Diaminobenzenesulfonic Acid Isomers

The synthesis of each isomer typically involves the sulfonation of a corresponding phenylenediamine or the reduction of a nitrated precursor. The choice of starting material and reaction conditions is crucial for achieving high yield and purity.

One common method for the synthesis of 2,4-diaminobenzenesulfonic acid involves the sulfonation of m-phenylenediamine.[4] Another route starts from 1-chloro-2,4-dinitrobenzene, which is first sulfonated and then reduced.[4]

m-Phenylenediamine m-Phenylenediamine Sulfonation Sulfonation m-Phenylenediamine->Sulfonation Sulfuric Acid/Oleum Sulfuric Acid/Oleum Sulfuric Acid/Oleum->Sulfonation 2,4-Diaminobenzenesulfonic Acid 2,4-Diaminobenzenesulfonic Acid Sulfonation->2,4-Diaminobenzenesulfonic Acid

Synthesis of 2,4-diaminobenzenesulfonic acid.

The synthesis of 2,5-diaminobenzenesulfonic acid can be achieved through the reduction of 2-amino-5-nitrobenzenesulfonic acid.[3]

2-Amino-5-nitrobenzenesulfonic Acid 2-Amino-5-nitrobenzenesulfonic Acid Reduction Reduction 2-Amino-5-nitrobenzenesulfonic Acid->Reduction Reducing Agent (e.g., Fe/HCl) Reducing Agent (e.g., Fe/HCl) Reducing Agent (e.g., Fe/HCl)->Reduction 2,5-Diaminobenzenesulfonic Acid 2,5-Diaminobenzenesulfonic Acid Reduction->2,5-Diaminobenzenesulfonic Acid o-Phenylenediamine o-Phenylenediamine Sulfonation Sulfonation o-Phenylenediamine->Sulfonation Sulfuric Acid Sulfuric Acid Sulfuric Acid->Sulfonation This compound This compound Sulfonation->this compound

References

A Comparative Guide to 2,4-Diaminobenzenesulfonic Acid and 3,4-Diaminobenzenesulfonic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Two Key Isomers in Synthetic Chemistry

In the landscape of synthetic organic chemistry and drug development, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and functionalities. Diaminobenzenesulfonic acids, with their combination of amino and sulfonic acid functional groups, represent a versatile class of compounds. This guide provides a detailed comparison of two common positional isomers: 2,4-diaminobenzenesulfonic acid and 3,4-diaminobenzenesulfonic acid. Understanding the distinct physicochemical properties, synthetic routes, and applications of these isomers is crucial for their effective utilization in research and development.

Physicochemical Properties: A Head-to-Head Comparison

The seemingly subtle difference in the substitution pattern on the benzene (B151609) ring between 2,4-diaminobenzenesulfonic acid and this compound leads to notable variations in their physical and chemical characteristics. These differences can significantly influence their reactivity, solubility, and ultimately their suitability for specific applications.

Property2,4-Diaminobenzenesulfonic AcidThis compound
CAS Number 88-63-17474-78-4
Molecular Formula C₆H₈N₂O₃SC₆H₈N₂O₃S
Molecular Weight 188.20 g/mol [1]188.20 g/mol [2]
Appearance White to light yellow or brown crystalline powder[3][4]White to off-white or dark brown solid[2]
Melting Point 260-266 °C (decomposes)[4][5]-12 °C[6]
Boiling Point 500 °C (estimate)[4]178-179 °C at 3 mm Hg[6]
Water Solubility Highly soluble in water[3]. Soluble in hot water, slightly soluble in cold water.[4]Sparingly soluble in water[2]. Soluble in hexane, toluene, ethanol, and acetone.[2]
Predicted pKa 2.99 ± 0.10[7]-0.52 ± 0.50[2]

Synthesis Pathways: A Visual Guide

The synthetic routes to 2,4-diaminobenzenesulfonic acid and this compound differ based on the starting materials and the desired substitution pattern. Below are graphical representations of common synthesis pathways for each isomer.

G Synthesis of 2,4-Diaminobenzenesulfonic Acid cluster_0 Route 1: Sulfonation of m-Phenylenediamine (B132917) cluster_1 Route 2: From 1-Chloro-2,4-dinitrobenzene m-Phenylenediamine m-Phenylenediamine Sulfonation Sulfonation m-Phenylenediamine->Sulfonation H₂SO₄/Oleum (B3057394), 155°C Desulfonation Desulfonation Sulfonation->Desulfonation Add H₂O, 140°C 2,4-Dinitrobenzenesulfonic Acid 2,4-Dinitrobenzenesulfonic Acid Sulfonation->2,4-Dinitrobenzenesulfonic Acid 2,4-Diaminobenzenesulfonic Acid 2,4-Diaminobenzenesulfonic Acid Desulfonation->2,4-Diaminobenzenesulfonic Acid Isolate at 10°C 1-Chloro-2,4-dinitrobenzene 1-Chloro-2,4-dinitrobenzene 1-Chloro-2,4-dinitrobenzene->Sulfonation Na₂SO₃ Reduction Reduction 2,4-Dinitrobenzenesulfonic Acid->Reduction Fe Reduction->2,4-Diaminobenzenesulfonic Acid

Caption: Common synthetic routes for 2,4-diaminobenzenesulfonic acid.

G Synthesis of this compound cluster_0 Sulfonation of o-Phenylenediamine o-Phenylenediamine o-Phenylenediamine Sulfonation Sulfonation o-Phenylenediamine->Sulfonation H₂SO₄, 100-160°C Precipitation Precipitation Sulfonation->Precipitation Add H₂O/ice This compound This compound Precipitation->this compound Filter

Caption: Synthesis of this compound via sulfonation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for any research endeavor. Below are representative procedures for the synthesis of both isomers.

Synthesis of 2,4-Diaminobenzenesulfonic Acid from m-Phenylenediamine

Objective: To synthesize 2,4-diaminobenzenesulfonic acid by the sulfonation of m-phenylenediamine.

Materials:

  • m-Phenylenediamine

  • 100% Sulfuric acid

  • Oleum (fuming sulfuric acid)

  • Deionized water

Procedure:

  • A solution of m-phenylenediamine is prepared in 100% sulfuric acid.

  • The solution is then sulfonated by the addition of oleum at a temperature of 155 °C.[8]

  • Water is carefully added to the sulfonation mixture.

  • The resulting disulfonic acids are desulfonated by heating the mixture to 140 °C.[8]

  • The free 2,4-diaminobenzenesulfonic acid is isolated by cooling the mixture to 10 °C, followed by filtration.[8] A yield of 93% has been reported for this method.[8]

Synthesis of this compound from o-Phenylenediamine

Objective: To synthesize this compound through the sulfonation of o-phenylenediamine.

Materials:

  • o-Phenylenediamine (1,2-diaminobenzene)

  • Anhydrous sulfuric acid (or sulfuric acid with up to a stoichiometric amount of SO₃)

  • Water or ice

Procedure:

  • 1,2-diaminobenzene is reacted with anhydrous sulfuric acid.

  • The reaction mixture is stirred at a temperature in the range of 100 to 160 °C for 1 to 20 hours.[9]

  • After the reaction is complete, water or ice is added to the mixture, with cooling if necessary, to achieve a sulfuric acid concentration of 30 to 75% by weight.[9]

  • The precipitated this compound is then collected by filtration.[9]

  • The product can be optionally washed with dilute sulfuric acid.[9]

Applications in Research and Drug Development

Both 2,4-diaminobenzenesulfonic acid and this compound serve as important intermediates in various fields, particularly in the synthesis of dyes and polymers. Their distinct substitution patterns, however, can lead to different applications in more specialized areas like drug development.

2,4-Diaminobenzenesulfonic Acid:

  • Dye Synthesis: It is a crucial intermediate in the production of azo dyes.[3]

  • Analytical Chemistry: Used as a reagent for the determination of nitrite (B80452) and nitrate (B79036) ions.[3]

  • Pharmaceuticals: Serves as an intermediate in the synthesis of various pharmaceutical compounds.[3] The presence of amino groups at the 2 and 4 positions allows for specific coupling reactions and electrophilic substitutions.[3]

This compound:

  • Dye and Pigment Industry: Utilized in the synthesis of azo dyes.[2]

  • Pharmaceutical and Agrochemical Synthesis: The ortho-diamine functionality is a key precursor for the synthesis of benzimidazoles, a scaffold found in many biologically active molecules.

  • Organic Synthesis: It is a useful organic synthetic reagent and a sulfonate-aminium zwitterion.[6]

Comparative Reactivity and Rationale

While direct comparative experimental data on the reactivity of the two isomers is scarce in the readily available literature, a qualitative comparison can be made based on their molecular structures.

The key difference lies in the relative positions of the two amino groups and the sulfonic acid group. The sulfonic acid group is strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic substitution and reduces the basicity of the amino groups.

  • In 2,4-diaminobenzenesulfonic acid , the sulfonic acid group is ortho and para to the two amino groups, respectively. This positioning is expected to significantly influence the reactivity of both amino groups.

  • In This compound , the two amino groups are ortho to each other, a configuration that is particularly useful for the synthesis of fused heterocyclic systems like benzimidazoles. The sulfonic acid group is meta to one amino group and para to the other, leading to differential electronic effects on the two amino nitrogens.

This structural difference is critical in synthetic planning. For instance, the ortho-diamine arrangement in this compound is a key feature for constructing five-membered heterocyclic rings fused to the benzene ring, a common motif in many pharmaceutical agents.

Conclusion

2,4-diaminobenzenesulfonic acid and this compound, while sharing the same molecular formula, exhibit distinct physicochemical properties and synthetic utility. The choice between these two isomers is dictated by the specific requirements of the target molecule and the desired reaction pathway. For researchers and professionals in drug development, a thorough understanding of these differences is essential for the rational design and efficient synthesis of novel compounds. This guide provides a foundational comparison to aid in the selection and application of these versatile chemical building blocks.

References

Safety Operating Guide

Proper Disposal of 3,4-Diaminobenzenesulfonic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the safe handling and disposal of chemical reagents are paramount. Adherence to proper disposal protocols for substances like 3,4-Diaminobenzenesulfonic acid is essential for maintaining a secure laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for its proper disposal, addressing immediate safety concerns and logistical operations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be aware of the potential hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Hazard Assessment: this compound is a chemical that requires careful handling. According to safety data sheets, it can cause skin and serious eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Eye Protection: Safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]

  • Body Protection: A laboratory coat.[1]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Ensure Adequate Ventilation: Work in a well-ventilated area to avoid inhalation of dust or vapors.[1]

  • Contain the Spill: Prevent the further spread of the material.[1]

  • Absorb the Material: For solid spills, gently sweep up the material to avoid creating dust.[2] For liquid spills, use an inert, non-combustible absorbent material like vermiculite (B1170534) or sand.[3]

  • Collect Waste: Carefully place the spilled material and any contaminated absorbent into a designated, leak-proof hazardous waste container.[1][3]

  • Decontaminate the Area: Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste. Subsequently, wash the area with soap and water.[3] All materials used for cleanup should be treated as hazardous waste.[4]

Step-by-Step Disposal Procedure

The proper disposal of this compound involves segregation, clear labeling, and coordination with your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound down the drain. [1][3]

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[3][5] Keep acids well segregated from cyanides, azides, and hypochlorite (B82951) solutions, and keep strong acids segregated from strong bases.[6]

  • Waste Collection:

    • Solid Waste: Collect contaminated solid waste, such as pipette tips, tubes, and weighing paper, in a designated, leak-proof container clearly labeled for this compound waste.[3]

    • Liquid Waste: Collect unused or waste solutions of this compound in a separate, compatible, and clearly labeled hazardous waste container.[3] Plastic containers are often preferred for waste storage.[7]

  • Waste Container Management:

    • Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and appropriate hazard warnings.[3][4][6] The label should also include the contact details of the person responsible for the waste.[6]

    • Storage: Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[5][7] The container must be kept closed except when adding waste and stored in secondary containment to prevent spills.[4][5]

  • Arranging for Disposal: Once a waste container is full, or in accordance with your institution's policies (often not exceeding one year of storage), arrange for a pickup by your EHS department.[3][5] There is typically no charge for this service.[5]

Quantitative Data Summary
ParameterGuidelineSource
Hazardous Waste Storage Limit A maximum of 55 gallons of hazardous waste may be stored in a satellite accumulation area.[5][7]
Acutely Toxic Waste Limit For acutely toxic "P-listed" chemical waste, a maximum of one quart of liquid or one kilogram of solid may be accumulated.[5][7]
Drain Disposal pH For approved chemicals, the pH should generally be between 5.5 and 10.5 for drain disposal. However, this compound is not recommended for drain disposal.[8]
Experimental Protocols

Specific experimental protocols for the neutralization or deactivation of this compound are not detailed in publicly available safety and disposal literature. The standard and required procedure is to collect the waste in a designated hazardous waste container and have it disposed of by a licensed hazardous waste management company, coordinated through the institution's EHS department.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure, the following diagram illustrates the decision-making process and necessary steps.

G cluster_0 Phase 1: Generation & Collection cluster_1 Phase 2: Storage & Disposal A Generate 3,4-Diaminobenzenesulfonic Acid Waste B Is waste solid or liquid? A->B C Collect in Designated SOLID Waste Container B->C Solid D Collect in Designated LIQUID Waste Container B->D Liquid E Ensure Container is Properly Labeled C->E D->E F Store in Secondary Containment E->F G Store in Satellite Accumulation Area F->G H Is container full or storage time limit reached? G->H I Continue to Store Safely H->I No J Contact Environmental Health & Safety (EHS) H->J Yes K Arrange for Hazardous Waste Pickup J->K

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.